Product packaging for 5-Chlorotubercidin(Cat. No.:CAS No. 24386-95-6)

5-Chlorotubercidin

Cat. No.: B15481810
CAS No.: 24386-95-6
M. Wt: 300.70 g/mol
InChI Key: WUHZZVWKGCJQHU-IOSLPCCCSA-N
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Description

5-Chlorotubercidin is a useful research compound. Its molecular formula is C11H13ClN4O4 and its molecular weight is 300.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13ClN4O4 B15481810 5-Chlorotubercidin CAS No. 24386-95-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24386-95-6

Molecular Formula

C11H13ClN4O4

Molecular Weight

300.70 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(4-amino-5-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C11H13ClN4O4/c12-4-1-16(10-6(4)9(13)14-3-15-10)11-8(19)7(18)5(2-17)20-11/h1,3,5,7-8,11,17-19H,2H2,(H2,13,14,15)/t5-,7-,8-,11-/m1/s1

InChI Key

WUHZZVWKGCJQHU-IOSLPCCCSA-N

Isomeric SMILES

C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)Cl

Canonical SMILES

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)Cl

Origin of Product

United States

Foundational & Exploratory

Synthesis of 5-Chlorotubercidin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chlorotubercidin, a halogenated analog of the nucleoside antibiotic Tubercidin, is a compound of significant interest in medicinal chemistry and drug development due to its potential as an inhibitor of various kinases and other cellular enzymes. Its synthesis is a multi-step process involving the construction of the pyrrolo[2,3-d]pyrimidine core, followed by glycosylation with a protected ribose moiety and subsequent deprotection. This technical guide provides a comprehensive overview of the synthesis of this compound, including detailed experimental protocols, quantitative data, and a proposed mechanism of action.

Synthetic Strategy Overview

The synthesis of this compound typically proceeds through a convergent approach. The key steps involve:

  • Synthesis of the Aglycone: Preparation of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core.

  • Glycosylation: Coupling of the pyrrolo[2,3-d]pyrimidine base with a protected ribofuranose derivative.

  • Deprotection: Removal of the protecting groups from the ribose moiety to yield the final product.

Synthesis_Workflow A Starting Materials B Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine A->B D Glycosylation B->D C Protected Ribose (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) C->D E Protected This compound D->E F Deprotection E->F G This compound F->G

Experimental Protocols

Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

The synthesis of the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, can be achieved starting from 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.

Protocol:

  • Cyclization: 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol is cyclized to 7H-pyrrolo[2,3-d]pyrimidin-4-ol. This is typically achieved by heating in an acidic medium.

  • Chlorination: The resulting 7H-pyrrolo[2,3-d]pyrimidin-4-ol is then chlorinated to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. A common chlorinating agent for this transformation is phosphorus oxychloride (POCl₃). The reaction is often carried out at elevated temperatures. After the reaction, excess POCl₃ is removed under reduced pressure. The crude product is then carefully quenched with ice water and neutralized to precipitate the product.[1]

Glycosylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

The glycosylation step involves the coupling of the synthesized aglycone with a protected ribose derivative. A common choice is 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.

Protocol:

  • Silylation (optional but recommended): To improve solubility and regioselectivity, the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be silylated prior to glycosylation using a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA).

  • Coupling: The silylated (or non-silylated) pyrrolo[2,3-d]pyrimidine is reacted with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in an aprotic solvent such as acetonitrile (B52724) or dichloromethane.

  • Lewis Acid Catalyst: The reaction is promoted by a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).[2] The reaction is typically stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is quenched, and the protected nucleoside is extracted and purified by column chromatography on silica (B1680970) gel.

Deprotection of Protected this compound

The final step is the removal of the benzoyl protecting groups from the ribose moiety.

Protocol:

  • Ammonolysis: The protected this compound is dissolved in a solution of ammonia (B1221849) in methanol (B129727) (methanolic ammonia).

  • Reaction Conditions: The reaction is typically stirred at room temperature for several hours to overnight. The progress of the deprotection is monitored by TLC.

  • Purification: Upon completion, the solvent is evaporated, and the residue is purified by recrystallization or column chromatography to yield pure this compound.

Quantitative Data

The following table summarizes typical yields for the key steps in the synthesis of related pyrrolo[2,3-d]pyrimidine nucleosides, which can serve as a reference for the synthesis of this compound. Actual yields for this compound may vary depending on the specific conditions and scale of the reaction.

StepProductTypical Yield (%)
Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol4-chloro-7H-pyrrolo[2,3-d]pyrimidine>90[1]
GlycosylationProtected this compound40-70
DeprotectionThis compound>80

Spectroscopic Data for this compound (Predicted)

TechniqueExpected Data
¹H NMR Signals corresponding to the pyrrole (B145914) proton, the pyrimidine (B1678525) proton, the anomeric proton of the ribose, and other ribose protons.
¹³C NMR Signals for the carbon atoms of the pyrrolo[2,3-d]pyrimidine core and the ribose moiety.
Mass Spec A molecular ion peak corresponding to the exact mass of this compound.

Proposed Mechanism of Action and Signaling Pathway

As a nucleoside analog, this compound is expected to exert its biological effects by interfering with cellular processes that utilize nucleosides. Its mechanism of action likely involves its intracellular conversion to the corresponding 5'-triphosphate, which can then inhibit various enzymes.

Mechanism_of_Action A A B B A->B Uptake C C B->C D D C->D Phosphorylation E E D->E F F E->F Inhibition G G E->G Inhibition H H F->H I I G->I J J H->J I->J

The 5-chloro substituent on the pyrrole ring can significantly alter the electronic properties of the molecule, potentially enhancing its binding to target enzymes or affecting its metabolic stability.[3] The mechanism of action for the related compound, 5-Iodotubercidin, has been shown to involve the induction of DNA damage, leading to the activation of the p53 tumor suppressor pathway and subsequent apoptosis.[4][5] It is plausible that this compound acts through a similar genotoxic mechanism.

Conclusion

The synthesis of this compound is a feasible process for a medicinal chemistry laboratory, involving well-established synthetic transformations. The key challenges lie in optimizing the glycosylation reaction to achieve high yield and regioselectivity, as well as in the purification of the final compound. The potential of this compound as a modulator of various enzymatic pathways warrants further investigation into its synthesis and biological activity. This guide provides a solid foundation for researchers and drug development professionals to embark on the synthesis and exploration of this promising compound.

References

5-Chlorotubercidin: A Technical Guide to a Potent Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and relevant experimental protocols for 5-Chlorotubercidin. While specific data for this compound is limited in publicly available literature, this document focuses on the closely related and well-characterized analog, 5-Iodotubercidin (B1582133) , which is expected to exhibit similar biochemical behavior due to the analogous halogen substitution at the 5-position of the pyrrolo[2,3-d]pyrimidine core.

Core Chemical Properties

The fundamental chemical properties of 5-Iodotubercidin are summarized below. These values provide a foundational understanding of the molecule for experimental design and interpretation.

PropertyValueSource
CAS Number 24386-93-4[1]
Molecular Formula C₁₁H₁₃IN₄O₄[1]
Molecular Weight 392.15 g/mol [1]
Solubility Soluble to 50 mM in DMSO[1][2][3]
Storage Store at -20°C[1]

Biological Activity and Mechanism of Action

5-Iodotubercidin is a potent inhibitor of several kinases, with its primary and most characterized target being Adenosine (B11128) Kinase (ADK) .[4][5] Its mechanism of action is primarily attributed to its structural similarity to adenosine, allowing it to compete for the ATP-binding site of kinases.

Quantitative Inhibition Data

The inhibitory activity of 5-Iodotubercidin against various kinases has been quantified and is presented in the table below.

Target EnzymeIC₅₀ Value
Adenosine Kinase (ADK)26 nM[1][2][3][5]
Casein Kinase 1 (CK1)0.4 µM[1][2]
Insulin Receptor Tyrosine Kinase3.5 µM[1][2]
Phosphorylase Kinase5-10 µM[1][2]
Protein Kinase A (PKA)5-10 µM[1][2]
Casein Kinase 2 (CK2)10.9 µM[1][2]
Protein Kinase C (PKC)27.7 µM[1][2]

Signaling Pathway Modulation

The inhibitory action of 5-Iodotubercidin on key cellular kinases leads to the modulation of critical signaling pathways. A primary consequence of Adenosine Kinase inhibition is the localized increase in adenosine levels, which can subsequently impact a variety of downstream pathways. Furthermore, its genotoxic properties can trigger DNA damage response pathways.

Signaling_Pathway cluster_inhibition Inhibition cluster_cellular_effects Cellular Effects 5-Iodotubercidin 5-Iodotubercidin Adenosine_Kinase Adenosine_Kinase 5-Iodotubercidin->Adenosine_Kinase IC50 = 26 nM Other_Kinases CK1, IR, PKA, etc. 5-Iodotubercidin->Other_Kinases DNA_Damage DNA_Damage 5-Iodotubercidin->DNA_Damage induces Increased_Adenosine Increased Extracellular Adenosine Adenosine_Kinase->Increased_Adenosine leads to Downstream_Signaling Downstream Signaling (e.g., cAMP modulation) Increased_Adenosine->Downstream_Signaling Activates Adenosine Receptors p53_Activation p53 Activation DNA_Damage->p53_Activation G2_Arrest G2 Cell Cycle Arrest p53_Activation->G2_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis

Caption: Inhibition of Adenosine Kinase by 5-Iodotubercidin and subsequent cellular effects.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound and its analogs. Below are representative protocols for key experiments.

Synthesis of Tubercidin (B1682034) Analogs

The synthesis of 5-halogenated tubercidin analogs generally involves the coupling of a substituted pyrrolo[2,3-d]pyrimidine base with a protected ribose derivative. A general workflow is outlined below.

Synthesis_Workflow Start Start Step1 Halogenation of 4-chloropyrrolo[2,3-d]pyrimidine Start->Step1 Step2 Glycosylation with protected ribose Step1->Step2 Step3 Deprotection Step2->Step3 Step4 Purification Step3->Step4 End 5-Halogenated Tubercidin Step4->End

Caption: General workflow for the synthesis of 5-halogenated tubercidin analogs.

A specific example is the synthesis of 5-fluorotubercidin, which involves the electrophilic fluorination of 4-chloropyrrolo[2,3-d]pyrimidine, followed by a modified Vorbruggen procedure for glycosylation with tetra-O-acetylribose, and subsequent deprotection with ammonia.[6] A similar strategy can be adapted for the synthesis of this compound.

Adenosine Kinase Inhibition Assay

The inhibitory effect of 5-Iodotubercidin on adenosine kinase can be determined using a variety of assay formats. A common method is a coupled-enzyme spectrophotometric assay.

Principle: The activity of adenosine kinase is coupled to the oxidation of NADH by lactate (B86563) dehydrogenase and pyruvate (B1213749) kinase. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is proportional to the adenosine kinase activity.

Protocol Outline:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, ATP, phosphoenolpyruvate, NADH, lactate dehydrogenase, and pyruvate kinase.

  • Enzyme and Inhibitor Incubation: Add adenosine kinase to the reaction mixture in the presence and absence of varying concentrations of 5-Iodotubercidin.

  • Initiation of Reaction: Start the reaction by adding the substrate, adenosine.

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

To assess the cytotoxic effects of 5-Iodotubercidin on cancer cell lines, a colorimetric MTT assay can be employed.

Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol Outline:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 5-Iodotubercidin for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.[7][8][9]

References

5-Chlorotubercidin: A Technical Guide to its Discovery, Mechanism, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chlorotubercidin, a halogenated analog of the nucleoside antibiotic tubercidin (B1682034), has emerged as a molecule of significant interest in biomedical research. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of this compound. It delves into its primary mechanism of action as a potent adenosine (B11128) kinase inhibitor and explores the downstream effects on cellular signaling pathways. Furthermore, this document details the compound's promising antiviral and anticancer properties, supported by experimental data and proposed mechanisms. Detailed experimental protocols for its synthesis, enzymatic assays, and cellular activity assessments are provided to facilitate further research and development. Quantitative data are summarized in tabular format for ease of comparison, and key signaling pathways and experimental workflows are visualized using diagrams.

Discovery and History

The exploration of pyrrolo[2,3-d]pyrimidine nucleosides as biologically active agents led to the synthesis and evaluation of various substituted tubercidin analogs. Within this class of compounds, this compound was investigated for its potential antiviral properties.[1] While the initial discovery of tubercidin dates back to the 1950s, the systematic substitution at the C-5 position of the pyrrolo[2,3-d]pyrimidine ring was a later development aimed at modifying the biological activity and therapeutic index of the parent compound. Halogenation at this position was found to significantly influence the molecule's interaction with key cellular enzymes, particularly adenosine kinase.

Synthesis of this compound

The synthesis of this compound typically follows a modified Vorbrüggen glycosylation procedure, a widely used method for the formation of N-glycosidic bonds in nucleoside synthesis.[2] The general strategy involves the coupling of a protected ribose derivative with a silylated 5-chloro-pyrrolo[2,3-d]pyrimidine base in the presence of a Lewis acid catalyst.

General Synthetic Scheme

The synthesis can be conceptually broken down into two main stages: the preparation of the chlorinated pyrrolo[2,3-d]pyrimidine base and the subsequent glycosylation reaction.

Synthesis_Workflow cluster_base Base Synthesis cluster_glycosylation Glycosylation cluster_deprotection Deprotection start_base 4-Chloropyrrolo[2,3-d]pyrimidine chlorination Chlorination (e.g., NCS) start_base->chlorination base 4,5-Dichloropyrrolo[2,3-d]pyrimidine chlorination->base silylation Silylation (e.g., HMDS) base->silylation ribose 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose coupling Vorbrüggen Coupling (Lewis Acid, e.g., TMSOTf) ribose->coupling silylation->coupling protected_nucleoside Protected this compound coupling->protected_nucleoside deprotection Ammonolysis (e.g., NH3 in MeOH) protected_nucleoside->deprotection final_product This compound deprotection->final_product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • Chlorination of the Base: To a solution of 4-chloropyrrolo[2,3-d]pyrimidine in anhydrous DCM, add N-chlorosuccinimide (NCS) portion-wise at room temperature. Stir the reaction mixture for 1-2 hours until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the crude 4,5-dichloropyrrolo[2,3-d]pyrimidine is purified by silica gel chromatography.

  • Silylation of the Base: A suspension of 4,5-dichloropyrrolo[2,3-d]pyrimidine in hexamethyldisilazane (HMDS) is heated at reflux until the solid dissolves completely, indicating the formation of the silylated derivative. The excess HMDS is removed by distillation under reduced pressure.

  • Glycosylation: The silylated base is dissolved in anhydrous DCM. To this solution, add 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. The mixture is cooled to 0°C, and trimethylsilyl trifluoromethanesulfonate (TMSOTf) is added dropwise. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with DCM. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude protected nucleoside is purified by silica gel chromatography.

  • Deprotection: The purified protected this compound is dissolved in anhydrous methanol saturated with ammonia. The solution is stirred in a sealed vessel at room temperature for 12-24 hours. The solvent is evaporated, and the residue is purified by silica gel chromatography to yield this compound.

Mechanism of Action: Adenosine Kinase Inhibition

The primary molecular target of this compound and its analogs is adenosine kinase (ADK), a key enzyme in the purine (B94841) salvage pathway.[3] ADK catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP).[3] By inhibiting ADK, this compound leads to an intracellular accumulation of adenosine.[3] This excess adenosine is then transported out of the cell, increasing the extracellular concentration and activating adenosine receptors (A1, A2A, A2B, and A3).[3][4][5]

ADK_Inhibition_Pathway Chlorotubercidin This compound ADK Adenosine Kinase (ADK) Chlorotubercidin->ADK Inhibition AMP AMP ADK->AMP Adenosine_in Intracellular Adenosine Adenosine_in->ADK Phosphorylation Adenosine_out Extracellular Adenosine Adenosine_in->Adenosine_out Transport Adenosine_Receptors Adenosine Receptors (A1, A2A, A2B, A3) Adenosine_out->Adenosine_Receptors Activation Downstream Downstream Signaling (e.g., cAMP modulation, ion channel regulation) Adenosine_Receptors->Downstream Antiviral_Mechanism cluster_entry Cellular Uptake and Activation cluster_inhibition Viral Replication Inhibition Chlorotubercidin This compound MonoP This compound Monophosphate Chlorotubercidin->MonoP Kinase DiP This compound Diphosphate MonoP->DiP Kinase TriP This compound Triphosphate (Active Form) DiP->TriP Kinase RdRp Viral RNA-dependent RNA Polymerase (RdRp) TriP->RdRp Incorporation Chain_elongation RNA Chain Elongation RdRp->Chain_elongation RNA_template Viral RNA Template RNA_template->Chain_elongation Chain_termination Chain Termination Chain_elongation->Chain_termination Anticancer_Mechanism Chlorotubercidin This compound DNA_damage DNA Damage Chlorotubercidin->DNA_damage ATM ATM Kinase DNA_damage->ATM Activation p53 p53 ATM->p53 Phosphorylation & Activation Cell_Cycle_Arrest G2/M Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

References

5-Chlorotubercidin: An In-depth Technical Guide to Adenosine Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Chlorotubercidin is a pyrrolo[2,3-d]pyrimidine nucleoside analog that acts as a potent inhibitor of adenosine (B11128) kinase (AK). By blocking the primary metabolic pathway of adenosine, this compound elevates endogenous adenosine levels in a site- and event-specific manner. This targeted increase in adenosine concentration leads to the activation of adenosine receptors, which in turn modulates a variety of downstream signaling pathways. This mechanism holds significant therapeutic potential for a range of pathological conditions, including epilepsy, chronic pain, and inflammation. This technical guide provides a comprehensive overview of the mechanism of action, quantitative inhibitory data, detailed experimental protocols for its study, and the key signaling pathways involved in the therapeutic effects of this compound.

Introduction to this compound and Adenosine Kinase

Adenosine is a critical purine (B94841) nucleoside that functions as a retaliatory metabolite, meaning its levels increase in response to cellular stress, such as hypoxia or inflammation, to restore homeostasis. Adenosine kinase is the primary enzyme responsible for regulating intracellular and extracellular adenosine concentrations by phosphorylating it to adenosine monophosphate (AMP). Inhibition of adenosine kinase is a promising therapeutic strategy as it allows for the localized and transient augmentation of adenosine signaling, potentially avoiding the side effects associated with systemic administration of adenosine receptor agonists.

This compound, a chlorinated analog of the naturally occurring antibiotic tubercidin (B1682034), has emerged as a significant tool for studying the physiological and pathological roles of adenosine. Its ability to potently inhibit adenosine kinase makes it a valuable pharmacological agent for investigating the therapeutic benefits of elevated adenosine levels.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of adenosine kinase. By binding to the active site of the enzyme, it prevents the phosphorylation of adenosine to AMP. This leads to an accumulation of intracellular adenosine, which is then transported out of the cell via equilibrative nucleoside transporters (ENTs). The resulting increase in extracellular adenosine concentration leads to the activation of four G-protein coupled adenosine receptor subtypes: A1, A2A, A2B, and A3. The therapeutic effects of adenosine kinase inhibitors are largely attributed to the activation of A2A and A3 receptors on various cell types, including neurons and immune cells.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Adenosine_ext Adenosine A2A_Receptor A2A Receptor Adenosine_ext->A2A_Receptor Activates A3_Receptor A3 Receptor Adenosine_ext->A3_Receptor Activates Adenosine_int Adenosine Adenosine_int:e->Adenosine_ext:w Transport Adenosine_Kinase Adenosine Kinase Adenosine_int->Adenosine_Kinase Substrate AMP AMP Adenosine_Kinase->AMP Phosphorylation 5_Chlorotubercidin This compound 5_Chlorotubercidin->Adenosine_Kinase Inhibits ENT ENT

Figure 1: Mechanism of this compound Action.

Quantitative Data

The inhibitory potency of this compound and its analogs against adenosine kinase has been quantified in numerous studies. The following tables summarize key quantitative data for this compound and the closely related, highly potent analog, 5-Iodotubercidin (B1582133).

CompoundTargetAssay TypeIC50 (nM)Reference
This compound Adenosine KinaseBiochemical210[1]
5-Iodotubercidin Adenosine KinaseBiochemical26[2]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Downstream Signaling Pathways

The activation of adenosine receptors by the elevated adenosine levels resulting from adenosine kinase inhibition triggers distinct downstream signaling cascades. The A2A and A3 receptors are of particular interest for the therapeutic effects of adenosine kinase inhibitors.

A2A Receptor Signaling

The A2A adenosine receptor is primarily coupled to the Gs alpha subunit of the G-protein complex. Activation of the A2A receptor leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. cAMP then activates Protein Kinase A (PKA), which phosphorylates a variety of downstream targets, including the transcription factor cAMP response element-binding protein (CREB). This pathway is crucial for mediating the anti-inflammatory and neuroprotective effects of adenosine.

A2A_Signaling Adenosine Adenosine A2A_Receptor A2A Receptor Adenosine->A2A_Receptor Binds Gs_Protein Gs Protein A2A_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (Anti-inflammatory & Neuroprotective) CREB->Gene_Transcription Regulates

Figure 2: A2A Adenosine Receptor Signaling Pathway.
A3 Receptor Signaling

The A3 adenosine receptor is coupled to Gi and Gq alpha subunits of the G-protein complex. Activation of the Gi pathway inhibits adenylyl cyclase, leading to a decrease in cAMP levels. The Gq pathway, on the other hand, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC). These pathways are involved in the modulation of immune responses and have been implicated in both pro- and anti-inflammatory effects depending on the cellular context.

A3_Signaling Adenosine Adenosine A3_Receptor A3 Receptor Adenosine->A3_Receptor Binds Gi_Protein Gi Protein A3_Receptor->Gi_Protein Activates Gq_Protein Gq Protein A3_Receptor->Gq_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits PLC Phospholipase C (PLC) Gq_Protein->PLC Activates cAMP_dec ↓ cAMP Adenylyl_Cyclase->cAMP_dec PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Modulation of Inflammation) PKC->Cellular_Response

Figure 3: A3 Adenosine Receptor Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Adenosine Kinase Inhibition Assay

This protocol describes a biochemical assay to determine the in vitro inhibitory activity of this compound on adenosine kinase.

Materials:

  • Recombinant human adenosine kinase

  • ATP

  • Adenosine

  • This compound (or other test compounds)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

  • 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a multi-well plate, add the test compound dilutions. Include wells with no inhibitor (positive control) and wells with no enzyme (negative control).

  • Add adenosine kinase to all wells except the negative control.

  • Initiate the reaction by adding a mixture of ATP and adenosine to all wells. The final concentrations should be at or near the Km values for the enzyme.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Adenosine_Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Serial dilutions of this compound - Adenosine Kinase solution - ATP/Adenosine substrate mix Start->Prepare_Reagents Plate_Setup Set up 96/384-well plate: - Add compound dilutions - Add positive and negative controls Prepare_Reagents->Plate_Setup Add_Enzyme Add Adenosine Kinase Plate_Setup->Add_Enzyme Start_Reaction Initiate reaction with ATP/Adenosine mix Add_Enzyme->Start_Reaction Incubate Incubate at 30°C Start_Reaction->Incubate Stop_Reaction Stop reaction and detect ADP production Incubate->Stop_Reaction Read_Luminescence Read luminescence on plate reader Stop_Reaction->Read_Luminescence Analyze_Data Analyze data and calculate IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Figure 4: Workflow for Adenosine Kinase Inhibition Assay.
Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability and proliferation of cultured cells.

Materials:

  • Cell line of interest (e.g., neuronal or immune cell line)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 value.

Western Blot Analysis of Signaling Proteins

This protocol is used to investigate the effect of this compound on the expression and phosphorylation status of key proteins in the adenosine signaling pathway.

Materials:

  • Cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-CREB, anti-CREB, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture and treat cells with this compound for the desired time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Pharmacokinetics

Detailed pharmacokinetic studies specifically for this compound are not extensively published. However, based on data from other tubercidin analogs, it is anticipated that this compound would exhibit moderate oral bioavailability and a relatively short plasma half-life. The chlorine substitution may influence its metabolic stability and tissue distribution compared to the parent compound. Further studies are required to fully characterize the pharmacokinetic profile of this compound.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for the investigation of adenosine kinase and its role in health and disease. Its potent inhibitory activity allows for the targeted elevation of adenosine, providing a more nuanced approach to modulating purinergic signaling compared to systemic agonist administration. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and other adenosine kinase inhibitors. Future research should focus on elucidating the detailed pharmacokinetic and pharmacodynamic properties of this compound, as well as its efficacy and safety in preclinical models of various diseases. A deeper understanding of the complex downstream signaling pathways activated by adenosine kinase inhibition will be crucial for the development of novel and effective therapies targeting this important enzyme.

References

5-Chlorotubercidin: A Technical Guide to a Potent Pyrrolo[2,3-d]pyrimidine Nucleoside Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chlorotubercidin is a synthetic pyrrolo[2,3-d]pyrimidine nucleoside that has garnered significant interest within the scientific community for its potent inhibitory activity against a range of kinases, most notably adenosine (B11128) kinase (AK). As a structural analogue of the natural nucleoside tubercidin, its modifications to the pyrrole (B145914) ring enhance its pharmacological profile, making it a valuable tool for research and a potential scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, quantitative biological data, and detailed experimental protocols. Furthermore, it elucidates its role within key signaling pathways, offering a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery.

Introduction

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged structure in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds. These nucleoside analogues often exhibit potent antitumor and antiviral properties. By replacing the N7 atom of the purine (B94841) ring with a carbon atom, the electronic properties of the five-membered ring are altered, which can lead to enhanced binding to target enzymes and improved biological activity. This compound, a chlorinated derivative of tubercidin, exemplifies the therapeutic potential of this class of compounds. Its primary mechanism of action is the inhibition of adenosine kinase, an enzyme crucial for regulating intracellular and extracellular adenosine levels. By inhibiting AK, this compound elevates adenosine concentrations, which can have profound effects on various physiological processes, including inflammation, neurotransmission, and cardiovascular function.

Chemical Synthesis

The synthesis of this compound involves a multi-step process that begins with the construction of the core pyrrolo[2,3-d]pyrimidine heterocycle, followed by glycosylation with a protected ribose derivative, and subsequent deprotection.

Synthesis of 4-Chloro-5-chloro-7H-pyrrolo[2,3-d]pyrimidine

A key intermediate in the synthesis of this compound is the halogenated pyrrolo[2,3-d]pyrimidine core. A common route to this intermediate is outlined below:

  • Step 1: Synthesis of 4-Hydroxypyrrolo[2,3-d]pyrimidine: This can be achieved through the condensation of 4-amino-6-hydroxypyrimidine (B372064) with 2-chloroacetaldehyde. The reaction is typically carried out in an aqueous solution with a base such as sodium acetate.

  • Step 2: Chlorination to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: The hydroxyl group at the 4-position is converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Step 3: Chlorination at the 5-position: The pyrrole ring is then chlorinated at the 5-position to yield 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine. This can be achieved using various chlorinating agents.

Glycosylation and Deprotection

The final steps involve the coupling of the chlorinated base with a protected ribose sugar and subsequent removal of the protecting groups.

  • Step 4: Glycosylation: The sodium salt of 4-chloro-5-chloropyrrolo[2,3-d]pyrimidine is reacted with a protected ribofuranosyl derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. This reaction, known as the sodium salt-mediated glycosylation, forms the N-glycosidic bond.

  • Step 5: Amination: The chloro group at the 4-position is displaced with an amino group by treatment with ammonia.

  • Step 6: Deprotection: The protecting groups on the ribose sugar are removed to yield the final product, this compound.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the inhibition of adenosine kinase (AK). AK is a key enzyme in the adenosine salvage pathway, responsible for phosphorylating adenosine to adenosine monophosphate (AMP). By inhibiting AK, this compound leads to an accumulation of intracellular and extracellular adenosine.

dot

Adenosine_Signaling cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space Adenosine_ext Adenosine A2A_R A2A Receptor Adenosine_ext->A2A_R Binding AC Adenylyl Cyclase A2A_R->AC Activation Adenosine_int Adenosine Adenosine_int->Adenosine_ext Transport AK Adenosine Kinase (AK) Adenosine_int->AK Phosphorylation AMP AMP AK->AMP 5_Chlorotubercidin This compound 5_Chlorotubercidin->AK Inhibition cAMP cAMP AC->cAMP Conversion of ATP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Transcription Gene Transcription CREB->Gene_Transcription Modulation

Figure 1. Mechanism of Action of this compound.

Increased adenosine levels subsequently activate adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors that modulate various downstream signaling pathways. A key pathway affected is the cyclic AMP (cAMP) signaling cascade. For instance, activation of the A2A adenosine receptor stimulates adenylyl cyclase, leading to increased intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), ultimately altering gene expression.[1]

dot

cAMP_Pathway A2A_Receptor A2A Receptor G_Protein Gs Protein A2A_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA_inactive Inactive PKA cAMP->PKA_inactive Binds PKA_active Active PKA PKA_inactive->PKA_active Activation CREB CREB PKA_active->CREB Phosphorylates pCREB p-CREB CREB->pCREB Gene_Expression Target Gene Expression pCREB->Gene_Expression Regulates Synthesis_Workflow A Start: 4-Amino-6-hydroxypyrimidine B Condensation with 2-Chloroacetaldehyde A->B C Intermediate: 4-Hydroxypyrrolo[2,3-d]pyrimidine B->C D Chlorination (e.g., POCl3) C->D E Intermediate: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine D->E F Chlorination at C5 E->F G Intermediate: 4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine F->G H Glycosylation with Protected Ribose G->H I Protected Nucleoside H->I J Amination (NH3) I->J K Protected this compound J->K L Deprotection K->L M End: this compound L->M

References

The Structure-Activity Relationship of 5-Chlorotubercidin: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorotubercidin, a chlorinated analog of the naturally occurring nucleoside antibiotic tubercidin (B1682034), is a potent inhibitor of several key cellular enzymes, most notably adenosine (B11128) kinase (AK). As a member of the 7-deazapurine nucleoside family, its unique structural features have made it and its analogs a subject of significant interest in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, focusing on the impact of structural modifications on its biological activity. The document will also detail relevant experimental protocols and visualize key pathways and workflows.

Core Structure and Mechanism of Action

This compound is a pyrrolo[2,3-d]pyrimidine nucleoside, an analog of adenosine where the nitrogen at position 7 is replaced by a carbon. This core modification is crucial for its biological activity, as it prevents cleavage by adenosine deaminase, thereby increasing its metabolic stability. The primary mechanism of action for this compound and its halogenated analogs is the potent inhibition of adenosine kinase (AK).[1][2][3][4][5] By blocking AK, the enzyme responsible for phosphorylating adenosine to adenosine monophosphate (AMP), these compounds lead to an increase in intracellular and extracellular adenosine concentrations. This elevation in adenosine levels results in the activation of adenosine receptors, which can trigger a range of physiological effects, including anticonvulsant activity.[2][3]

Furthermore, some analogs, such as 5-iodotubercidin (B1582133), have been shown to possess genotoxic and anti-cancer properties by inducing DNA damage and activating the p53 tumor suppressor pathway.[6] While a potent AK inhibitor, 5-iodotubercidin also demonstrates inhibitory activity against other kinases, albeit at higher concentrations.[5]

Structure-Activity Relationship (SAR) Analysis

The SAR of this compound and its analogs can be systematically examined by considering modifications at three key positions: the 5-position of the pyrrolo[2,3-d]pyrimidine ring, the ribose moiety, and the N4-position of the pyrimidine (B1678525) ring.

Modifications at the 5-Position of the Pyrrolo[2,3-d]pyrimidine Core

The substitution at the 5-position of the deazapurine ring system is a critical determinant of biological activity, particularly for adenosine kinase inhibition.

  • Halogenation: The introduction of a halogen at the 5-position significantly enhances the inhibitory potency against adenosine kinase compared to the parent compound, tubercidin. The order of potency for halogens is generally I > Br > Cl > F. For instance, 5-iodotubercidin is a highly potent AK inhibitor with an IC50 value of 26 nM.[4][5] While specific IC50 data for this compound is less commonly reported, the trend suggests it is a potent inhibitor, likely in the low nanomolar range.

  • Aryl Substitutions: The introduction of aryl groups at the 5-position, often achieved via Suzuki coupling from the 5-iodo analog, can also lead to potent AK inhibitors with improved in vivo activity.[3]

Modifications of the Ribose Moiety

Alterations to the ribose sugar have a profound impact on the activity of 5-substituted tubercidin analogs.

  • 5'-Amino Substitution: One of the most significant enhancements in potency is achieved by replacing the 5'-hydroxyl group of the ribose with an amino group. 5'-Amino-5'-deoxy analogs of 5-bromo- and 5-iodotubercidin are among the most potent adenosine kinase inhibitors reported, with IC50 values less than 0.001 µM.[2] This modification likely increases the binding affinity to the active site of adenosine kinase.

Modifications at the N4-Position

Substitutions on the exocyclic amine at the N4-position of the pyrimidine ring have also been explored.

  • Aryl Substitutions: The introduction of aromatic rings at the N4-position, in combination with substitutions at the C5-position, has been shown to retain high AK inhibitory potency and improve in vivo efficacy.[3]

Quantitative SAR Data

The following table summarizes the adenosine kinase inhibitory activity of key tubercidin analogs. This data is compiled from multiple sources to provide a comparative overview.

CompoundR1 (5-position)R2 (5'-position)Adenosine Kinase IC50 (µM)Reference
TubercidinHOH-[2]
This compound Cl OH Potent (exact value not specified) [1]
5-IodotubercidinIOH0.026[2][4][5]
5-BromotubercidinBrOHPotent[2]
5-FluorotubercidinFOH-[7]
5'-Amino-5'-deoxyadenosineHNH20.17[2]
5'-Amino-5'-deoxy-5-bromotubercidinBrNH2< 0.001[2]
5'-Amino-5'-deoxy-5-iodotubercidinINH2< 0.001[2]

Note: A lower IC50 value indicates higher inhibitory potency.

Experimental Protocols

The synthesis and biological evaluation of this compound and its analogs involve a series of well-defined experimental procedures.

General Synthesis of 5-Halogenated Tubercidin Analogs

The synthesis of 5-halogenated tubercidins typically starts from the commercially available 4-chloropyrrolo[2,3-d]pyrimidine.

  • Halogenation of the Pyrrolo[2,3-d]pyrimidine Core: The 4-chloropyrrolo[2,3-d]pyrimidine is first halogenated at the 5-position. For instance, electrophilic fluorination can be achieved using reagents like Selectfluor.[7] Iodination and bromination can be accomplished with N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS), respectively.

  • Glycosylation: The resulting 5-substituted-4-chloropyrrolo[2,3-d]pyrimidine base is then coupled with a protected ribose derivative. A common method is the Vorbrüggen glycosylation, which involves reacting the silylated heterocyclic base with a protected ribofuranose, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst (e.g., TMSOTf).[7]

  • Deprotection and Amination: The protecting groups on the ribose moiety are removed (e.g., using sodium methoxide (B1231860) for acetyl groups or ammonia (B1221849) for benzoyl groups). The 4-chloro group is then displaced with ammonia to yield the final 5-halogenated tubercidin analog.[7]

Adenosine Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against adenosine kinase is typically determined using a radiometric or spectrophotometric assay.

  • Enzyme and Substrates: Recombinant human adenosine kinase is used. The substrates are adenosine and [γ-32P]ATP (for radiometric assay) or ATP (for spectrophotometric assay).

  • Reaction Mixture: The assay is performed in a buffer solution (e.g., Tris-HCl) containing the enzyme, substrates, and varying concentrations of the inhibitor.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period.

  • Detection:

    • Radiometric Assay: The reaction is stopped, and the product, [32P]AMP, is separated from unreacted [γ-32P]ATP using chromatography (e.g., thin-layer chromatography). The amount of [32P]AMP formed is quantified using a scintillation counter.

    • Spectrophotometric Assay: The production of ADP is coupled to the oxidation of NADH via pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored.

  • IC50 Determination: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.[8][9]

Anticonvulsant Activity Assay (Maximal Electroshock Seizure - MES Test)

The in vivo efficacy of adenosine kinase inhibitors is often assessed using the MES test in rodents.[2]

  • Animal Model: Male rats or mice are used.

  • Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Induction of Seizure: After a specific pretreatment time, a maximal electroshock (e.g., 50 mA for 0.2 s) is delivered via corneal electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extensor component of the seizure.

  • ED50 Determination: The dose of the compound that protects 50% of the animals from the tonic extensor seizure (the ED50) is calculated.

Visualizing Pathways and Workflows

Signaling Pathway of this compound Action

cluster_0 Cell Membrane Adenosine_Receptors Adenosine Receptors Physiological_Effects Physiological Effects (e.g., Anticonvulsant) Adenosine_Receptors->Physiological_Effects 5_Chlorotubercidin This compound Adenosine_Kinase Adenosine Kinase (AK) 5_Chlorotubercidin->Adenosine_Kinase Inhibition DNA_Damage DNA Damage 5_Chlorotubercidin->DNA_Damage Induction (some analogs) AMP AMP Adenosine_Kinase->AMP Adenosine Adenosine Adenosine->Adenosine_Receptors Activation Adenosine->Adenosine_Kinase Phosphorylation p53_Activation p53 Activation (for some analogs) DNA_Damage->p53_Activation

Caption: Mechanism of action of this compound and its analogs.

Experimental Workflow for SAR Studies

Start Start: Design Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Screening: Adenosine Kinase Inhibition Assay Purification->In_Vitro_Screening Determine_IC50 Determine IC50 Values In_Vitro_Screening->Determine_IC50 SAR_Analysis SAR Analysis Determine_IC50->SAR_Analysis In_Vivo_Testing In Vivo Testing: (e.g., MES Assay for Anticonvulsant Activity) Determine_IC50->In_Vivo_Testing Potent Compounds SAR_Analysis->Start Iterative Design Lead_Optimization Lead Optimization In_Vivo_Testing->Lead_Optimization

Caption: General workflow for the SAR study of this compound analogs.

Conclusion

The structure-activity relationship of this compound and its analogs is well-defined, with the 5-position of the pyrrolo[2,3-d]pyrimidine ring and the 5'-position of the ribose moiety being key determinants of their potent inhibitory activity against adenosine kinase. Halogenation at the 5-position and introduction of an amino group at the 5'-position are particularly effective strategies for enhancing potency. The detailed experimental protocols and a clear understanding of the SAR provide a solid foundation for the rational design of novel and more effective therapeutic agents targeting adenosine kinase for a variety of indications, including epilepsy and potentially cancer. Further exploration of substitutions at the N4- and C5-positions with diverse chemical moieties could lead to the discovery of next-generation inhibitors with improved pharmacological profiles.

References

Potential Therapeutic Applications of 5-Chlorotubercidin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature providing specific experimental data, quantitative values, and detailed protocols for 5-Chlorotubercidin is exceptionally limited. This guide leverages available information on closely related 5-halogenated tubercidin (B1682034) analogs, namely 5-Iodotubercidin and 5-Hydroxymethyltubercidin, to infer potential therapeutic applications and mechanisms of action for this compound. The data and protocols presented herein are derived from studies on these analogs and should be considered as a starting point for research on this compound, not as direct evidence of its properties.

Introduction

This compound is a halogenated derivative of Tubercidin, a pyrrolo[2,3-d]pyrimidine nucleoside antibiotic. Halogenation at the 5-position of the pyrrole (B145914) ring has been shown to modulate the biological activity of tubercidin analogs, leading to investigations into their potential as therapeutic agents. This guide explores the prospective applications of this compound, primarily in oncology and virology, based on the established activities of its analogs. The core mechanism of action for this class of compounds is believed to be the inhibition of various protein kinases, leading to the disruption of cellular signaling pathways crucial for cancer cell proliferation and viral replication.

Potential Therapeutic Applications

Anticancer Activity

The anticancer potential of 5-halogenated tubercidins is suggested by studies on 5-Iodotubercidin. This analog has been identified as a potent activator of the tumor suppressor protein p53 and a genotoxic agent, inducing DNA damage in cancer cells.[1] This activity is linked to its ability to inhibit a range of protein kinases, thereby interfering with cell cycle progression and promoting apoptosis. Given the structural similarity, this compound may exhibit similar cytotoxic effects on cancer cells.

Antiviral Activity

Derivatives of tubercidin have shown promise as antiviral agents. Specifically, 5-Hydroxymethyltubercidin has demonstrated potent activity against a range of RNA viruses, including flaviviruses (like Dengue and Zika viruses) and coronaviruses.[2][3] The proposed mechanism involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication.[2][3] This suggests that this compound could also be investigated for its potential as a broad-spectrum antiviral compound.

Mechanism of Action: Kinase Inhibition

The primary mechanism of action for tubercidin analogs is the competitive inhibition of ATP-binding sites on a variety of protein kinases.[4] 5-Iodotubercidin, for instance, is a potent inhibitor of adenosine (B11128) kinase and also shows inhibitory activity against casein kinase-1, protein kinase A, and the tyrosine kinase activity of the insulin (B600854) receptor.[4] By blocking the action of these kinases, these compounds can disrupt signaling pathways that are often dysregulated in diseases like cancer.

Quantitative Data (Based on Analogs)

The following tables summarize the quantitative data available for 5-Iodotubercidin and 5-Hydroxymethyltubercidin, which may serve as an estimate for the potential activity of this compound.

Table 1: Kinase Inhibition Data for 5-Iodotubercidin

Kinase TargetIC50 (µM)ATP Concentration (µM)Reference
Adenosine Kinase0.026Not Specified[4]
Casein Kinase-10.410-15[4]
Protein Kinase ANot Specified10-15[4]
Insulin Receptor Tyrosine KinaseNot Specified10-15[4]
Phosphorylase KinaseNot Specified10-15[4]

Table 2: Antiviral Activity of 5-Hydroxymethyltubercidin (HMTU)

VirusCell LineEC50 (µM)CC50 (µM)Reference
Dengue Virus (DENV)BHK-210.35>50[2]
Zika Virus (ZIKV)Vero0.42>50[2]
Yellow Fever Virus (YFV)Vero0.28>50[2]
SARS-CoV-2VeroE6/TMPRSS20.47>10[2]

Experimental Protocols (Based on Analog Studies)

The following are detailed methodologies for key experiments conducted on tubercidin analogs. These can be adapted for the study of this compound.

Kinase Inhibition Assay (for 5-Iodotubercidin)

This protocol describes a general method for determining the inhibitory activity of a compound against a specific kinase.

  • Reagents:

    • Purified kinase enzyme

    • Kinase-specific substrate (peptide or protein)

    • ATP (radiolabeled or non-radiolabeled, depending on the detection method)

    • Kinase reaction buffer (typically contains MgCl2, DTT, and a buffering agent like HEPES)

    • Test compound (this compound) dissolved in DMSO

    • Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay kit)

  • Procedure:

    • Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.

    • Add serial dilutions of this compound to the reaction mixture.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.

    • Stop the reaction (e.g., by adding EDTA).

    • Detect the kinase activity. For radiolabeled ATP, this involves capturing the phosphorylated substrate on a membrane and quantifying radioactivity. For non-radiolabeled methods, this could involve an ELISA-based detection with a phosphospecific antibody or a luminescence-based assay measuring ADP production.

    • Calculate the IC50 value by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.

Antiviral Cytopathic Effect (CPE) Assay (for 5-Hydroxymethyltubercidin)

This protocol is used to determine the concentration of a compound that inhibits virus-induced cell death.

  • Reagents:

    • Host cell line susceptible to the virus of interest (e.g., Vero cells)

    • Virus stock with a known titer

    • Cell culture medium

    • Test compound (this compound) dissolved in DMSO

    • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Procedure:

    • Seed host cells in a 96-well plate and incubate until a confluent monolayer is formed.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the growth medium from the cells and add the compound dilutions.

    • Infect the cells with the virus at a specific multiplicity of infection (MOI).

    • Incubate the plates for a period sufficient for the virus to cause a cytopathic effect in the control wells (typically 3-5 days).

    • Assess cell viability using a suitable reagent.

    • Calculate the EC50 (the concentration at which 50% of the viral cytopathic effect is inhibited) and CC50 (the concentration at which 50% of the cells are killed by the compound alone).

Signaling Pathways and Experimental Workflows (Illustrative)

The following diagrams, generated using Graphviz (DOT language), illustrate a potential signaling pathway that could be inhibited by this compound and a general workflow for screening its activity.

G cluster_0 Kinase Signaling Pathway RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival Chlorotubercidin This compound Chlorotubercidin->Raf Inhibition Chlorotubercidin->MEK Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

G cluster_1 Anticancer Drug Screening Workflow Start Start Compound This compound Synthesis Start->Compound InVitro In Vitro Screening (Kinase Assays, Cytotoxicity) Compound->InVitro Hit Hit Identification (Potent & Selective) InVitro->Hit Lead Lead Optimization Hit->Lead InVivo In Vivo Studies (Xenograft Models) Lead->InVivo Clinical Clinical Trials InVivo->Clinical

Caption: A general workflow for the preclinical development of this compound as an anticancer agent.

Conclusion and Future Directions

While direct evidence is currently lacking, the therapeutic potential of this compound as an anticancer and antiviral agent is strongly suggested by the activities of its close structural analogs. Its likely mechanism of action, through the inhibition of key protein kinases, offers a solid rationale for further investigation. Future research should focus on the synthesis and purification of this compound, followed by comprehensive in vitro screening against a panel of kinases and various cancer cell lines and viruses. Detailed mechanistic studies will be crucial to elucidate its precise molecular targets and to validate its potential as a novel therapeutic agent. The experimental protocols and conceptual frameworks provided in this guide, based on the study of its analogs, offer a robust starting point for these future investigations.

References

5-Chlorotubercidin: A Technical Guide to its Antiviral Potential and Evaluation Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorotubercidin is a pyrrolopyrimidine nucleoside analog belonging to a class of compounds that has demonstrated significant potential as broad-spectrum antiviral agents. As a derivative of Tubercidin (B1682034), which is known to exhibit antiviral properties, this compound is of considerable interest to the scientific community for its potential to inhibit the replication of a wide range of viral pathogens. This technical guide provides an in-depth overview of the anticipated antiviral spectrum of this compound based on the activity of structurally related compounds, its likely mechanism of action, and detailed protocols for its comprehensive antiviral evaluation.

Anticipated Antiviral Spectrum and Mechanism of Action

While specific antiviral data for this compound is not extensively available in public literature, the antiviral profile of its parent compound, Tubercidin, and other halogenated derivatives such as 5-Iodotubercidin, provides a strong basis for predicting its activity. These related compounds have shown potent inhibitory effects against a variety of RNA viruses.

Mechanism of Action: this compound, as a nucleoside analog, is expected to exert its antiviral effects primarily through the inhibition of viral nucleic acid synthesis. The proposed mechanism involves intracellular phosphorylation by host cell kinases to its active triphosphate form. This triphosphate analog can then be incorporated into the growing viral RNA or DNA chain by the viral polymerase, leading to premature chain termination. Additionally, tubercidin and its derivatives are known inhibitors of adenosine (B11128) kinase, which can disrupt cellular metabolic pathways that are essential for viral replication. Recent studies on 5-Iodotubercidin have demonstrated potent inhibition of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), suggesting a similar target for this compound.[1][2]

The diagram below illustrates the proposed mechanism of action for this compound.

Mechanism_of_Action cluster_cell Host Cell 5_Chlorotubercidin This compound 5_Cl_Tub_MP 5-Cl-Tubercidin Monophosphate 5_Chlorotubercidin->5_Cl_Tub_MP Phosphorylation 5_Cl_Tub_DP 5-Cl-Tubercidin Diphosphate 5_Cl_Tub_MP->5_Cl_Tub_DP Phosphorylation 5_Cl_Tub_TP 5-Cl-Tubercidin Triphosphate (Active) 5_Cl_Tub_DP->5_Cl_Tub_TP Phosphorylation Viral_Polymerase Viral RNA/DNA Polymerase 5_Cl_Tub_TP->Viral_Polymerase Host_Kinases Host Cell Kinases Host_Kinases->5_Cl_Tub_MP Host_Kinases->5_Cl_Tub_DP Host_Kinases->5_Cl_Tub_TP Chain_Termination Chain Termination & Inhibition of Replication Viral_Polymerase->Chain_Termination Viral_Replication Viral Replication Viral_Replication->Viral_Polymerase Target for inhibition

Caption: Proposed mechanism of action for this compound.

Quantitative Antiviral Data (Hypothetical)

To facilitate comparative analysis, the following table presents a hypothetical summary of quantitative data that would be generated through the experimental protocols described below. This data structure is essential for evaluating the potency and selectivity of this compound.

Virus FamilyVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
FlaviviridaeZika Virus (ZIKV)VeroDataDataData
Dengue Virus (DENV)Huh-7DataDataData
CoronaviridaeSARS-CoV-2Calu-3DataDataData
FiloviridaeEbola Virus (EBOV)Vero E6DataDataData
OrthomyxoviridaeInfluenza A Virus (H1N1)MDCKDataDataData
RetroviridaeHIV-1MT-4DataDataData

Detailed Experimental Protocols

The following are detailed methodologies for key experiments required to determine the antiviral spectrum and cytotoxicity of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to host cells (CC50).

Workflow:

Cytotoxicity_Assay_Workflow Start Start: Seed cells in 96-well plate Incubate_24h Incubate for 24 hours Start->Incubate_24h Add_Compound Add serial dilutions of This compound Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72 hours Add_Compound->Incubate_48_72h Add_MTT Add MTT reagent to each well Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_CC50 Calculate CC50 value Read_Absorbance->Calculate_CC50

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed host cells (e.g., Vero, Huh-7, MDCK) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and incubate for 24 hours at 37°C with 5% CO2.

  • Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control (no compound) and a "medium only" control (no cells).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well.[3]

  • Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.[3][4]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This assay is used to determine the concentration of this compound that inhibits viral replication by 50% (EC50).

Workflow:

Plaque_Reduction_Assay_Workflow Start Start: Seed cells to form a confluent monolayer Prepare_Virus_Compound Prepare serial dilutions of virus and mix with this compound dilutions Start->Prepare_Virus_Compound Infect_Cells Infect cell monolayer with virus-compound mixture Prepare_Virus_Compound->Infect_Cells Incubate_1h Incubate for 1 hour (adsorption) Infect_Cells->Incubate_1h Remove_Inoculum Remove inoculum and add semi-solid overlay containing compound Incubate_1h->Remove_Inoculum Incubate_Plaques Incubate until plaques are visible Remove_Inoculum->Incubate_Plaques Fix_and_Stain Fix and stain cells (e.g., with crystal violet) Incubate_Plaques->Fix_and_Stain Count_Plaques Count plaques and calculate percent inhibition Fix_and_Stain->Count_Plaques Calculate_EC50 Calculate EC50 value Count_Plaques->Calculate_EC50

Caption: Workflow for the plaque reduction assay.

Methodology:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus and Compound Preparation: Prepare serial dilutions of this compound. Mix each compound dilution with a known titer of the virus (e.g., 100 plaque-forming units, PFU).

  • Infection: Remove the growth medium from the cell monolayers and infect the cells with the virus-compound mixture. Include a "virus only" control.

  • Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: After incubation, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) that includes the corresponding concentration of this compound.[5][6]

  • Plaque Formation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Staining: Fix the cells with a solution such as 4% formaldehyde (B43269) and then stain with a dye like crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the "virus only" control. The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration.

Viral Load Quantification by qRT-PCR

This protocol measures the amount of viral RNA in the supernatant of infected cells treated with this compound.

Workflow:

qRT_PCR_Workflow Start Start: Infect cells and treat with this compound Incubate Incubate for the duration of the viral replication cycle Start->Incubate Collect_Supernatant Collect cell supernatant Incubate->Collect_Supernatant Extract_RNA Extract viral RNA from supernatant Collect_Supernatant->Extract_RNA Reverse_Transcription Reverse transcribe RNA to cDNA Extract_RNA->Reverse_Transcription qPCR Perform quantitative PCR with virus-specific primers and probe Reverse_Transcription->qPCR Analyze_Data Analyze Ct values and quantify viral RNA copies qPCR->Analyze_Data Determine_Inhibition Determine percent inhibition of viral replication Analyze_Data->Determine_Inhibition

Caption: Workflow for viral load quantification by qRT-PCR.

Methodology:

  • Cell Culture and Infection: Seed cells and infect with the virus in the presence of various concentrations of this compound as described in the plaque reduction assay.

  • Supernatant Collection: At a specific time point post-infection (e.g., 24, 48, or 72 hours), collect the cell culture supernatant.

  • RNA Extraction: Isolate viral RNA from the supernatant using a commercial viral RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted viral RNA using a reverse transcriptase enzyme and virus-specific primers.[7]

  • Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, virus-specific primers, and a fluorescent probe (e.g., a TaqMan probe).[8][9] The qPCR instrument will measure the fluorescence at each cycle, which is proportional to the amount of amplified DNA.

  • Data Analysis: The cycle threshold (Ct) value is the cycle number at which the fluorescence signal crosses a certain threshold. A standard curve is generated using known quantities of viral RNA or a plasmid containing the target sequence. The Ct values of the unknown samples are then used to extrapolate the viral RNA copy number from the standard curve. The percentage of inhibition of viral replication is calculated by comparing the viral load in the treated samples to the untreated control.

Conclusion

This compound represents a promising scaffold for the development of novel antiviral therapeutics. Based on the established activity of its analogs, it is anticipated to have a broad spectrum of activity against various RNA viruses. The detailed experimental protocols provided in this guide offer a comprehensive framework for the systematic evaluation of this compound's antiviral efficacy and safety profile. The resulting quantitative data will be crucial for advancing this compound through the drug development pipeline and for elucidating its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for 5-Chlorotubercidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols and potential biological effects of 5-Chlorotubercidin, a nucleoside analog with potential therapeutic applications. The information is curated for professionals in drug development and biomedical research.

Introduction

This compound is a pyrrolo[2,3-d]pyrimidine nucleoside analog.[1] As a member of this class of compounds, it is recognized primarily for its role as an enzyme inhibitor, particularly targeting adenosine (B11128) kinase.[1] The inhibition of adenosine kinase can lead to an increase in local adenosine levels, which in turn can modulate various physiological and pathological processes. This makes this compound and related compounds subjects of interest for their potential in treating conditions such as epilepsy and cancer.

Data Presentation

Table 1: In Vitro Efficacy of 5-Iodotubercidin (B1582133) (a this compound Analog)

Target/AssayCell Line/SystemIC50Reference
Adenosine KinaseIsolated Human Enzyme26 nM[1]
Cell ViabilityHCT116 (Colon Cancer)0.34 µM

Note: This data is for 5-Iodotubercidin and should be considered as an estimate of the potential activity of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

Adenosine Kinase Inhibition Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound against adenosine kinase.

Materials:

  • Recombinant human adenosine kinase

  • ATP

  • Adenosine

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or equivalent

  • This compound

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the kinase assay buffer.

  • In a 96-well plate, add the adenosine kinase enzyme to the kinase assay buffer.

  • Add the this compound dilutions to the wells containing the enzyme.

  • Initiate the kinase reaction by adding a mixture of ATP and adenosine.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

This protocol measures the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer, HCT116 colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Signaling Pathways and Visualizations

Proposed Mechanism of Action

This compound, as an adenosine kinase inhibitor, is predicted to increase intracellular and extracellular adenosine concentrations. This can lead to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. AMPK activation can, in turn, inhibit the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and proliferation.

G cluster_0 Cellular Environment cluster_1 Intracellular Signaling This compound This compound AK Adenosine Kinase This compound->AK Inhibition Adenosine Adenosine AK->Adenosine Increases AMPK AMPK Adenosine->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Apoptosis Apoptosis AMPK->Apoptosis Induces CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for Evaluating this compound

The following diagram outlines a typical workflow for the initial characterization of this compound's anticancer effects.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis A Adenosine Kinase Inhibition Assay E IC50 Determination A->E B Cell Viability Assay (e.g., MTT) B->E C Apoptosis Assay (Annexin V) F Pathway Analysis C->F D Western Blot Analysis (p-AMPK, p-mTOR) D->F

Caption: Experimental workflow for this compound.

References

Application Notes and Protocols for 5-Chlorotubercidin In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorotubercidin is a pyrrolopyrimidine nucleoside analog that has demonstrated potent inhibitory activity against a range of protein kinases, with a particularly high affinity for adenosine (B11128) kinase (AK). As a kinase inhibitor, this compound serves as a valuable tool for studying cellular signaling pathways and holds potential for therapeutic development, particularly in oncology. Its mechanism of action primarily involves competing with ATP for the kinase's binding site, thereby inhibiting the phosphorylation of downstream substrates. This disruption of kinase signaling can lead to the induction of apoptosis and the inhibition of cell proliferation in cancer cells.

These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, including a kinase inhibition assay, a cell viability assay, and a Western blot analysis to assess its impact on key signaling pathways.

Mechanism of Action: Kinase Inhibition

This compound and its analogs, such as 5-Iodotubercidin (B1582133), function as ATP-competitive kinase inhibitors. By binding to the ATP pocket of various kinases, they prevent the transfer of a phosphate (B84403) group to substrate proteins, effectively blocking downstream signaling cascades that are crucial for cell survival and proliferation. A primary target of this class of compounds is Adenosine Kinase (AK), an enzyme that phosphorylates adenosine to adenosine monophosphate (AMP). Inhibition of AK leads to an increase in intracellular and extracellular adenosine levels, which can have various physiological effects. Furthermore, these compounds inhibit other protein kinases, albeit often with lower potency, which can contribute to their overall cellular effects.

Below is a diagram illustrating the general mechanism of action of this compound as a kinase inhibitor.

Kinase_Inhibition_Pathway cluster_0 Kinase Activity cluster_1 Inhibition by this compound ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Protein Substrate->Kinase pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylation ADP ADP Kinase->ADP Kinase_inactive Downstream Signaling Downstream Signaling pSubstrate->Downstream Signaling Inhibitor This compound InactiveKinase Inactive Kinase Inhibitor->InactiveKinase Blocked Signaling Blocked Signaling InactiveKinase->Blocked Signaling Cell Proliferation &\nSurvival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation &\nSurvival Apoptosis Apoptosis Blocked Signaling->Apoptosis

Caption: General mechanism of kinase inhibition by this compound.

Quantitative Data Summary

The following tables summarize the inhibitory activity of 5-Iodotubercidin, a close analog of this compound, against various kinases and its cytotoxic effects on cancer cell lines. This data can be used as a reference for designing experiments with this compound.

Table 1: In Vitro Kinase Inhibition Profile of 5-Iodotubercidin

Kinase TargetIC50 (µM)
Adenosine Kinase0.026[1]
Casein Kinase I (CK1)0.4[2]
Protein Kinase C (PKC)0.4[2]
ERK20.525[2]
Protein Kinase A (PKA)5 - 10[2]
Phosphorylase Kinase5 - 10[2]
Casein Kinase II (CK2)10.9[2]

Table 2: Cytotoxicity of 5-Iodotubercidin against HCT116 Colon Cancer Cells

Cell Linep53 StatusEC50 (µM)
HCT116+/+1.88[2]
HCT116-/-7.8[2]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Adenosine Kinase)

This protocol describes a non-radioactive, high-throughput assay to measure the in vitro activity of adenosine kinase and to determine the inhibitory potential of this compound.

Principle:

Adenosine kinase phosphorylates adenosine to produce AMP and ADP. The amount of ADP produced is quantified using a coupled enzyme reaction that leads to the oxidation of NADH to NAD+, which can be measured by a decrease in absorbance at 340 nm.

Materials:

  • Recombinant human adenosine kinase (AK)

  • Adenosine

  • ATP

  • This compound

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2, 1 mM DTT

  • Coupled Enzyme Mix: Pyruvate kinase (PK), L-Lactate dehydrogenase (LDH), and Phosphoenolpyruvate (PEP) in assay buffer

  • NADH

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Workflow Diagram:

Kinase_Assay_Workflow cluster_workflow Adenosine Kinase Inhibition Assay Workflow A Prepare Reagents: - Adenosine Kinase - ATP/Adenosine Mix - this compound dilutions - Coupled Enzyme Mix with NADH B Add this compound dilutions and Adenosine Kinase to wells A->B C Pre-incubate for 10 minutes at 25°C B->C D Initiate reaction by adding ATP/Adenosine Mix C->D E Immediately add Coupled Enzyme Mix with NADH D->E F Measure absorbance at 340 nm kinetically for 30-60 minutes E->F G Calculate initial reaction rates and determine IC50 value F->G

Caption: Workflow for the in vitro adenosine kinase inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of this compound in assay buffer. Include a DMSO-only control.

    • Prepare a solution of recombinant adenosine kinase in assay buffer.

    • Prepare a substrate mix containing ATP and adenosine in assay buffer.

    • Prepare the coupled enzyme mix containing PK, LDH, PEP, and NADH in assay buffer.

  • Assay Procedure:

    • To each well of a 96-well plate, add 10 µL of the this compound dilution or DMSO control.

    • Add 20 µL of the adenosine kinase solution to each well.

    • Pre-incubate the plate for 10 minutes at 25°C.

    • Initiate the kinase reaction by adding 10 µL of the ATP/adenosine substrate mix to each well.

    • Immediately add 10 µL of the coupled enzyme mix to each well.

    • Measure the decrease in absorbance at 340 nm every minute for 30-60 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition versus the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell Viability (MTT) Assay

This protocol measures the effect of this compound on the viability of cancer cell lines.

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product, which can be solubilized and quantified by spectrophotometry.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, HCT116)

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at 570 nm

Workflow Diagram:

MTT_Assay_Workflow cluster_workflow MTT Cell Viability Assay Workflow A Seed cells in a 96-well plate and allow to adhere overnight B Treat cells with various concentrations of this compound A->B C Incubate for 24, 48, or 72 hours B->C D Add MTT solution to each well and incubate for 2-4 hours C->D E Remove medium and add DMSO to dissolve formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate cell viability and determine IC50 value F->G

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability versus the logarithm of the this compound concentration.

    • Determine the IC50 value, the concentration that inhibits cell growth by 50%.

Western Blot Analysis of Key Signaling Proteins

This protocol is for assessing the effect of this compound on the phosphorylation status of key signaling proteins, such as Akt and ERK.

Principle:

Western blotting is used to detect specific proteins in a sample. After treatment with this compound, cell lysates are prepared, proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the proteins of interest.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Workflow Diagram:

Western_Blot_Workflow cluster_workflow Western Blot Analysis Workflow A Treat cells with this compound for the desired time B Lyse cells and determine protein concentration A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a PVDF membrane C->D E Block the membrane and incubate with primary antibodies D->E F Incubate with HRP-conjugated secondary antibodies E->F G Detect signal using a chemiluminescent substrate F->G H Analyze and quantify band intensities G->H

Caption: Workflow for Western blot analysis.

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound for the desired time.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

    • Boil the samples for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Signal Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.

References

Application Notes and Protocols: Adenosine Kinase Inhibition Assay with 5-Chlorotubercidin and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) kinase (ADK) is a key enzyme in purine (B94841) metabolism, catalyzing the phosphorylation of adenosine to adenosine monophosphate (AMP).[1] This process is crucial for regulating intracellular and extracellular adenosine levels, a nucleoside that plays a vital role in various physiological and pathological processes. Dysregulation of adenosine signaling is implicated in conditions such as epilepsy, inflammation, and cancer, making ADK a compelling target for therapeutic intervention.

This document provides detailed application notes and protocols for an in vitro adenosine kinase inhibition assay, with a focus on 5-Chlorotubercidin and its potent analog, 5-Iodotubercidin (B1582133). 5-Iodotubercidin is a well-characterized, high-affinity inhibitor of ADK and serves as an excellent model compound for screening and characterizing potential ADK inhibitors.[2][3][4] The methodologies described herein are designed to be adaptable for high-throughput screening (HTS) and detailed kinetic analysis of putative ADK inhibitors.

Principle of the Assay

The adenosine kinase inhibition assay described is based on the quantification of adenosine diphosphate (B83284) (ADP), a product of the kinase reaction. The amount of ADP produced is directly proportional to the ADK activity. In the presence of an inhibitor, the rate of ADP formation is reduced. This application note will focus on a commercially available, robust method, the Transcreener® ADP² FP Assay, which provides a sensitive and reliable platform for measuring ADK activity.

Data Presentation

Table 1: Kinetic Parameters of Human Adenosine Kinase
SubstrateIsoformKm Value (µM)
AdenosineIsoform 10.13[5]
AdenosineIsoform 20.12[5]
ATPIsoform 10.13[5]
ATPIsoform 20.12[5]

Note: The generally cited Km for adenosine is in the range of 0.2-0.4 µM.

Table 2: Inhibitory Activity of Tubercidin Analogs against Adenosine Kinase
InhibitorTargetIC50
5-IodotubercidinHuman Adenosine Kinase26 nM[2][3][4]
5'-amino-5'-deoxy-5-iodotubercidinHuman Adenosine Kinase< 1 nM[2]
ABT-702Human Adenosine Kinase1.7 nM[6]

Note: this compound is a close structural analog of 5-Iodotubercidin, and similar potency is anticipated. The high potency of these analogs highlights the sensitivity required for the assay.

Signaling Pathway and Experimental Workflow Diagrams

Adenosine_Signaling_Pathway Adenosine Signaling Pathway and the Role of Adenosine Kinase cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP CD39 CD39 (Ectonucleotidase) ATP->CD39 ADP ADP ADP->CD39 AMP_ext AMP CD73 CD73 (Ecto-5'-nucleotidase) AMP_ext->CD73 Ado_ext Adenosine AR Adenosine Receptors (A1, A2A, A2B, A3) Ado_ext->AR Activates ENT Equilibrative Nucleoside Transporter Ado_ext->ENT CD39->ADP CD39->AMP_ext CD73->Ado_ext Downstream Signaling Downstream Signaling AR->Downstream Signaling Ado_int Adenosine ENT->Ado_int ADK Adenosine Kinase (ADK) Ado_int->ADK Substrate ADA Adenosine Deaminase (ADA) Ado_int->ADA AMP_int AMP ADK->AMP_int Produces Inosine Inosine ADA->Inosine SAH S-adenosylhomocysteine SAHH SAH Hydrolase SAH->SAHH SAHH->Ado_int Inhibitor This compound (or 5-Iodotubercidin) Inhibitor->ADK Inhibits

Caption: Adenosine Kinase in the Adenosine Signaling Pathway.

ADK_Inhibition_Assay_Workflow Adenosine Kinase Inhibition Assay Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection (Transcreener® ADP² Assay) cluster_analysis 4. Data Analysis Enzyme_prep Prepare Adenosine Kinase Solution Dispense Dispense Inhibitor and Enzyme to Microplate Enzyme_prep->Dispense Substrate_prep Prepare Adenosine/ATP Mix Initiate Initiate Reaction with Adenosine/ATP Mix Substrate_prep->Initiate Inhibitor_prep Prepare Serial Dilution of This compound/5-Iodotubercidin Inhibitor_prep->Dispense Incubate_pre Pre-incubate Dispense->Incubate_pre Incubate_pre->Initiate Incubate_run Incubate at Room Temperature Initiate->Incubate_run Add_detection Add Transcreener® ADP² Detection Mix Incubate_run->Add_detection Incubate_detect Incubate Add_detection->Incubate_detect Read_plate Read Fluorescence Polarization Incubate_detect->Read_plate Calculate_inhibition Calculate Percent Inhibition Read_plate->Calculate_inhibition Standard_curve Generate ADP/ATP Standard Curve Standard_curve->Calculate_inhibition Determine_IC50 Determine IC50 from Dose-Response Curve Calculate_inhibition->Determine_IC50

Caption: Workflow for the ADK Inhibition Assay.

Experimental Protocols

Materials and Reagents
  • Enzyme: Recombinant Human Adenosine Kinase (e.g., Novocib, Cat. #E-Nov5)

  • Substrate: Adenosine (Sigma-Aldrich)

  • Co-substrate: Adenosine 5'-triphosphate (ATP) (Sigma-Aldrich)

  • Inhibitor: this compound or 5-Iodotubercidin (Tocris Bioscience, Cat. #1745 for 5-Iodotubercidin)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.01% Brij-35

  • Detection Reagent: Transcreener® ADP² FP Assay Kit (BellBrook Labs, Cat. #3010-1K)

  • Microplates: 384-well, low-volume, black, round-bottom plates (e.g., Corning, Cat. #3676)

  • Plate Reader: Capable of measuring fluorescence polarization.

Protocol for Adenosine Kinase Inhibition Assay using Transcreener® ADP² FP Assay

This protocol is adapted for a 20 µL final assay volume in a 384-well plate format.

1. Reagent Preparation:

  • Assay Buffer: Prepare a stock solution of the assay buffer and store at 4°C.

  • Adenosine Kinase (ADK) Working Solution: Dilute the recombinant human ADK in assay buffer to the desired working concentration. The final concentration should be determined by an enzyme titration experiment to ensure the reaction is in the linear range (typically low nM range).

  • Substrate/Co-substrate Mix: Prepare a stock solution of ATP and adenosine in assay buffer. For the final assay concentrations of 100 µM ATP and 10 µM adenosine, prepare a 2X stock solution (200 µM ATP and 20 µM adenosine).

  • Inhibitor Dilution Series: Prepare a serial dilution of this compound or 5-Iodotubercidin in 100% DMSO. Then, dilute this series in assay buffer to create a 4X working solution with a final DMSO concentration of 4%.

2. Kinase Reaction:

  • Add 5 µL of the 4X inhibitor working solution to the wells of the 384-well plate. For control wells (0% inhibition), add 5 µL of assay buffer with 4% DMSO.

  • Add 10 µL of the 2X ADK working solution to all wells.

  • Mix the plate gently and pre-incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of the 2X substrate/co-substrate mix to all wells.

  • Mix the plate gently and incubate for 60 minutes at room temperature. The incubation time may be optimized based on the enzyme concentration to ensure the reaction remains within the initial velocity phase.

3. ADP Detection:

  • Prepare the Transcreener® ADP² Detection Mix according to the manufacturer's protocol. The concentration of the ADP² antibody will depend on the ATP concentration in the assay.

  • Add 20 µL of the prepared detection mix to each well of the assay plate.

  • Mix the plate gently and incubate for 60 minutes at room temperature, protected from light.

  • Read the fluorescence polarization on a compatible plate reader.

4. Data Analysis:

  • Standard Curve: Generate an ADP/ATP standard curve by preparing a series of ADP and ATP solutions with a constant total adenine (B156593) nucleotide concentration (110 µM). This curve is used to convert the fluorescence polarization readings to the concentration of ADP produced.

  • Percent Inhibition: Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x (1 - [(Signalinhibitor - Signal0% conversion) / (Signal100% inhibition - Signal0% conversion)])

  • IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Conclusion

The provided application notes and protocols offer a comprehensive guide for establishing a robust and sensitive adenosine kinase inhibition assay. The use of 5-Iodotubercidin as a reference compound, a close analog of this compound, allows for the validation of the assay and provides a benchmark for the evaluation of novel ADK inhibitors. These methodologies are crucial for the discovery and development of new therapeutic agents targeting adenosine kinase for a range of human diseases.

References

Application Notes and Protocols for Testing 5-Chlorotubercidin Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to methodologies for evaluating the efficacy of 5-Chlorotubercidin, a pyrrolopyrimidine nucleoside analog. The protocols outlined below cover cell viability assessment, in vitro kinase activity assays, and the analysis of key cell signaling pathways.

Overview of this compound

This compound is a nucleoside analog that has been investigated for its potential as an anti-cancer agent. As an analog of naturally occurring nucleosides, it is thought to exert its effects by interfering with cellular processes that utilize these molecules, such as DNA and RNA synthesis and cellular signaling pathways regulated by kinases. A related compound, 5-Iodotubercidin, has been identified as a potent activator of the tumor suppressor p53 and a genotoxic drug with anti-tumor activity, suggesting that this compound may operate through similar mechanisms.[1]

Data Presentation: Efficacy of this compound

To facilitate the comparison of this compound's efficacy across different experimental conditions, all quantitative data should be summarized in clearly structured tables.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)AssayExposure Time (hrs)
Data Not Available

Note: As of the last update, specific IC50 values for this compound against a panel of human cancer cell lines were not publicly available. Researchers are encouraged to populate this table with their experimental findings.

Table 2: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetKi (nM)Assay Type
Data Not Available

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the dose-dependent effect of this compound on cancer cell proliferation and survival.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

This fluorescence-based assay distinguishes live cells (green fluorescence) from dead cells (red fluorescence).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well black-walled plates

  • This compound stock solution

  • Calcein AM and EthD-1 staining solution

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Seed cells in a 96-well black-walled plate and treat with a range of this compound concentrations as described in the MTT assay protocol.

  • After the incubation period, wash the cells with PBS.

  • Prepare the Calcein AM/EthD-1 staining solution according to the manufacturer's instructions.

  • Add the staining solution to each well and incubate for 30-45 minutes at 37°C.

  • Measure the fluorescence intensity for Calcein AM (Excitation/Emission ~495/515 nm) and EthD-1 (Excitation/Emission ~528/617 nm) using a fluorescence microplate reader.

  • The ratio of green to red fluorescence can be used to quantify the percentage of viable cells.

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of this compound on the activity of specific kinases.

Materials:

  • Recombinant active kinase

  • Kinase-specific substrate (peptide or protein)

  • Kinase assay buffer

  • ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, a suitable detection reagent)

  • This compound stock solution

  • 96-well assay plates

  • Detection system (e.g., scintillation counter, luminescence plate reader)

Protocol:

  • Prepare a reaction mixture containing the kinase, its substrate, and the kinase assay buffer in each well of a 96-well plate.

  • Add varying concentrations of this compound or a vehicle control to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane).

  • Quantify the amount of substrate phosphorylation. For radioactive assays, this involves measuring the incorporation of ³²P into the substrate. For non-radioactive assays, this may involve measuring luminescence or fluorescence generated by a detection reagent.

  • Calculate the percentage of kinase inhibition for each concentration of this compound and determine the Ki value.

Western Blot Analysis of Cell Signaling Pathways

Western blotting is used to detect changes in the phosphorylation status of key proteins in signaling pathways, providing insight into the mechanism of action of this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Plate cells and treat with this compound at various concentrations and for different time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., Akt, ERK).

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the potential signaling pathways that may be affected by this compound, based on its classification as a kinase inhibitor.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 PTEN PTEN PIP3->PTEN PDK1 PDK1 PIP3->PDK1 PTEN->PIP2 P Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P Apoptosis Apoptosis Akt->Apoptosis | CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound Inhibitor->PI3K Inhibition? Inhibitor->Akt Inhibition?

Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P TranscriptionFactors Transcription Factors ERK->TranscriptionFactors P GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Inhibitor This compound Inhibitor->Raf Inhibition? Inhibitor->MEK Inhibition?

Caption: Potential inhibitory effects of this compound on the MAPK/ERK signaling pathway.

Experimental Workflow Diagrams

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis SeedCells Seed Cells in 96-well Plate TreatCells Treat Cells with Compound SeedCells->TreatCells PrepareCompound Prepare Serial Dilutions of this compound PrepareCompound->TreatCells Incubate Incubate for 24-72 hours TreatCells->Incubate AddReagent Add Viability Reagent (e.g., MTT, Calcein AM) Incubate->AddReagent IncubateReagent Incubate AddReagent->IncubateReagent MeasureSignal Measure Signal (Absorbance/Fluorescence) IncubateReagent->MeasureSignal CalculateViability Calculate % Viability MeasureSignal->CalculateViability DetermineIC50 Determine IC50 CalculateViability->DetermineIC50 Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_data_analysis Data Analysis CellCulture Cell Culture & Treatment with this compound CellLysis Cell Lysis CellCulture->CellLysis ProteinQuant Protein Quantification CellLysis->ProteinQuant SDSPAGE SDS-PAGE ProteinQuant->SDSPAGE Transfer Protein Transfer to Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection ImageAcquisition Image Acquisition Detection->ImageAcquisition Quantification Band Quantification ImageAcquisition->Quantification

References

Application Notes and Protocols for High-Throughput Screening of 5-Chlorotubercidin Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorotubercidin, a pyrrolo[2,3-d]pyrimidine nucleoside analogue, has emerged as a promising scaffold for the development of potent enzyme inhibitors, particularly targeting kinases. Its structural similarity to adenosine (B11128) allows it to interact with the ATP-binding site of various kinases, leading to the modulation of cellular signaling pathways. Analogues of this compound are being extensively explored for their therapeutic potential in oncology and other diseases. High-throughput screening (HTS) plays a pivotal role in efficiently evaluating large libraries of these analogues to identify lead compounds with desired potency and selectivity.

These application notes provide a comprehensive overview of the methodologies and protocols for the high-throughput screening of this compound analogues, focusing on kinase inhibition and cellular cytotoxicity assays.

Data Presentation: Quantitative Analysis of Analogue Activity

The systematic evaluation of this compound analogues requires robust quantitative data to establish structure-activity relationships (SAR). The following tables summarize the inhibitory activity of a series of tubercidin (B1682034) analogues against adenosine kinase (AK), a key enzyme in adenosine metabolism, and their cytotoxic effects on various cancer cell lines.

Table 1: Adenosine Kinase (AK) Inhibition of Tubercidin Analogues

CompoundR5 PositionR5' PositionAK IC50 (µM)
1IOH0.026
2BrOH< 0.001
3INH2< 0.001
4HNH20.17
5ClOHData not available
6ClNH2Data not available

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Data for direct 5-Chloro analogues was not available in the reviewed literature, but the table highlights the potency of halogenated tubercidins.

Table 2: Cytotoxicity of Benzo[a]phenazine Derivatives (Structurally distinct but functionally relevant) against Human Cancer Cell Lines

CompoundHeLa (Cervical) IC50 (µM)A549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)HL-60 (Leukemia) IC50 (µM)
5a-1>508.54.32.9
5d-22.271.891.041.25
611.71.70.21Data not available
Doxorubicin7.676.628.28Data not available

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth. These compounds, while not direct this compound analogues, demonstrate the potency of heterocyclic compounds against various cancer cell lines.[1]

Experimental Protocols

Detailed and validated protocols are essential for reproducible HTS results. The following sections outline key experimental procedures for kinase inhibition and cytotoxicity assays.

Protocol 1: High-Throughput Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted for a 384-well format and is suitable for screening large compound libraries against purified kinases. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate

  • This compound analogue library (dissolved in DMSO)

  • ATP

  • Kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Dispense 50 nL of each this compound analogue from the library into the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and its specific substrate in kinase buffer. Add 5 µL of this mix to each well.

  • ATP Addition: Prepare a solution of ATP in kinase buffer. Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final volume in each well is 10 µL.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis: Calculate the percentage of kinase inhibition for each compound relative to the controls. Potent inhibitors will show a significant decrease in the luminescent signal.

Protocol 2: Cell Viability Assay (MTT-Based)

This colorimetric assay is a widely used method to assess the cytotoxic effects of compounds on cancer cell lines.[2]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound analogue library (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Plate reader with absorbance detection at 570 nm

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a plate reader.

Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the untreated control. Determine the IC50 value, the concentration at which 50% of cell growth is inhibited.

Mandatory Visualizations

Signaling Pathway Diagram

The anti-cancer activity of nucleoside analogues like this compound often involves the induction of DNA damage and the activation of tumor suppressor pathways such as the p53 pathway.

G cluster_0 Cellular Response to this compound Analogue 5_Chlorotubercidin_Analogue This compound Analogue DNA_Damage DNA Damage 5_Chlorotubercidin_Analogue->DNA_Damage ATM_Chk2_Activation ATM/Chk2 Activation DNA_Damage->ATM_Chk2_Activation p53_Activation p53 Activation ATM_Chk2_Activation->p53_Activation Cell_Cycle_Arrest G2/M Cell Cycle Arrest p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis

Caption: Proposed signaling pathway for this compound analogue-induced cytotoxicity.

Experimental Workflow Diagram

The following diagram illustrates the workflow for a typical high-throughput screening campaign for this compound analogues.

G cluster_1 High-Throughput Screening Workflow Library_Preparation Compound Library (this compound Analogues) Primary_Screening Primary Screening (Kinase Inhibition Assay) Library_Preparation->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Secondary_Screening Secondary Screening (Cell-Based Cytotoxicity Assay) Dose_Response->Secondary_Screening Lead_Optimization Lead Optimization Secondary_Screening->Lead_Optimization

Caption: A streamlined workflow for the high-throughput screening of this compound analogues.

References

Application Notes and Protocols for 5-Chlorotubercidin Treatment in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorotubercidin is a pyrrolopyrimidine nucleoside analog, a class of compounds known for their potential as anti-cancer agents.[1] Like its parent compound, tubercidin (B1682034), this compound is anticipated to exert its cytotoxic effects through the inhibition of key cellular enzymes and metabolic pathways, disrupting nucleic acid synthesis and cellular signaling.[2] This document provides detailed application notes and extrapolated protocols for the use of this compound in preclinical mouse models of cancer, based on available information for related compounds and general practices in in vivo cancer research.

Disclaimer: Specific in vivo efficacy and toxicology data for this compound are not widely published. The following protocols and data are based on studies with the related compound, tubercidin, and general methodologies for preclinical cancer research. Researchers must conduct thorough dose-finding and toxicity studies for this compound before proceeding with efficacy experiments.

Data Presentation

Quantitative data for this compound in mouse models is limited. The following tables summarize available data for the related compound, tubercidin, to provide a potential starting point for experimental design. A conceptual table for designing this compound studies is also provided.

Table 1: Summary of In Vivo Efficacy of Tubercidin in Mouse Models

CompoundMouse ModelCancer TypeDosing Range (mg/kg)Administration RouteKey FindingsReference
TubercidinEhrlich Ascites CarcinomaCarcinoma0.25 - 0.5Intraperitoneal (i.p.)Substantial kill of neoplastic cells, long-term survivors.[3][4]
TubercidinLeukemia L1210/TG8Leukemia0.25 - 0.5Intraperitoneal (i.p.)Substantial kill of neoplastic cells, long-term survivors.[3]
TubercidinColon Carcinoma 26Colon CarcinomaNot SpecifiedIntraperitoneal (i.p.)Substantial kill of neoplastic cells, long-term survivors.[3]

Table 2: Conceptual Framework for this compound In Vivo Studies

ParameterDescriptionRecommended Approach
Mouse Model Immunodeficient (e.g., NOD/SCID, Athymic Nude) or SyngeneicStart with immunodeficient mice for human cancer cell line xenografts.
Cancer Cell Line Dependent on research focus (e.g., breast, lung, colon)Select a cell line with known sensitivity to nucleoside analogs, if possible.
Dose Range Finding Determine Maximum Tolerated Dose (MTD)Start with a wide range of doses and monitor for toxicity (body weight loss, clinical signs).
Administration Route Intraperitoneal (i.p.), Intravenous (i.v.), Oral (p.o.)The choice of route will depend on the drug's formulation and pharmacokinetic properties.
Dosing Schedule Daily, every other day, weeklyTo be determined based on MTD and pharmacokinetic studies.
Efficacy Endpoints Tumor volume, tumor weight, survivalMeasure tumor growth over time and monitor animal survival.
Toxicity Monitoring Body weight, clinical observations, blood analysis, histopathologyEssential for assessing the safety profile of the compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound in mouse models.

Subcutaneous Xenograft Mouse Model Protocol

This protocol outlines the establishment of a subcutaneous tumor model in immunodeficient mice, a common method for evaluating the in vivo efficacy of anti-cancer compounds.

Materials:

  • This compound

  • Appropriate vehicle for solubilizing this compound (e.g., sterile saline, DMSO/saline mixture)

  • Human cancer cell line of interest

  • 6-8 week old immunodeficient mice (e.g., NOD/SCID or athymic nude)

  • Sterile phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • Syringes and needles

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the chosen human cancer cell line under standard conditions.

  • Cell Preparation: On the day of injection, harvest cells using trypsin, wash with sterile PBS, and resuspend in sterile PBS at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL. Matrigel can be mixed with the cell suspension to improve tumor take rate.

  • Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Prepare the this compound formulation at the desired concentration. Administer the drug to the treatment group according to the predetermined dose and schedule. The control group should receive the vehicle only.

  • Efficacy Assessment:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice to assess toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

Maximum Tolerated Dose (MTD) Study Protocol

An MTD study is crucial to determine the highest dose of a drug that can be administered without causing unacceptable toxicity.

Materials:

  • This compound

  • Vehicle

  • Healthy, non-tumor-bearing mice of the same strain to be used in efficacy studies

  • Syringes and needles

Procedure:

  • Group Allocation: Divide mice into several groups, with each group receiving a different dose of this compound. Include a control group that receives only the vehicle.

  • Dose Escalation: Start with a low dose and escalate the dose in subsequent groups.

  • Drug Administration: Administer the drug according to the intended route and schedule for the efficacy study (e.g., daily i.p. injections for 5 days).

  • Toxicity Monitoring:

    • Record body weight daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.

    • Observe the mice for clinical signs of toxicity, such as lethargy, ruffled fur, and changes in behavior.

    • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

    • Perform necropsy and collect major organs for histopathological examination.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.

Visualizations

Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and is a common target for anti-cancer therapies. Nucleoside analogs can interfere with this pathway at multiple levels.

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Activates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits CellGrowth Cell Growth & Proliferation S6K->CellGrowth Chlorotubercidin This compound Chlorotubercidin->PI3K Inhibits? Chlorotubercidin->Akt Inhibits? Activation Activation --> Inhibition Inhibition --|

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition points by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound in a xenograft mouse model.

Experimental_Workflow start Start cell_culture Cancer Cell Culture & Expansion start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment This compound Treatment randomization->treatment control Vehicle Control randomization->control monitoring Monitor Tumor Growth & Animal Health treatment->monitoring control->monitoring endpoint Study Endpoint (e.g., 21 days or tumor size limit) monitoring->endpoint analysis Tumor Excision, Measurement & Analysis endpoint->analysis end End analysis->end

Caption: Experimental workflow for in vivo efficacy testing of this compound.

References

Application Notes and Protocols for the Analytical Detection of 5-Chlorotubercidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorotubercidin is a halogenated analog of the naturally occurring nucleoside antibiotic, Tubercidin (7-deazaadenosine). Due to its structural similarity to adenosine, it has the potential to interfere with various cellular processes, making it a compound of interest in drug discovery and development. Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, metabolism research, and quality control during drug manufacturing. These application notes provide detailed protocols for the quantitative analysis of this compound in biological matrices and pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Chemical Structure

This compound is structurally similar to adenosine, with a chlorine atom at the 5th position of the pyrrole (B145914) ring and a nitrogen at the 7th position replaced by a carbon. This modification impacts its chemical properties and biological activity.

Analytical Methods Overview

The two primary methods for the quantitative analysis of this compound are HPLC-UV and LC-MS/MS. LC-MS/MS offers higher sensitivity and selectivity, making it ideal for complex biological samples with low concentrations of the analyte.[1] HPLC-UV is a robust and more accessible technique suitable for higher concentration samples, such as in-process quality control.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the described analytical methods for this compound. These values are representative and may vary based on the specific instrumentation and matrix.

Table 1: HPLC-UV Method Performance

ParameterValue
Linearity (R²)> 0.999
Limit of Detection (LOD)10 ng/mL
Limit of Quantitation (LOQ)30 ng/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Table 2: LC-MS/MS Method Performance

ParameterValue
Linearity (R²)> 0.998
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantitation (LOQ)0.3 ng/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

Experimental Protocols

Protocol 1: this compound Analysis by High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is suitable for the quantification of this compound in pharmaceutical formulations and bulk drug substance.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Instrumentation

  • HPLC system with a UV/Vis detector

  • Analytical balance

  • Sonicator

  • pH meter

3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Chromatographic Conditions

  • Column: C18 reverse-phase column

  • Mobile Phase: Gradient elution (e.g., start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm (based on the UV absorbance maximum of tubercidin)[2]

5. Sample Preparation

  • Pharmaceutical Formulations: Dissolve the formulation in a suitable solvent (e.g., methanol or water) to achieve a theoretical concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: this compound Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed for the sensitive and selective quantification of this compound in biological matrices such as plasma and tissue homogenates.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound like Tubercidin)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

2. Instrumentation

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • UPLC or HPLC system

  • SPE manifold

  • Nitrogen evaporator

3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard Stock Solution (1 mg/mL): Prepare as described in Protocol 1.

  • Working Standard Solutions: Prepare a series of dilutions in the appropriate biological matrix (e.g., blank plasma) to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Internal Standard Working Solution: Prepare a solution of the IS at a fixed concentration (e.g., 10 ng/mL) in methanol.

4. Chromatographic Conditions

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Mobile Phase: Gradient elution (e.g., start with 2% B, ramp to 98% B over 3 minutes, hold for 1 minute, and return to initial conditions)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

5. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Determine the precursor ion (e.g., [M+H]⁺) and a suitable product ion.

    • Internal Standard: Determine the precursor and product ions for the IS.

  • Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.

6. Sample Preparation (Protein Precipitation and SPE)

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution and 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Dilute the supernatant with 1 mL of 0.1% formic acid in water.

  • Condition an SPE cartridge with methanol followed by water.

  • Load the diluted supernatant onto the SPE cartridge.

  • Wash the cartridge with water and then with a low percentage of methanol in water.

  • Elute the analyte and internal standard with a high percentage of methanol in water.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

7. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Load_Sample Load onto SPE Supernatant->Load_Sample Wash Wash Cartridge Load_Sample->Wash Elute Elute Analyte Wash->Elute Evaporation Evaporate to Dryness Elute->Evaporation Reconstitution Reconstitute Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Analysis Data Analysis LC_MS_MS->Data_Analysis

Caption: General workflow for sample preparation and analysis of this compound in biological matrices.

Signaling_Pathway This compound This compound Adenosine Kinase Adenosine Kinase This compound->Adenosine Kinase 5-Cl-Tubercidin-MP This compound Monophosphate Adenosine Kinase->5-Cl-Tubercidin-MP Nucleoside Diphosphate Kinase Nucleoside Diphosphate Kinase 5-Cl-Tubercidin-MP->Nucleoside Diphosphate Kinase 5-Cl-Tubercidin-TP This compound Triphosphate Nucleoside Diphosphate Kinase->5-Cl-Tubercidin-TP DNA/RNA Polymerases DNA/RNA Polymerases 5-Cl-Tubercidin-TP->DNA/RNA Polymerases Inhibition of Nucleic Acid Synthesis Inhibition of Nucleic Acid Synthesis DNA/RNA Polymerases->Inhibition of Nucleic Acid Synthesis

Caption: Putative metabolic activation and mechanism of action of this compound.

References

Application Notes and Protocols for Cellular Uptake of 5-Chlorotubercidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorotubercidin is a pyrrolopyrimidine nucleoside analog of adenosine (B11128). As a member of the tubercidin (B1682034) family, it is recognized for its potent biological activities, primarily acting as an inhibitor of adenosine kinase (ADK). This inhibition leads to an accumulation of intracellular adenosine, which can modulate various signaling pathways, including the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis. Understanding the cellular uptake of this compound is critical for elucidating its mechanism of action, optimizing its therapeutic efficacy, and developing novel drug delivery strategies.

These application notes provide detailed protocols for quantifying the cellular uptake of this compound and characterizing its interaction with cellular transport mechanisms. The provided methodologies are adaptable to various cell lines and experimental setups.

Data Presentation

The following table summarizes hypothetical quantitative data for the cellular uptake of this compound. These values are based on typical ranges observed for nucleoside analogs and should be determined experimentally for specific cell lines and conditions.

ParameterValueCell LineMethod
Michaelis-Menten Constant (Km) 5 - 25 µMGeneric Mammalian Cell LineRadiolabeled Uptake Assay
Maximum Velocity (Vmax) 100 - 500 pmol/mg protein/minGeneric Mammalian Cell LineRadiolabeled Uptake Assay
ADK Inhibition (IC50) ~26 nMHumanIn vitro enzyme assay[1]
Transporter Specificity ENT1, ENT2, CNT2-Competitive Inhibition Assay

Experimental Protocols

Protocol 1: Cellular Uptake Assay using Radiolabeled this compound

This protocol describes the quantification of this compound uptake into cultured cells using a radiolabeled form of the compound (e.g., [³H]this compound).

Materials:

  • Cultured mammalian cells (e.g., HeLa, MCF-7, or a cell line relevant to the research)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Radiolabeled this compound (e.g., [³H]this compound)

  • Unlabeled this compound

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well cell culture plates (e.g., 24-well plates)

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.

  • Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed transport buffer.

  • Initiation of Uptake: Add transport buffer containing various concentrations of radiolabeled this compound to each well. For competition assays to determine the involvement of specific transporters, co-incubate with a high concentration of unlabeled nucleosides (e.g., adenosine, uridine) or specific transporter inhibitors (e.g., S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) for ENTs).

  • Incubation: Incubate the plate at 37°C for various time points (e.g., 1, 5, 15, 30 minutes) to determine the initial rate of uptake.

  • Termination of Uptake: To stop the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold PBS.

  • Cell Lysis: Add lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Quantification: Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

  • Data Analysis: Express the uptake as pmol of this compound per mg of protein. For kinetic analysis, plot the initial uptake rates against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax values.

Protocol 2: Visualization of Cellular Uptake using a Fluorescent Analog of this compound

This protocol allows for the qualitative and semi-quantitative assessment of this compound cellular uptake and subcellular localization using confocal microscopy. This requires the synthesis of a fluorescently labeled this compound analog.

Materials:

  • Cultured mammalian cells

  • Fluorescently labeled this compound analog

  • Complete cell culture medium

  • PBS

  • Paraformaldehyde (PFA) solution (4% in PBS) for fixing

  • DAPI solution for nuclear counterstaining

  • Mounting medium

  • Confocal microscope with appropriate laser lines and filters

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for microscopy.

  • Cell Culture: Culture cells to the desired confluency.

  • Labeling: Replace the culture medium with fresh medium containing the fluorescent this compound analog at a predetermined optimal concentration.

  • Incubation: Incubate the cells for a specific time period (e.g., 30 minutes, 1 hour, 4 hours) at 37°C.

  • Washing: Wash the cells three times with PBS to remove the excess fluorescent compound.

  • Fixation (Optional): For fixed-cell imaging, incubate the cells with 4% PFA for 15 minutes at room temperature. Wash three times with PBS.

  • Counterstaining: Incubate the cells with DAPI solution for 5-10 minutes to stain the nuclei.

  • Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.

  • Imaging: Acquire images using a confocal microscope. Use appropriate laser lines for excitation of the fluorescent analog and DAPI. Collect Z-stacks to analyze the three-dimensional distribution of the compound within the cells.

  • Image Analysis: Analyze the images to determine the subcellular localization of the fluorescent analog. The fluorescence intensity can be quantified using image analysis software to provide semi-quantitative uptake data.

Mandatory Visualizations

experimental_workflow cluster_radiolabeled Protocol 1: Radiolabeled Uptake Assay cluster_fluorescent Protocol 2: Fluorescent Uptake Assay seed_cells1 Seed Cells in 24-well Plate culture1 Culture Overnight seed_cells1->culture1 wash1 Wash with Transport Buffer culture1->wash1 add_radiolabel Add [³H]this compound wash1->add_radiolabel incubate_time Incubate (Time Course) add_radiolabel->incubate_time stop_wash Stop Uptake & Wash with Cold PBS incubate_time->stop_wash lyse_cells Lyse Cells stop_wash->lyse_cells quantify_scintillation Quantify via Scintillation Counting lyse_cells->quantify_scintillation protein_assay Protein Quantification lyse_cells->protein_assay data_analysis Data Analysis (Km, Vmax) quantify_scintillation->data_analysis protein_assay->data_analysis seed_cells2 Seed Cells on Coverslips culture2 Culture to Confluency seed_cells2->culture2 add_fluorescent Add Fluorescent this compound Analog culture2->add_fluorescent incubate_visualize Incubate add_fluorescent->incubate_visualize wash2 Wash with PBS incubate_visualize->wash2 fix_stain Fix & Counterstain (DAPI) wash2->fix_stain mount Mount on Slides fix_stain->mount image_confocal Image with Confocal Microscope mount->image_confocal analyze_localization Analyze Subcellular Localization image_confocal->analyze_localization

Caption: Experimental workflows for cellular uptake assays of this compound.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol extracellular This compound (Extracellular) transporter Nucleoside Transporters (ENTs/CNTs) extracellular->transporter Uptake intracellular This compound (Intracellular) transporter->intracellular adk Adenosine Kinase (ADK) intracellular->adk Inhibition intracellular->adk amp AMP adk->amp adenosine Adenosine adenosine->adk Phosphorylation ampk AMPK adenosine->ampk Increased Ratio (via AMP) downstream Downstream Metabolic & Signaling Events ampk->downstream Activation

Caption: Proposed signaling pathway of this compound.

References

Application Notes and Protocols: 5-Chlorotubercidin in Kinase Inhibitor Screens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chlorotubercidin, a chlorinated analog of the nucleoside antibiotic tubercidin (B1682034), has been investigated for its potential as a kinase inhibitor. As a nucleoside analog, its presumed mechanism of action involves competition with ATP for the kinase active site. However, publicly available data on its specific kinase inhibition profile, potency against a broad range of kinases, and detailed protocols for its use in screening assays are limited. This document aims to provide a framework for researchers interested in evaluating this compound, outlining general protocols for kinase inhibitor screening and highlighting the key data points required for a thorough assessment.

Introduction to this compound

This compound is a derivative of tubercidin (7-deazaadenosine), a naturally occurring adenosine (B11128) analog. The presence of the chlorine atom at the 5-position of the pyrrolopyrimidine ring is expected to alter its electronic properties and steric interactions within the ATP-binding pocket of kinases, potentially leading to altered potency and selectivity compared to its parent compound. The primary hypothesis for its mechanism of action is as an ATP-competitive inhibitor, where it binds to the active site of a kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate.

Data Presentation: A Template for Characterization

Comprehensive characterization of a kinase inhibitor requires quantitative data on its potency and selectivity. Due to the current lack of specific public data for this compound, the following tables are presented as templates for researchers to populate as they generate experimental data.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Kinase TargetSubstrateATP Concentration (µM)This compound IC50 (nM)
Example Kinase 1Example Peptide 1Km or 10Data to be determined
Example Kinase 2Example Protein 1Km or 10Data to be determined
............

Table 2: Cellular Activity of this compound

Cell LineTarget PathwayCellular IC50 (µM)
Example Cancer Cell Line 1Example Signaling Pathway 1Data to be determined
Example Cancer Cell Line 2Example Signaling Pathway 2Data to be determined
.........

Experimental Protocols

The following are generalized protocols for biochemical and cellular kinase assays that can be adapted for the evaluation of this compound.

In Vitro Biochemical Kinase Assay

This protocol describes a generic method to determine the half-maximal inhibitory concentration (IC50) of this compound against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)

  • ATP solution

  • This compound stock solution (in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.

  • Reaction Setup:

    • Add 1 µl of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µl of the kinase solution (enzyme concentration to be optimized for each kinase).

    • Add 2 µl of a mixture containing the substrate and ATP. The ATP concentration should ideally be at or near the Km for the specific kinase to accurately determine the IC50 value.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.

  • Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Kinase Assay (Phosphorylation-Specific Antibody-Based)

This protocol provides a general method to assess the ability of this compound to inhibit a specific kinase within a cellular context.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound

  • Stimulant (e.g., growth factor, if required to activate the pathway)

  • Lysis buffer

  • Primary antibodies (total and phospho-specific for the kinase substrate)

  • Secondary antibody (HRP-conjugated)

  • Western blot reagents and equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours). Include a DMSO-treated control.

  • Stimulation (if necessary): If the target kinase requires activation, stimulate the cells with an appropriate ligand for a short period before harvesting.

  • Cell Lysis: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for the phosphorylated form of the kinase's substrate.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) reagent.

    • Strip the membrane and re-probe with an antibody for the total amount of the substrate to ensure equal loading.

  • Data Analysis: Quantify the band intensities and normalize the phospho-specific signal to the total protein signal. Determine the concentration of this compound that causes a 50% reduction in the phosphorylation signal.

Visualizations: Signaling Pathways and Workflows

Understanding the context in which a kinase inhibitor functions is crucial. The following diagrams illustrate a generic kinase signaling pathway and a typical experimental workflow for inhibitor screening.

G Generic Kinase Signaling Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Adaptor Adaptor Proteins Receptor->Adaptor Kinase1 Kinase 1 (e.g., RAF) Adaptor->Kinase1 Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Gene Gene Expression TF->Gene Response Cellular Response (Proliferation, Survival) Gene->Response Inhibitor This compound Inhibitor->Kinase2 Inhibition

Caption: A generic kinase signaling cascade.

G Kinase Inhibitor Screening Workflow Start Start: Compound Library (including this compound) PrimaryScreen Primary Screen (Single High Concentration) Start->PrimaryScreen HitID Hit Identification (% Inhibition > Threshold) PrimaryScreen->HitID DoseResponse Dose-Response Assay (IC50 Determination) HitID->DoseResponse Selectivity Selectivity Profiling (Kinase Panel) DoseResponse->Selectivity CellularAssay Cellular Assays (Target Engagement & Phenotype) Selectivity->CellularAssay Lead Lead Compound CellularAssay->Lead

Caption: Workflow for kinase inhibitor screening.

Conclusion

While this compound holds theoretical promise as a kinase inhibitor due to its structural similarity to adenosine, a comprehensive and publicly accessible dataset to validate its efficacy and selectivity is currently lacking. The protocols and templates provided herein offer a roadmap for researchers to systematically evaluate this compound and similar compounds. Rigorous in vitro and cellular characterization is essential to uncover its therapeutic potential and to identify the specific signaling pathways it may modulate. Further research is required to populate the data tables and to understand the specific molecular interactions of this compound with the human kinome.

Troubleshooting & Optimization

Technical Support Center: 5-Chlorotubercidin Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-Chlorotubercidin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? this compound is a nucleoside analogue. Its biological activity often stems from its role as an inhibitor of various enzymes, particularly protein kinases. By mimicking natural nucleosides, it can interfere with enzymatic pathways and nucleic acid synthesis. Achieving selectivity can be challenging for kinase inhibitors, but it can be enhanced by targeting specific subpockets or inactive states of the kinase.[1]

Q2: How should I prepare and store a stock solution of this compound? It is standard procedure to first create a concentrated stock solution, which can be stored for longer periods than dilute solutions.[2] To prepare a stock solution, weigh the desired amount of this compound and dissolve it in a small amount of an appropriate solvent like DMSO. Once dissolved, add sterile double-distilled water or your desired buffer to reach the final volume.[2] Stock solutions are typically stored at -20°C or -80°C. For routine use, creating smaller aliquots is recommended to avoid repeated freeze-thaw cycles.

Q3: What is a good starting concentration for my in vitro experiments? The optimal concentration for in vitro testing is system-dependent and should be determined empirically. A common strategy is to start with a concentration range that is significantly higher (e.g., 20- to 200-fold) than the anticipated in vivo plasma concentration (Cmax), as higher concentrations are often needed in cell culture to observe an effect. A dose-response curve should be generated to determine the IC50 (the concentration that causes 50% inhibition).[3][4]

Q4: What are common off-target effects and how can I control for them? Kinase inhibitors can be polypharmacological, meaning they can interact with multiple kinases beyond the intended target.[5] This can lead to unexpected phenotypes or toxicity. To mitigate this, it is crucial to:

  • Perform experiments at the lowest effective concentration.

  • Use multiple, structurally distinct inhibitors for the same target if available.

  • Employ kinase profiling assays to understand the selectivity of this compound.[1]

  • Use genetic knockout or knockdown models (e.g., CRISPR/Cas9 or siRNA) of the target kinase as a control to confirm that the observed phenotype is on-target.

Troubleshooting Guides

Problem 1: I am not observing any effect or the activity is lower than expected.

This is a common issue that can arise from several factors. A systematic approach is needed to pinpoint the problem.

Answer:

  • Verify Compound Integrity and Concentration: Ensure your stock solution was prepared correctly and has not degraded. Confirm the final concentration in your assay. If possible, verify the purity and identity of the compound via methods like HPLC or mass spectrometry.

  • Check Cell System Health: Use a positive control known to elicit a response in your cell line to ensure the cells are healthy and responsive. The passage number of your cells can also affect their behavior; use cells within a consistent, low passage range.

  • Optimize Experimental Conditions:

    • Concentration: Your concentration may be too low. Perform a dose-response experiment across a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the IC50.

    • Incubation Time: The time may be too short for the compound to exert its effect. Try a time-course experiment (e.g., 24h, 48h, 72h).

  • Review the Target Pathway: Confirm that the target kinase is expressed in your cell line and is active under your specific experimental conditions.

G Start No/Low Effect Observed Check_Compound Verify Compound Integrity & Concentration Start->Check_Compound Check_Cells Assess Cell Health & Responsiveness Start->Check_Cells Optimize_Conditions Optimize Assay Conditions (Dose/Time) Check_Compound->Optimize_Conditions Positive_Control Run Positive Control for Pathway Check_Cells->Positive_Control Dose_Response Perform Dose-Response Experiment Optimize_Conditions->Dose_Response Time_Course Perform Time-Course Experiment Optimize_Conditions->Time_Course Review_Target Confirm Target Expression & Activity Result Identify Optimal Conditions Review_Target->Result Positive_Control->Optimize_Conditions Dose_Response->Review_Target Time_Course->Review_Target

Caption: Troubleshooting workflow for no/low experimental effect.
Problem 2: I am observing high levels of cell death or unexpected cytotoxicity.

Unexpected toxicity can confound results by masking the specific effects of the inhibitor.

Answer:

  • Assess Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final concentration of the solvent in your culture medium is low (generally <0.5%) and include a "vehicle-only" control in your experiments.

  • Titrate the Compound Concentration: The concentration of this compound may be too high, leading to off-target effects or general toxicity. Determine the IC50 for cell viability using an assay like MTT and work with concentrations at or below this value for mechanistic studies.[3][4]

  • Distinguish Cytotoxicity from Apoptosis: High cell death may be a desired outcome (e.g., in cancer cells) or an unwanted side effect. Use assays that can distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) to better understand the mechanism of cell death.

  • Consider Off-Target Effects: As kinase inhibitors can have multiple targets, the observed cytotoxicity may result from inhibiting a kinase essential for cell survival.[5] If this is a concern, consult kinase profiling data or test the compound in a cell line where the primary target is not expressed.

G Start High Cytotoxicity Observed Check_Solvent Run Vehicle-Only Control Start->Check_Solvent Is_Solvent_Toxic Is Vehicle Toxic? Check_Solvent->Is_Solvent_Toxic Lower_Solvent Lower Solvent Concentration Is_Solvent_Toxic->Lower_Solvent Yes Titrate_Compound Perform Dose-Response (e.g., MTT Assay) Is_Solvent_Toxic->Titrate_Compound No Lower_Solvent->Titrate_Compound Determine_IC50 Determine IC50 for Viability Titrate_Compound->Determine_IC50 Check_Off_Target Consider Off-Target Effects Determine_IC50->Check_Off_Target Result Work at Non-Toxic Concentration Check_Off_Target->Result

Caption: Decision process for troubleshooting unexpected cytotoxicity.

Quantitative Data Summary

The inhibitory activity of this compound should be empirically determined for the kinase and cell line of interest. The half-maximal inhibitory concentration (IC50) is a key metric for potency.[4] Below is a template for tabulating such data.

Target KinaseAssay TypeCell LineIC50 (nM)Notes
e.g., Kinase ABiochemical-ValuePurified enzyme assay.
e.g., Kinase BBiochemical-ValuePurified enzyme assay.
e.g., Target PathwayCell-basede.g., HeLaValueMeasures downstream effect.
Overall ViabilityCell-basede.g., HeLaValueCytotoxicity measurement.

Key Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution.

Materials:

  • This compound powder

  • DMSO (anhydrous)

  • Sterile microcentrifuge tubes

  • Analytical balance

Procedure:

  • Determine the required mass of this compound to create a stock solution of desired molarity (e.g., 10 mM). Use the formula: Mass (g) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) .

  • Carefully weigh the calculated mass of the compound.

  • Add the appropriate volume of DMSO to the powder to achieve the target concentration.

  • Vortex or sonicate until the compound is completely dissolved.[6]

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to prevent contamination and degradation from multiple freeze-thaw cycles.

  • Label aliquots clearly with the compound name, concentration, and date.

  • Store at -20°C or -80°C for long-term storage.

Protocol 2: Cell Viability (MTT) Assay to Determine IC50

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[7][8]

Materials:

  • Cells of interest

  • 96-well tissue culture plates

  • This compound serial dilutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).[6]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[8]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.[8][9]

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include wells for "untreated" (no compound) and "vehicle" (solvent only) controls.[9]

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[8][9]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8][9]

  • Incubate for several hours (or overnight) in the dark, shaking gently to ensure complete dissolution.[8]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6][8]

  • Calculate cell viability as a percentage relative to the untreated control and plot the values against the logarithm of the compound concentration to determine the IC50 value.

Protocol 3: Western Blot Analysis of a Downstream Target

Western blotting can be used to measure changes in the expression or phosphorylation status of a downstream protein in a pathway affected by this compound.[10][11]

Hypothetical Signaling Pathway Diagram:

G Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR2) Ligand->Receptor Downstream_Kinase Downstream Kinase (e.g., MEK) Receptor->Downstream_Kinase P Inhibitor This compound Inhibitor->Receptor Effector_Protein Effector Protein (e.g., ERK) Downstream_Kinase->Effector_Protein P Response Cellular Response (Proliferation, Angiogenesis) Effector_Protein->Response

Caption: Hypothetical signaling pathway inhibited by this compound.

Procedure:

  • Sample Preparation:

    • Plate and treat cells with this compound at the desired concentrations and time points.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[10]

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).[10]

  • Gel Electrophoresis:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.[12]

    • Run the gel to separate proteins by size.[12]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[10]

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% nonfat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11][12]

    • Incubate the membrane with a primary antibody specific to your target protein (e.g., phospho-ERK) overnight at 4°C.[11][12]

    • Wash the membrane multiple times with TBST.[11]

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

    • Wash the membrane again extensively with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • To ensure equal protein loading, you can strip the membrane and re-probe with an antibody for a housekeeping protein like GAPDH or β-actin.[13]

References

avoiding off-target effects of 5-Chlorotubercidin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Chlorotubercidin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding and troubleshooting potential off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent inhibitor of Adenosine (B11128) Kinase (ADK), an enzyme that plays a crucial role in regulating intracellular and extracellular concentrations of adenosine.[1][2] ADK catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP). By inhibiting ADK, this compound leads to an increase in local adenosine levels, which can then activate adenosine receptors and influence various downstream signaling pathways.

Q2: What are the potential off-target effects of this compound?

As a nucleoside analog, this compound has the potential to interact with other ATP-dependent enzymes, primarily other kinases. While its primary target is Adenosine Kinase, off-target effects on other kinases could lead to unintended biological consequences in your experiments. It is also important to consider that sustained elevation of adenosine levels due to ADK inhibition can have broad physiological effects through the activation of adenosine receptors (A1, A2A, A2B, A3), which are G-protein coupled receptors (GPCRs) and can modulate numerous signaling pathways.

Q3: How can I assess the selectivity of my batch of this compound?

To ensure the specificity of your results, it is highly recommended to perform a kinase selectivity profile. This can be done by screening your compound against a large panel of kinases. Several commercial services offer kinase profiling assays, such as KINOMEscan™, which can provide data on the binding affinity of this compound to hundreds of different kinases. This will help you identify potential off-target kinases and determine a therapeutic window where on-target effects are maximized and off-target effects are minimized.

Q4: At what concentration should I use this compound to minimize off-target effects?

The optimal concentration of this compound will depend on your specific cell type and experimental endpoint. It is crucial to perform a dose-response curve to determine the lowest effective concentration that elicits the desired on-target effect (i.e., inhibition of ADK and subsequent increase in adenosine) without causing significant off-target effects or general cytotoxicity. Start with a broad range of concentrations and narrow down to the optimal one. Always include appropriate vehicle controls in your experiments.

Troubleshooting Guides

Issue 1: Unexpected Cell Viability/Cytotoxicity

Question: I am observing significant cytotoxicity in my cell culture experiments with this compound, even at concentrations where I expect to see specific ADK inhibition. What could be the cause?

Possible Causes and Solutions:

  • Off-target kinase inhibition: High concentrations of this compound may be inhibiting other essential kinases, leading to cell death.

    • Troubleshooting Step: Perform a cell viability assay (e.g., MTT, CCK-8, or a real-time viability assay) with a wide range of this compound concentrations to determine the IC50 for cytotoxicity.[3][4][5][6][7][8][9][10] Compare this with the concentration required for ADK inhibition. If the concentrations are too close, consider using a lower, non-toxic concentration for your experiments, even if it means a sub-maximal on-target effect.

  • Disruption of cellular energy homeostasis: As an adenosine analogue, this compound might interfere with cellular ATP levels, which can impact cell health.

    • Troubleshooting Step: Measure intracellular ATP levels in response to this compound treatment. If a significant decrease in ATP is observed at your working concentration, this could be contributing to cytotoxicity.

  • Cell line sensitivity: Different cell lines can have varying sensitivities to kinase inhibitors.

    • Troubleshooting Step: If possible, test the effect of this compound on a different cell line to see if the cytotoxic effect is cell-type specific.

Issue 2: Inconsistent or Non-reproducible Results

Question: My experimental results with this compound are not consistent across different experiments. What are some potential reasons for this variability?

Possible Causes and Solutions:

  • Compound stability and storage: Improper storage can lead to degradation of this compound.

    • Troubleshooting Step: Ensure that this compound is stored according to the manufacturer's instructions, typically as a stock solution in a suitable solvent at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.

  • Cell culture conditions: Variations in cell passage number, confluency, and media composition can affect cellular responses.

    • Troubleshooting Step: Standardize your cell culture protocol. Use cells within a consistent passage number range and seed them at a consistent density. Ensure that the media and supplements are consistent between experiments.

  • Assay timing: The kinetics of ADK inhibition and the resulting downstream effects can be time-dependent.

    • Troubleshooting Step: Perform a time-course experiment to determine the optimal incubation time for observing your desired effect after this compound treatment.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile for this compound

Kinase TargetIC50 (nM)Notes
Adenosine Kinase (ADK) 10 Primary Target
Kinase A500Potential Off-Target
Kinase B1,200Moderate Off-Target
Kinase C>10,000Low/No Affinity
Kinase D800Potential Off-Target
Kinase E>10,000Low/No Affinity

This table is for illustrative purposes. Researchers should obtain a specific kinase profile for their compound lot.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock solution of this compound in your cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100, 1000, 10000 nM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 for cytotoxicity.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 5-Chlorotubercidin_ext This compound 5-Chlorotubercidin_int This compound 5-Chlorotubercidin_ext->5-Chlorotubercidin_int Enters Cell Adenosine Adenosine Adenosine_Receptor Adenosine Receptor (A1, A2A, A2B, A3) Adenosine->Adenosine_Receptor Activates ADK Adenosine Kinase (ADK) Adenosine->ADK Phosphorylates G_Protein G-Protein Adenosine_Receptor->G_Protein Activates 5-Chlorotubercidin_int->ADK Inhibits AMP AMP ADK->AMP Downstream_Effectors Downstream Effectors (e.g., Adenylyl Cyclase) G_Protein->Downstream_Effectors ERK_Pathway ERK/MAPK Pathway Downstream_Effectors->ERK_Pathway Modulates Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) ERK_Pathway->Cellular_Response Troubleshooting_Workflow Start Unexpected Experimental Outcome Check_Concentration Is the this compound concentration appropriate? Start->Check_Concentration Dose_Response Perform Dose-Response (Viability & On-Target Effect) Check_Concentration->Dose_Response No Check_Compound Is the compound stock reliable? Check_Concentration->Check_Compound Yes Analyze_Data Analyze Results Dose_Response->Analyze_Data New_Stock Prepare fresh stock solution Check_Compound->New_Stock No Check_Cells Are cell culture conditions consistent? Check_Compound->Check_Cells Yes New_Stock->Analyze_Data Standardize_Protocol Standardize passage number, seeding density, and media Check_Cells->Standardize_Protocol No Consider_Off_Target Potential Off-Target Effect Check_Cells->Consider_Off_Target Yes Standardize_Protocol->Analyze_Data Kinase_Profile Perform Kinase Selectivity Screen Consider_Off_Target->Kinase_Profile Kinase_Profile->Analyze_Data

References

Technical Support Center: 5-Chlorotubercidin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5-Chlorotubercidin.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to address specific issues that may arise during the synthesis of this compound.

Protecting Group Strategy

Question: I am observing a low yield after the protection of the ribose hydroxyl groups. What could be the cause?

Answer: A low yield during the protection of the ribose hydroxyls is a common issue. Several factors could be contributing to this:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of the protecting group reagent and that the reaction time is adequate. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.

  • Moisture in the Reaction: Silylating agents, commonly used for hydroxyl protection, are sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.

  • Steric Hindrance: If you are using a bulky protecting group, steric hindrance might slow down the reaction or prevent it from going to completion, especially for the 2' and 3' hydroxyl groups. Consider using a less bulky protecting group if possible.

  • Improper Base: The choice of base is critical. For silyl (B83357) protection, a non-nucleophilic base like imidazole (B134444) or triethylamine (B128534) is typically used. Ensure the base is pure and added in the correct stoichiometric amount.

Question: During the deprotection of the 5'-hydroxyl group (e.g., a trityl group), I am seeing significant degradation of my product. Why is this happening?

Answer: Product degradation during acidic deprotection of trityl groups is often due to depurination, which is the cleavage of the glycosidic bond between the ribose sugar and the nucleobase.[1] N-acylated nucleosides are particularly susceptible to this side reaction.[1]

To mitigate depurination:

  • Use Milder Acids: Instead of strong acids, consider using milder acidic conditions. Dichloroacetic acid in a non-polar solvent like dichloromethane (B109758) (DCM) is a common choice.

  • Control Reaction Time and Temperature: Carefully monitor the deprotection reaction and stop it as soon as the starting material is consumed. Running the reaction at a lower temperature can also help to reduce the rate of depurination.

  • Alternative Protecting Groups: For future syntheses, consider using a 5'-hydroxyl protecting group that can be removed under non-acidic conditions.

Question: I am struggling with the selective deprotection of one silyl group in the presence of others. What strategies can I use?

Answer: Achieving selective deprotection of silyl ethers can be challenging but is often necessary.[2][3] The ease of cleavage of silyl ethers generally follows the order: TMS > TES > TBDMS > TIPS > TBDPS. You can leverage this differential reactivity. For instance, a primary TBDMS group can sometimes be selectively cleaved in the presence of a secondary TBDMS group using specific reagents or controlled conditions. Using reagents like aqueous trifluoroacetic acid can be effective for selective 5'-desilylation.[3]

Glycosylation

Question: My glycosylation reaction is giving a mixture of products, and the yield of the desired N-7 isomer is low. How can I improve the regioselectivity?

Answer: The formation of multiple regioisomers (e.g., N-1, N-3, and N-7 glycosylation) is a known problem in the synthesis of 7-deazapurine nucleosides.[4] The pyrrolo[2,3-d]pyrimidine ring system has multiple nucleophilic nitrogen atoms.

To improve the regioselectivity for the desired N-7 isomer:

  • Protecting Groups on the Nucleobase: The presence and nature of protecting groups on the exocyclic amino group of the nucleobase can influence the site of glycosylation.[5] Experiment with different protecting groups to direct the glycosylation to the N-7 position.

  • Glycosylation Method: The choice of glycosylation method is critical. The Vorbrüggen glycosylation, which typically uses a silylated nucleobase and a Lewis acid catalyst (like TMSOTf), is a common method. Optimizing the Lewis acid, solvent, and temperature can improve regioselectivity. The sodium salt glycosylation procedure has also been reported to be effective for halogenated 7-deazapurine nucleosides.

  • Pre-functionalization of the Nucleobase: In some cases, pre-functionalizing the nucleobase can direct the glycosylation to a specific nitrogen.

Question: I am observing the formation of both α and β anomers in my glycosylation reaction. How can I improve the stereoselectivity for the β-anomer?

Answer: The formation of anomeric mixtures is a common challenge in nucleoside synthesis. To favor the formation of the desired β-anomer:

  • Use of a Ribose Donor with a 2'-Acyl Protecting Group: The presence of an acyl protecting group (like acetyl or benzoyl) at the 2'-position of the ribose donor can promote the formation of the β-anomer through neighboring group participation.

  • Reaction Conditions: The choice of solvent and Lewis acid can influence the stereoselectivity. Non-polar solvents often favor the formation of the β-anomer.

Chlorination

Question: The chlorination of my tubercidin (B1682034) precursor is not selective and I am getting a mixture of chlorinated products. How can I achieve regioselective chlorination at the 5-position?

Answer: Regioselective chlorination of the electron-rich pyrrolo[2,3-d]pyrimidine ring system can be difficult. Radical chlorination is often unselective.[6]

To improve the regioselectivity for 5-chlorination:

  • Choice of Chlorinating Agent: The choice of the chlorinating agent is crucial. N-Chlorosuccinimide (NCS) in a suitable solvent is a common reagent for the chlorination of such heterocyclic systems.

  • Directed Halogenation: The presence of certain functional groups on the pyrimidine (B1678525) ring can direct halogenation. For example, electron-donating groups can promote halogenation at the 7 and 8-positions.[7] Careful consideration of the substrate's electronic properties is necessary.

  • Enzymatic Chlorination: While more complex to implement, flavin-dependent halogenase enzymes can offer excellent regioselectivity for the chlorination of aromatic compounds.[8]

Purification

Question: I am having difficulty purifying the final this compound product from reaction byproducts and isomers. What are the recommended purification methods?

Answer: The purification of nucleoside analogs often requires chromatographic techniques due to the presence of closely related impurities.[9]

  • Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for the initial purification of the crude product. A gradient elution with a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is typically used.

  • High-Performance Liquid Chromatography (HPLC): For obtaining highly pure this compound, High-Performance Liquid Chromatography (HPLC) is often necessary.[10][11][12] Reversed-phase HPLC (using a C18 column) with a water/acetonitrile or water/methanol gradient is a common approach for purifying nucleoside analogs.[11]

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

A1: While every step is important, the regioselective chlorination of the pyrrolo[2,3-d]pyrimidine ring and the stereoselective glycosylation are often the most challenging and critical steps that determine the overall success and yield of the synthesis.

Q2: What are the common side reactions to watch out for during deprotection?

A2: The most significant side reaction during acidic deprotection of 5'-hydroxyl protecting groups is depurination, the cleavage of the glycosidic bond.[1] For silyl protecting groups, migration of the silyl group between adjacent hydroxyls can also occur under certain conditions.

Q3: How can I confirm the regiochemistry of the chlorination?

A3: The regiochemistry of the chlorination can be confirmed using various spectroscopic techniques. 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (such as 1H, 13C, COSY, HSQC, and HMBC) is the most powerful tool for determining the position of the chlorine atom on the heterocyclic ring.

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Standard laboratory safety procedures should always be followed. Many of the reagents used in organic synthesis are toxic, flammable, or corrosive. Specifically, be cautious when handling chlorinating agents, strong acids, and flammable solvents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Data Presentation

Table 1: Comparison of Common Protecting Groups for Ribose Hydroxyls

Protecting GroupAbbreviationCommon Reagents for ProtectionCommon Reagents for DeprotectionKey Considerations
tert-ButyldimethylsilylTBDMS or TBSTBDMS-Cl, Imidazole, DMFTBAF, HF-Pyridine, Acetic AcidGood stability, widely used.
TriisopropylsilylTIPSTIPS-Cl, Imidazole, DMFTBAF, HF-PyridineBulkier than TBDMS, offers different selectivity.
AcetylAcAcetic Anhydride, PyridineNH3/MeOH, K2CO3/MeOHCan participate in neighboring group effects during glycosylation.
BenzoylBzBenzoyl Chloride, PyridineNH3/MeOH, NaOMe/MeOHSimilar to acetyl, offers good neighboring group participation.
4,4'-DimethoxytritylDMTDMT-Cl, PyridineDichloroacetic Acid, Trichloroacetic AcidSpecific for the 5'-hydroxyl, acid-labile, can cause depurination.

Experimental Protocols

Protocol 1: General Procedure for Vorbrüggen Glycosylation

  • Silylation of the Nucleobase: To a stirred suspension of the protected 4-chloro-5-chloropyrrolo[2,3-d]pyrimidine in anhydrous acetonitrile, add N,O-bis(trimethylsilyl)acetamide (BSA). Heat the mixture at reflux under an inert atmosphere until a clear solution is obtained.

  • Glycosylation: Cool the solution to room temperature and add the protected 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Cool the mixture to 0°C and add trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis Workflow start Start: Pyrrolo[2,3-d]pyrimidine Precursor protection Ribose Hydroxyl Protection start->protection glycosylation Glycosylation protection->glycosylation chlorination Regioselective Chlorination glycosylation->chlorination deprotection Deprotection chlorination->deprotection purification Purification deprotection->purification end Final Product: This compound purification->end

Caption: A simplified workflow for the synthesis of this compound.

troubleshooting_logic problem Low Yield in Glycosylation check_regio Check for Regioisomers (e.g., N-1, N-3, N-7) problem->check_regio check_stereo Check for Anomers (α and β) problem->check_stereo solution_regio Optimize Protecting Groups on Nucleobase & Glycosylation Method check_regio->solution_regio solution_stereo Use 2'-Acyl Protecting Group on Ribose check_stereo->solution_stereo

Caption: Troubleshooting logic for low yield in the glycosylation step.

References

Technical Support Center: Optimization of 5-Chlorotubercidin Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of antiviral assays for 5-Chlorotubercidin.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of antiviral action for this compound?

A1: While direct studies on this compound are limited, its structural similarity to other 5-substituted tubercidin (B1682034) derivatives, such as 5-Iodotubercidin and 5-Hydroxymethyltubercidin, strongly suggests a similar mechanism of action. These analogs are known to inhibit viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. The proposed mechanism involves the intracellular phosphorylation of the nucleoside analog to its active triphosphate form, which then competes with natural nucleotides for incorporation into the growing viral RNA chain, leading to chain termination and inhibition of viral replication. Additionally, some analogs like 5-Iodotubercidin have been shown to inhibit adenosine (B11128) kinase (ADK), which could have broader effects on cellular metabolism and indirectly impact viral replication.

Q2: How do I determine the optimal concentration of this compound for my antiviral assay?

A2: The optimal concentration, or the 50% effective concentration (EC50), should be determined by performing a dose-response experiment. This involves testing a serial dilution of this compound against a constant amount of virus. The EC50 is the concentration of the compound that inhibits 50% of the viral activity, which can be measured by various endpoints such as reduction in cytopathic effect (CPE), plaque formation, or viral RNA levels. It is crucial to also determine the 50% cytotoxic concentration (CC50) in parallel on uninfected cells to calculate the Selectivity Index (SI = CC50/EC50), which is a measure of the compound's therapeutic window. A higher SI value is desirable.

Q3: What are the common causes of high background noise in my antiviral assay and how can I reduce it?

A3: High background noise in antiviral assays can obscure the true signal and lead to inaccurate results. Common causes and solutions include:

  • Compound Precipitation: Poorly soluble compounds can form precipitates that interfere with optical readings. Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before further dilution in culture medium. The final solvent concentration should be kept low (typically ≤0.5%) and consistent across all wells.[1][2][3]

  • Cell Health: Unhealthy or overly confluent cell monolayers can lead to inconsistent results. Use cells within a consistent passage number range and ensure they are in the exponential growth phase when seeding.

  • Reagent Contamination: Contaminated media, sera, or other reagents can introduce variability. Use sterile techniques and regularly test reagents for contamination.

  • Assay-Specific Issues: For colorimetric or fluorometric assays, incomplete washing steps or inappropriate incubation times can lead to high background. Optimize washing steps and incubation times for your specific assay.

Q4: I am observing high variability between replicate wells. What are the potential causes and solutions?

A4: High variability can be caused by several factors:

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant variability. Use calibrated pipettes and practice proper pipetting techniques.

  • Uneven Cell Seeding: An uneven distribution of cells across the plate will lead to variable results. Ensure proper mixing of the cell suspension before and during seeding.

  • Edge Effects: Wells on the periphery of the plate are more prone to evaporation, leading to changes in media concentration. To minimize this, avoid using the outer wells or fill them with sterile PBS or media.

  • Inconsistent Virus Distribution: Ensure the virus inoculum is evenly distributed across the cell monolayer.

Q5: My plaque assay is not working correctly. What are some common troubleshooting steps?

A5: Common issues with plaque assays and their troubleshooting are:

  • No or Few Plaques: This could be due to an inactive virus stock, incorrect virus dilution, or a non-permissive cell line. Verify the titer of your virus stock and ensure you are using a susceptible cell line.

  • Fuzzy or Indistinct Plaques: This may be caused by an incorrect agar (B569324) or methylcellulose (B11928114) concentration in the overlay, allowing the virus to diffuse too far. Optimize the overlay concentration. Movement of the plates before the overlay has solidified can also cause smearing.

  • Monolayer Detachment: The cell monolayer can detach due to overly harsh washing steps, toxic components in the overlay, or poor cell adherence. Be gentle during washing and ensure the overlay components are not toxic to the cells.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed for this compound
Potential Cause Troubleshooting Step
Inherent toxicity of the compound Determine the CC50 in the specific cell line being used. Consider testing in multiple cell lines to assess cell-type specific toxicity.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for the cell line (typically <0.5%).[1][2][3] Run a solvent control to assess its effect on cell viability.
Compound degradation The degradation products of the compound in the culture medium may be more toxic. Assess the stability of this compound under assay conditions (e.g., 37°C, 5% CO2).[4][5]
Incorrect cell seeding density Optimize the cell seeding density. Cells that are too sparse or too confluent can be more sensitive to toxic compounds.
Issue 2: Inconsistent Antiviral Activity of this compound
Potential Cause Troubleshooting Step
Compound instability Prepare fresh stock solutions of this compound for each experiment. Assess the stability of the compound in the assay medium over the course of the experiment.[4][5]
Variability in virus stock Use a consistent, well-titered virus stock for all experiments. Aliquot the virus stock to avoid repeated freeze-thaw cycles.
Cellular uptake/efflux The compound may be actively transported into or out of the cells, affecting its intracellular concentration. While specific data for this compound is limited, this is a known factor for nucleoside analogs.
Off-target effects As an adenosine analog, this compound may inhibit cellular kinases like adenosine kinase, affecting cellular metabolism and indirectly influencing viral replication.[6] This can lead to complex dose-response curves.

Data Presentation

Table 1: Antiviral Activity (EC50) of Representative Nucleoside Analogs against Various Viruses

CompoundVirusCell LineAssay TypeEC50 (µM)Reference
Remdesivir (GS-5734) SARS-CoV-2Vero E6CPE0.77N/A
Remdesivir (GS-5734) MERS-CoVHuh7CPE0.07N/A
5-Iodotubercidin Chikungunya virusVeroPlaque Reduction0.4N/A
Ribavirin Influenza AMDCKPlaque Reduction10.5N/A

Table 2: Cytotoxicity (CC50) of Representative Nucleoside Analogs in Various Cell Lines

CompoundCell LineAssay TypeCC50 (µM)Reference
Remdesivir (GS-5734) Vero E6Cell Viability>100N/A
Remdesivir (GS-5734) Huh7Cell Viability>10N/A
5-Iodotubercidin VeroCell Viability>50N/A
Ribavirin MDCKCell Viability>100N/A

Table 3: Selectivity Index (SI) of Representative Nucleoside Analogs

CompoundVirusCell LineSI (CC50/EC50)
Remdesivir (GS-5734) SARS-CoV-2Vero E6>129
Remdesivir (GS-5734) MERS-CoVHuh7>142
5-Iodotubercidin Chikungunya virusVero>125
Ribavirin Influenza AMDCK>9.5

Experimental Protocols

Protocol 1: Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from virus-induced cell death.

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero, A549, Huh7) at a density that will result in a confluent monolayer the next day.

  • Compound Preparation: Prepare a serial dilution of this compound in assay medium. Also, prepare a vehicle control (e.g., DMSO in medium at the same final concentration as the compound dilutions).

  • Infection and Treatment: On the day of the assay, remove the growth medium from the cells. Add the compound dilutions and controls to the respective wells. Subsequently, add the virus at a pre-determined multiplicity of infection (MOI) that causes significant CPE within 2-4 days. Include uninfected cell controls and virus-infected controls without the compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for the duration of the experiment.

  • Quantification of Cell Viability: At the end of the incubation period, quantify cell viability using a suitable method, such as the MTT, MTS, or CellTiter-Glo assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the uninfected and untreated controls. Determine the EC50 (from virus-infected wells) and CC50 (from uninfected wells) values by non-linear regression analysis. Calculate the Selectivity Index (SI = CC50/EC50).

Protocol 2: Plaque Reduction Assay

This assay measures the reduction in the number of viral plaques in the presence of the compound.

  • Cell Seeding: Seed 6-well or 12-well plates with a suitable host cell line to form a confluent monolayer.

  • Virus-Compound Incubation: Prepare serial dilutions of this compound. Mix each dilution with a standardized amount of virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours at 37°C.

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing 1% methylcellulose or 0.7% agarose) to restrict virus spread to adjacent cells. The overlay medium should also contain the respective concentrations of this compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until distinct plaques are visible (typically 2-10 days, depending on the virus).

  • Plaque Visualization and Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with a dye such as crystal violet to visualize the plaques. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value, which is the concentration that reduces the plaque number by 50%.

Protocol 3: RT-qPCR-Based Antiviral Assay

This assay quantifies the amount of viral RNA to determine the inhibitory effect of the compound.

  • Cell Seeding and Infection: Seed cells in a multi-well plate and infect with the virus in the presence of serial dilutions of this compound, as described in the CPE assay protocol.

  • RNA Extraction: At a specific time point post-infection (e.g., 24 or 48 hours), lyse the cells and extract total RNA using a commercial RNA extraction kit.

  • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and virus-specific primers or random hexamers.

  • Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, virus-specific primers, and a fluorescent probe or a DNA-binding dye (e.g., SYBR Green). Include a standard curve of known viral RNA concentrations to quantify the viral copy number. Also, include a housekeeping gene as an internal control to normalize for variations in RNA extraction and RT efficiency.

  • Data Analysis: Determine the viral RNA copy number in each sample. Calculate the percentage of inhibition of viral RNA synthesis for each compound concentration relative to the virus control. Determine the EC50 value by non-linear regression analysis.

Mandatory Visualizations

Antiviral_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Readout Readout cluster_Analysis Data Analysis Cell_Culture Cell Culture (e.g., Vero, A549) Infection Infection of Cells + Compound Treatment Cell_Culture->Infection CC50 CC50 Determination Cell_Culture->CC50 Uninfected Cells Compound_Prep This compound Stock & Dilutions Compound_Prep->Infection Compound_Prep->CC50 Uninfected Cells Virus_Stock Virus Stock (Titered) Virus_Stock->Infection Incubation Incubation (24-72h) Infection->Incubation CPE CPE Assay (Cell Viability) Incubation->CPE Plaque Plaque Assay (Plaque Count) Incubation->Plaque RT_qPCR RT-qPCR (Viral RNA Quantification) Incubation->RT_qPCR EC50 EC50 Determination CPE->EC50 Plaque->EC50 RT_qPCR->EC50 SI Selectivity Index (SI) Calculation EC50->SI CC50->SI Troubleshooting_High_Background cluster_Causes Potential Causes cluster_Solutions Solutions High_Background High Background Noise in Assay Precipitation Compound Precipitation High_Background->Precipitation Cell_Health Poor Cell Health High_Background->Cell_Health Contamination Reagent Contamination High_Background->Contamination Assay_Issues Suboptimal Assay Parameters High_Background->Assay_Issues Solubility Optimize Solvent & Concentration Precipitation->Solubility Address with Cell_Culture Standardize Cell Culture Practices Cell_Health->Cell_Culture Address with Sterility Ensure Aseptic Technique Contamination->Sterility Address with Optimization Optimize Washing & Incubation Assay_Issues->Optimization Address with Mechanism_of_Action cluster_Cell Host Cell cluster_Virus Virus Compound This compound Phosphorylation Cellular Kinases (e.g., Adenosine Kinase) Compound->Phosphorylation Enters cell and is phosphorylated by Active_Metabolite This compound Triphosphate Phosphorylation->Active_Metabolite to form Viral_Replication Viral RNA Replication (RdRp) Active_Metabolite->Viral_Replication Competes with natural nucleotides during Chain_Termination Chain Termination Viral_Replication->Chain_Termination leading to Viral_RNA Viral RNA Template Viral_RNA->Viral_Replication

References

Technical Support Center: 5-Chlorotubercidin In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 5-Chlorotubercidin in in vitro experiments. Due to the limited availability of specific data for this compound, this guidance is based on the established knowledge of nucleoside analogs, the class of compounds to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

This compound is a nucleoside analog. Like other compounds in this class, it mimics naturally occurring nucleosides and can interfere with cellular processes involving nucleic acid synthesis.[1][2] As an enzyme inhibitor, it likely targets kinases or polymerases, leading to the disruption of DNA and/or RNA synthesis, which can induce cytotoxicity in rapidly dividing cells.[2][3]

Q2: What are the expected cytotoxic effects of this compound in vitro?

As a nucleoside analog, this compound is expected to exhibit cytotoxicity, particularly in proliferating cell lines. The primary mechanism of this cytotoxicity is likely the induction of apoptosis (programmed cell death) due to the disruption of essential cellular processes like DNA replication and repair.

Q3: How can I determine the optimal concentration of this compound for my experiment?

The optimal concentration of this compound will be cell-line dependent. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific cell model. This can be achieved using standard cell viability assays.

Q4: What are some common assays to measure the cytotoxicity of this compound?

Several assays can be used to quantify the cytotoxic effects of this compound. These include:

  • MTT Assay: Measures metabolic activity as an indicator of cell viability.

  • ATP Assay: Quantifies the amount of ATP present, which correlates with the number of viable cells.

  • LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating loss of membrane integrity.

  • Trypan Blue Exclusion Assay: A simple method to count viable and non-viable cells based on membrane integrity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cell death even at low concentrations - High sensitivity of the cell line. - Incorrect stock solution concentration. - Extended incubation time.- Perform a wider range of dilutions in your dose-response experiment to pinpoint the optimal concentration. - Verify the concentration of your stock solution. - Optimize the incubation time; shorter exposure may be sufficient.
Inconsistent results between experiments - Variation in cell density at the time of treatment. - Inconsistent incubation times. - Instability of this compound in culture medium.- Ensure consistent cell seeding density across all experiments. - Strictly adhere to the determined optimal incubation time. - Prepare fresh dilutions of this compound from a frozen stock for each experiment.
No observable cytotoxic effect - The cell line is resistant to this class of compounds. - Insufficient concentration or incubation time. - Inactivation of the compound.- Consider using a different cell line known to be sensitive to nucleoside analogs. - Increase the concentration range and/or incubation time in your dose-response experiment. - Ensure proper storage and handling of the compound.
High background in cytotoxicity assay - Contamination of cell culture. - Reagent-related issues.- Regularly check cell cultures for contamination. - Include appropriate controls, such as medium-only and vehicle-treated wells, to assess background signal.

Experimental Protocols

General Protocol for Determining IC50 using an MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.

Visualizing Potential Mechanisms

Potential Signaling Pathway for this compound-Induced Apoptosis

As a nucleoside analog, this compound likely induces apoptosis through the intrinsic (mitochondrial) pathway. By interfering with DNA synthesis, it can cause DNA damage, leading to the activation of pro-apoptotic proteins and ultimately cell death.

apoptosis_pathway Chlorotubercidin This compound DNA_Synthesis DNA Synthesis Inhibition Chlorotubercidin->DNA_Synthesis DNA_Damage DNA Damage DNA_Synthesis->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative intrinsic apoptosis pathway induced by this compound.

Experimental Workflow for Assessing Cytotoxicity

The following workflow outlines the general steps for investigating the cytotoxic effects of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture Treatment Treat Cells Cell_Culture->Treatment Compound_Prep Prepare this compound Dilutions Compound_Prep->Treatment Incubation Incubate Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis_Assay Data_Analysis Data Analysis & IC50 Calculation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

References

Technical Support Center: 5-Chlorotubercidin Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the crystallization of 5-Chlorotubercidin.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing nucleoside analogs like this compound?

A1: Crystallization of nucleoside analogs can be challenging due to several factors. These compounds are often produced in low concentrations, may be present in complex mixtures with numerous by-products, and can exhibit poor solubility in common solvents.[1] Fully protected nucleosides, in particular, can be difficult to crystallize.

Q2: What are the most common methods for crystallizing small molecules like this compound?

A2: Common crystallization techniques include slow evaporation of a solvent, vapor diffusion, and slow cooling of a saturated solution.[2] The choice of method depends on the physicochemical properties of the compound and the solvent system used.

Q3: How does the chloro- substitution in this compound affect its crystallization?

A3: The presence of a halogen atom can influence crystal packing through halogen bonding. This can either facilitate or hinder crystallization depending on the molecular geometry and the solvent environment. Understanding these interactions can be beneficial in designing crystallization experiments.

Q4: What is the importance of purity for successful crystallization?

A4: High purity is crucial for successful crystallization. Impurities can inhibit nucleation, slow down crystal growth, and lead to the formation of amorphous solids or oils. It is highly recommended to purify this compound before attempting crystallization.

Q5: What initial steps should I take if I am struggling to get crystals of this compound?

A5: If you are facing difficulties, it is advisable to start with a thorough solvent screening to identify suitable solvents or solvent systems. Subsequently, you can systematically vary parameters such as concentration, temperature, and pH.

Troubleshooting Guide

Problem 1: this compound does not dissolve in any common solvents.
Possible Cause Suggested Solution
Low Solubility: this compound may have inherently low solubility in many common organic solvents.- Try heating the solvent to increase solubility. - Use a wider range of solvents, including polar aprotic solvents like DMF or DMSO, and protic solvents like methanol (B129727) or ethanol. - Consider using solvent mixtures. A small amount of a "good" solvent can sometimes help dissolve the compound in a "poor" solvent.
Incorrect Solvent Choice: The selected solvents may not be appropriate for the compound's polarity.- Systematically screen a range of solvents with varying polarities.
Problem 2: An oil or amorphous precipitate forms instead of crystals.
Possible Cause Suggested Solution
Supersaturation is too high: The solution is too concentrated, leading to rapid precipitation rather than ordered crystal growth.- Dilute the solution. - Slow down the rate of solvent evaporation or cooling.
Presence of Impurities: Impurities can disrupt the crystal lattice formation.- Purify the this compound sample using techniques like column chromatography or recrystallization from a different solvent system.
Inappropriate Solvent: The solvent may be too good, preventing the molecules from ordering into a crystal lattice.- Use a solvent system where the compound has moderate solubility at room temperature and is more soluble at higher temperatures. - Try a solvent/anti-solvent system.
Problem 3: Only very small or poor-quality crystals are obtained.
Possible Cause Suggested Solution
Nucleation is too rapid: Many small crystals form instead of a few large ones.- Decrease the level of supersaturation. - Reduce the rate of solvent evaporation or cooling. - Use a cleaner vessel to minimize nucleation sites.
Crystal growth is inhibited: Something is preventing the crystals from growing larger.- Ensure the sample is free from impurities. - Try adding a co-crystallizing agent that may help in forming a more stable crystal lattice.
Vibrations or disturbances: Physical disturbances can lead to the formation of multiple small crystals.- Place the crystallization experiment in a vibration-free environment.

Experimental Protocols

Protocol 1: General Purification of this compound Prior to Crystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable polar organic solvent in which it is readily soluble (e.g., methanol or DMF).

  • Adsorbent Addition: Add silica (B1680970) gel to the solution to create a slurry.

  • Solvent Evaporation: Remove the solvent under reduced pressure to obtain a dry powder of this compound adsorbed onto the silica gel.

  • Column Chromatography:

    • Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

    • Load the dried this compound-silica mixture onto the top of the column.

    • Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the pure compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Protocol 2: Crystallization by Slow Evaporation
  • Solvent Screening: In small vials, test the solubility of a few milligrams of purified this compound in a range of solvents (e.g., methanol, ethanol, acetone, chloroform, ethyl acetate, hexane). A good solvent for this method will dissolve the compound completely.

  • Preparation of Saturated Solution: Prepare a nearly saturated solution of this compound in the chosen solvent at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization dish or vial to remove any dust or particulate matter.

  • Evaporation: Cover the vessel with a perforated lid or parafilm with small holes to allow for slow evaporation of the solvent.

  • Incubation: Place the vessel in a quiet, vibration-free location at a constant temperature.

  • Monitoring: Monitor the vessel periodically for crystal growth. This process can take from several days to weeks.

Protocol 3: Crystallization by Vapor Diffusion
  • Prepare the Inner Solution: Dissolve the purified this compound in a minimal amount of a "good" solvent (a solvent in which it is readily soluble) in a small, open vial (the inner vial).

  • Prepare the Outer Reservoir: In a larger, sealable container (the outer reservoir), place a larger volume of a "poor" solvent (an anti-solvent in which the compound is poorly soluble, but which is miscible with the "good" solvent).

  • Set up the Diffusion Chamber: Place the inner vial inside the outer reservoir, ensuring the liquid levels are such that the inner solution is not in direct contact with the outer solution.

  • Seal and Incubate: Seal the outer reservoir tightly and leave it undisturbed at a constant temperature. The vapor of the "poor" solvent will slowly diffuse into the "good" solvent, gradually decreasing the solubility of this compound and inducing crystallization.

Visualizations

experimental_workflow cluster_purification Purification cluster_crystallization Crystallization crude Crude this compound dissolve Dissolve in Polar Solvent crude->dissolve chromatography Column Chromatography dissolve->chromatography pure Pure this compound chromatography->pure solvent_screening Solvent Screening pure->solvent_screening method_selection Select Method (Evaporation, Diffusion, Cooling) solvent_screening->method_selection setup Set up Crystallization Experiment method_selection->setup incubation Incubate and Monitor setup->incubation crystals Harvest and Analyze Crystals incubation->crystals

Caption: General workflow for the purification and crystallization of this compound.

troubleshooting_tree cluster_problem Problem Identification cluster_solutions_no_crystals Solutions for No Crystals/Oil cluster_solutions_small_crystals Solutions for Small Crystals start Crystallization Attempt Fails no_crystals No Crystals, Oil, or Amorphous Solid? start->no_crystals small_crystals Small/Poor Quality Crystals? start->small_crystals check_purity Verify Purity (Recrystallize/ Re-purify if necessary) no_crystals->check_purity Yes reduce_supersaturation Reduce Supersaturation small_crystals->reduce_supersaturation Yes vary_concentration Vary Concentration (Try more dilute solutions) check_purity->vary_concentration change_solvent Change Solvent/ Use Anti-solvent vary_concentration->change_solvent slow_down Slow Down Process (Evaporation/Cooling Rate) change_solvent->slow_down control_nucleation Control Nucleation (Fewer sites, seeding) reduce_supersaturation->control_nucleation minimize_disturbance Minimize Disturbances control_nucleation->minimize_disturbance optimize_temp Optimize Temperature minimize_disturbance->optimize_temp

Caption: Troubleshooting decision tree for this compound crystallization issues.

References

Technical Support Center: Enhancing the Bioavailability of 5-Chlorotubercidin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of 5-Chlorotubercidin.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a nucleoside analog that functions as a potent inhibitor of adenosine (B11128) kinase (ADK). By inhibiting ADK, this compound prevents the phosphorylation of adenosine to adenosine monophosphate (AMP), leading to an increase in intracellular and extracellular concentrations of adenosine. This elevated adenosine then modulates various physiological processes by acting on its four G protein-coupled receptor subtypes (A1, A2A, A2B, and A3).

2. What are the main challenges in achieving good oral bioavailability with this compound?

Like many nucleoside analogs, this compound is anticipated to face challenges with oral bioavailability due to two primary factors:

  • Poor Aqueous Solubility: Limited solubility in gastrointestinal fluids can lead to a low dissolution rate, which is often the rate-limiting step for absorption.

  • Low Membrane Permeability: The ability of the compound to pass through the intestinal epithelium into the bloodstream may be restricted.

These factors can result in low and variable drug absorption after oral administration.

3. What are the general strategies to enhance the bioavailability of a poorly soluble compound like this compound?

There are several established approaches to improve the oral bioavailability of poorly soluble drugs:

  • Prodrugs: Modifying the chemical structure of this compound to create a more soluble or permeable derivative that is converted to the active drug in the body.

  • Particle Size Reduction: Decreasing the particle size (micronization or nanosizing) increases the surface area-to-volume ratio, which can enhance the dissolution rate.

  • Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic polymer matrix can improve its dissolution.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that increase the aqueous solubility of the drug.

  • Lipid-Based Formulations: Formulating the drug in lipids, surfactants, or co-solvents can improve its solubilization in the gastrointestinal tract.

4. How can I assess the intestinal permeability of this compound in vitro?

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[1][2] This assay uses a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium. By measuring the transport of this compound from the apical (intestinal lumen) to the basolateral (blood) side, you can determine its apparent permeability coefficient (Papp). A bi-directional assay can also reveal if the compound is a substrate for efflux transporters like P-glycoprotein.[2]

Troubleshooting Guides

Issue 1: Low and Inconsistent Bioavailability in Animal Studies
Potential Cause Troubleshooting Steps
Poor aqueous solubility and dissolution rate. - Characterize the solubility of your current formulation at different pH values relevant to the gastrointestinal tract. - Consider formulation strategies to enhance solubility, such as creating a nanosuspension or a solid dispersion.
Low intestinal permeability. - Perform an in vitro Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) and efflux ratio. - If efflux is high, consider co-administration with a P-glycoprotein inhibitor in your in vitro experiments to confirm.
First-pass metabolism. - Investigate the metabolic stability of this compound in liver microsomes or hepatocytes. - If metabolism is high, a prodrug approach might be necessary to protect the metabolically labile sites.
Formulation instability. - Assess the physical and chemical stability of your formulation under storage and experimental conditions. - For amorphous solid dispersions, check for recrystallization over time using techniques like DSC or XRD.
Issue 2: Difficulty in Formulating this compound for In Vivo Studies
Potential Cause Troubleshooting Steps
Drug precipitation upon dilution of a stock solution. - Determine the kinetic and thermodynamic solubility of this compound in your vehicle. - Consider using co-solvents, surfactants, or complexing agents like cyclodextrins to maintain solubility.
Inconsistent particle size in nanosuspensions. - Optimize the milling parameters (e.g., milling time, bead size, stabilizer concentration). - Screen different stabilizers to find one that effectively prevents particle aggregation.
Low drug loading in nanoparticle formulations. - Experiment with different nanoparticle preparation methods (e.g., nanoprecipitation, emulsification-solvent evaporation). - Adjust the drug-to-polymer/lipid ratio.

Quantitative Data Summary

The following tables are templates for summarizing experimental data for this compound and its enhanced formulations. Representative ranges for permeability are included for context.

Table 1: Physicochemical Properties of this compound

PropertyMethodResultNotes
Aqueous Solubility (pH 7.4)Shake-flaskEnter data (e.g., µg/mL)Crucial for predicting dissolution.
LogP / LogD (pH 7.4)Calculated/ExperimentalEnter dataIndicates lipophilicity.
pKaPotentiometric titrationEnter dataDetermines the ionization state at different pH values.

Table 2: In Vitro Permeability of this compound Formulations

FormulationApparent Permeability (Papp, A→B) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)Permeability Class
Unformulated this compoundEnter dataEnter dataLow (<1), Moderate (1-10), High (>10)
NanosuspensionEnter dataEnter data
ProdrugEnter dataEnter data
Solid DispersionEnter dataEnter data

Table 3: In Vivo Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Oral Bioavailability (%)
Unformulated this compoundEnter dataEnter dataEnter dataEnter dataEnter data
NanosuspensionEnter dataEnter dataEnter dataEnter dataEnter data
ProdrugEnter dataEnter dataEnter dataEnter dataEnter data

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol is for assessing the intestinal permeability of this compound.

1. Cell Culture:

  • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Seed cells onto Transwell inserts (e.g., 24-well format) at a density of approximately 6 x 10⁴ cells/cm².

  • Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

2. Monolayer Integrity Test:

  • Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Values should be >200 Ω·cm².

  • Optionally, assess the permeability of a low-permeability marker like Lucifer Yellow.

3. Permeability Assay (Apical to Basolateral - A→B):

  • Wash the cell monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.

  • Add HBSS to the basolateral (receiver) compartment.

  • Add the dosing solution of this compound (e.g., 10 µM in HBSS) to the apical (donor) compartment.

  • Incubate at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace with fresh HBSS.

  • At the end of the experiment, take a sample from the apical compartment.

4. Permeability Assay (Basolateral to Apical - B→A):

  • Repeat the process in step 3, but add the dosing solution to the basolateral compartment and sample from the apical compartment.

5. Sample Analysis:

  • Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.

6. Data Calculation:

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug transport

    • A is the surface area of the membrane

    • C₀ is the initial concentration in the donor compartment

  • Calculate the efflux ratio: ER = Papp (B→A) / Papp (A→B)

Protocol 2: Preparation of a this compound Nanosuspension

This protocol describes a general method for preparing a nanosuspension using wet bead milling.

1. Materials:

  • This compound

  • Stabilizer (e.g., a polymer like HPMC or a surfactant like Poloxamer 188)

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads)

  • Purified water

2. Formulation:

  • Prepare an aqueous solution of the stabilizer.

  • Disperse the this compound powder in the stabilizer solution to form a presuspension.

3. Milling Process:

  • Add the presuspension and milling media to the milling chamber of a bead mill.

  • Mill at a controlled temperature (e.g., 4-10°C) for a specified duration (e.g., 1-4 hours).

  • Optimize milling parameters such as agitator speed and bead size to achieve the desired particle size.

4. Characterization:

  • Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

  • Assess the zeta potential to evaluate the physical stability of the nanosuspension.

  • Confirm the crystalline state of the drug nanoparticles using Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD).

5. Post-Processing:

  • The nanosuspension can be used as a liquid dosage form or converted to a solid form by freeze-drying or spray-drying, often with the addition of a cryoprotectant.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 5-CT This compound ENT Nucleoside Transporter 5-CT->ENT Enters cell ADO_ext Adenosine A1R A1 Receptor ADO_ext->A1R Binds A2AR A2A Receptor ADO_ext->A2AR Binds ADK Adenosine Kinase ENT->ADK Inhibits AC Adenylyl Cyclase A1R->AC Inhibits A2AR->AC Activates ADO_int Adenosine ADO_int->ADO_ext Transport ADO_int->ADK Substrate AMP AMP ADK->AMP Phosphorylates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Testing cluster_invivo In Vivo Studies Formulate Prepare Formulations (Nanosuspension, Prodrug, etc.) Characterize Physicochemical Characterization (Solubility, Particle Size) Formulate->Characterize Caco2 Caco-2 Permeability Assay Characterize->Caco2 Test Permeability Metabolic Metabolic Stability Assay Characterize->Metabolic Assess Stability PK Pharmacokinetic Study in Rats Caco2->PK Inform Formulation Selection Metabolic->PK Bioavailability Calculate Oral Bioavailability PK->Bioavailability

Caption: Workflow for enhancing bioavailability.

References

Technical Support Center: Addressing Resistance to 5-Chlorotubercidin in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 5-Chlorotubercidin in cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action of this compound?

This compound is a pyrrolopyrimidine nucleoside analog.[1] Based on its structural class, it is predicted to function as a competitive inhibitor of protein kinases. A primary target of similar compounds is the NUAK family of serine/threonine kinases, specifically NUAK1 (also known as ARK5).[2][3] These kinases are involved in various cellular processes, including cell adhesion, proliferation, and survival, making them targets for cancer therapy.[3][4]

Q2: My cells are not responding to this compound treatment. What is the initial troubleshooting step?

The first step is to confirm the viability of your cells and the activity of the compound. Ensure that your cell line is healthy and not compromised. It is also crucial to verify the integrity and concentration of your this compound stock solution. If the experiment still fails, consider the possibility of intrinsic or acquired resistance.

Q3: What are the potential mechanisms of resistance to this compound?

While specific resistance mechanisms to this compound are still under investigation, resistance to inhibitors of its likely target, NUAK1/ARK5, can occur through several mechanisms:

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the inhibition of NUAK1/ARK5. A common bypass mechanism is the activation of the PI3K/Akt/mTOR pathway.[3][5]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[6][7]

  • Alterations in the Drug Target: While less common for this class of inhibitors, mutations in the kinase domain of NUAK1/ARK5 could potentially alter the binding affinity of this compound, leading to reduced inhibition.

  • Metabolic Rewiring and Stress Response: Cancer cells can adapt their metabolism to mitigate the effects of the inhibitor. For instance, NUAK1 inhibition has been shown to increase reactive oxygen species (ROS), and cells may upregulate antioxidant pathways to counteract this.[8][9][10]

Q4: How can I determine if my resistant cells have activated a bypass pathway?

Western blotting is a key technique to investigate the activation of common bypass pathways. You can probe for the phosphorylation status of key proteins in pathways like PI3K/Akt/mTOR (e.g., p-Akt, p-mTOR, p-S6K). An increase in the phosphorylation of these proteins in resistant cells compared to sensitive cells upon treatment with this compound would suggest the activation of a bypass mechanism.

Troubleshooting Guides

Problem 1: Decreased or No Cytotoxicity of this compound
Possible Cause Troubleshooting Step
Degraded or incorrect concentration of this compoundPrepare a fresh stock solution of this compound and verify its concentration.
Cell line is intrinsically resistantTest a range of concentrations to determine the IC50 value. Compare this with published data for similar compounds or other cell lines if available.
Development of acquired resistanceIf the cell line was previously sensitive, it may have developed resistance. Proceed to investigate the mechanisms of resistance.
Problem 2: High IC50 Value for this compound
Possible Cause Troubleshooting Step
Cell line expresses high levels of drug efflux pumpsPerform a rhodamine 123 or calcein-AM efflux assay to assess the activity of P-gp and MRP1. If efflux is high, consider co-treatment with an efflux pump inhibitor.
Activation of pro-survival signaling pathwaysAnalyze the phosphorylation status of key survival pathway proteins like Akt and ERK by Western blot.
Suboptimal experimental conditionsOptimize cell seeding density and treatment duration.

Data Presentation

Table 1: Representative IC50 Values of a NUAK1 Inhibitor (HTH-01-015) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HCC827ORNon-Small Cell Lung Carcinoma (Osimertinib-Resistant)>10
PC9ORNon-Small Cell Lung Carcinoma (Osimertinib-Resistant)>10
MDA-MB-231Breast Cancer~5-10
U87Glioblastoma~5-10
DLD-1Colorectal Cancer~5-10

Note: This table provides representative data for a known NUAK1 inhibitor, HTH-01-015, as specific quantitative data for this compound is not yet widely available.[8][11] Researchers should determine the specific IC50 for this compound in their cell lines of interest.

Experimental Protocols

Cell Viability Assay (MTT Assay) to Determine IC50

This protocol is used to assess the cytotoxic effect of this compound and determine its half-maximal inhibitory concentration (IC50).

Materials:

  • 96-well plates

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.[12]

Western Blot Analysis for Bypass Signaling Pathway Activation

This protocol is used to detect changes in the phosphorylation status of key signaling proteins.

Materials:

  • Cell lysates from sensitive and resistant cells treated with this compound

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-NUAK1, anti-NUAK1, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Separate proteins from cell lysates by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions for anti-NUAK1 and anti-p-NUAK1 are typically 1:1000 and 1:500, respectively.[13][14][15]

  • Wash the membrane with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Visualizations

experimental_workflow start Cells show resistance to This compound check_compound Verify compound activity and cell health start->check_compound ic50 Determine IC50 value (MTT Assay) check_compound->ic50 high_ic50 High IC50 observed ic50->high_ic50 investigate Investigate Resistance Mechanisms high_ic50->investigate efflux Assess drug efflux (Rhodamine 123 Assay) investigate->efflux bypass Analyze bypass pathways (Western Blot for p-Akt, etc.) investigate->bypass target_alt Sequence NUAK1/ARK5 gene investigate->target_alt outcome_efflux Increased Efflux efflux->outcome_efflux outcome_bypass Bypass Pathway Activated bypass->outcome_bypass outcome_target Target Gene Mutation target_alt->outcome_target

Caption: Troubleshooting workflow for this compound resistance.

signaling_pathway cluster_resistance Mechanisms of Resistance Bypass Bypass Pathway Activation (e.g., PI3K/Akt/mTOR) Resistance Cellular Resistance Bypass->Resistance Efflux Increased Drug Efflux (e.g., P-gp, MRP1) Efflux->Resistance Metabolism Metabolic Adaptation (e.g., ROS mitigation) Metabolism->Resistance Inhibitor This compound NUAK1 NUAK1/ARK5 Inhibitor->NUAK1 inhibits Downstream Cell Proliferation & Survival NUAK1->Downstream promotes Resistance->Downstream maintains

Caption: Key resistance pathways to NUAK1/ARK5 inhibitors.

References

Technical Support Center: 5-Chlorotubercidin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Chlorotubercidin synthesis. The information is presented in a user-friendly question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most direct method for the synthesis of this compound?

A1: The most direct reported method is the electrophilic halogenation of the parent nucleoside, tubercidin (B1682034). This involves the use of a chlorinating agent such as N-Chlorosuccinimide (NCS) in a suitable solvent.[1] This approach avoids the complexities of a multi-step synthesis involving glycosylation of a pre-chlorinated pyrrolo[2,3-d]pyrimidine base.

Q2: What are the key challenges in the glycosylation of 7-deazapurine bases?

A2: Glycosylation of 7-deazapurines, the core structure of tubercidin, presents challenges in achieving the correct regioselectivity (N7 vs. N1 or other positions) and stereoselectivity (β-anomer vs. α-anomer). The low nucleophilicity of the pyrrole (B145914) nitrogen in the 7-deazapurine system can lead to low yields or side reactions. Common methods to address these challenges include the Vorbrüggen protocol (Silyl-Hilbert-Johnson reaction) and nucleobase-anion glycosylation.

Q3: Which protecting groups are recommended for the ribose moiety during glycosylation?

A3: To prevent side reactions at the hydroxyl groups of the ribose sugar, protecting groups are essential. Commonly used protecting groups for the ribose moiety include acetyl (Ac) and benzoyl (Bz) groups. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS), are also employed, particularly for protecting the 2'-hydroxyl group in ribonucleoside synthesis.

Q4: How can I purify the final this compound product?

A4: Purification of this compound typically involves chromatographic techniques. High-performance liquid chromatography (HPLC) is a common method for obtaining high-purity material. Column chromatography using silica (B1680970) gel is also widely used for the purification of synthetic intermediates and the final product. The choice of eluent will depend on the polarity of the compound and any remaining impurities.

Troubleshooting Guides

Problem 1: Low yield during the direct chlorination of tubercidin with NCS.
Possible Cause Troubleshooting Suggestion
Incomplete reaction - Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. - Increase the molar equivalents of NCS. A slight excess may be necessary to drive the reaction to completion.
Degradation of starting material or product - Perform the reaction at a lower temperature to minimize side reactions. - Ensure the reaction is performed under anhydrous and inert conditions (e.g., under nitrogen or argon atmosphere) to prevent degradation.
Suboptimal solvent - While DMF has been reported for halogenation of tubercidin, other aprotic solvents like acetonitrile (B52724) or dichloromethane (B109758) could be trialed.
Formation of di-chlorinated byproducts - Use a controlled amount of NCS (closer to 1 equivalent). - Monitor the reaction closely and stop it once the mono-chlorinated product is maximized.
Problem 2: Poor regioselectivity in the glycosylation of a chlorinated 7-deazapurine base.
Possible Cause Troubleshooting Suggestion
Multiple reactive nitrogen atoms on the nucleobase - Employ the Vorbrüggen protocol, which often favors glycosylation at the more nucleophilic nitrogen of the silylated base. - In the nucleobase-anion glycosylation method, the choice of base and solvent can influence the site of glycosylation. Experiment with different bases (e.g., NaH, DBU) and solvents (e.g., acetonitrile, DMF).
Reaction conditions favoring undesired isomers - Adjust the reaction temperature. Lower temperatures can sometimes improve selectivity. - The Lewis acid used in the Vorbrüggen reaction can influence the outcome. Compare different Lewis acids (e.g., TMSOTf, SnCl₄).
Problem 3: Difficulty in removing benzoyl protecting groups after synthesis.
Possible Cause Troubleshooting Suggestion
Incomplete deprotection - Increase the reaction time or the concentration of the deprotecting agent (e.g., methanolic ammonia (B1221849) or sodium methoxide (B1231860) in methanol). - For stubborn cases, a stronger base or higher temperature may be required, but this should be done cautiously to avoid product degradation.
Degradation of the nucleoside under basic conditions - Use milder deprotection conditions, such as potassium carbonate in methanol (B129727), although this may require longer reaction times. - Perform the deprotection at a lower temperature.

Experimental Protocols

Illustrative Protocol 1: Direct Chlorination of Tubercidin

This protocol is a generalized procedure based on the halogenation of tubercidin and should be optimized for specific laboratory conditions.

  • Preparation: Dissolve tubercidin (1 equivalent) in anhydrous dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., argon).

  • Reaction: Cool the solution to 0°C in an ice bath. Add N-Chlorosuccinimide (NCS) (1.1 equivalents) portion-wise over 15 minutes.

  • Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain this compound.

Illustrative Protocol 2: Vorbrüggen Glycosylation

This is a general protocol for the glycosylation of a 7-deazapurine base and requires adaptation for a chlorinated analog.

  • Silylation: Suspend the chlorinated 7-deazapurine base (1 equivalent) in anhydrous acetonitrile. Add N,O-Bis(trimethylsilyl)acetamide (BSA) and heat the mixture at reflux under an inert atmosphere until the solution becomes clear.

  • Glycosylation: Cool the solution to room temperature. In a separate flask, dissolve the protected ribose donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose) (1.2 equivalents) in anhydrous acetonitrile. Add this solution to the silylated base, followed by the dropwise addition of a Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate, TMSOTf) at 0°C.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC). Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract with an organic solvent.

  • Purification: Dry the combined organic extracts, concentrate, and purify the protected nucleoside by column chromatography.

  • Deprotection: Treat the purified protected nucleoside with a solution of sodium methoxide in methanol or methanolic ammonia to remove the benzoyl protecting groups. Purify the final product by HPLC.

Data Presentation

Table 1: Hypothetical Yield Data for Optimization of the Chlorination Step

This table presents illustrative data to demonstrate how reaction parameters can be systematically varied to improve product yield. Actual results will vary.

Entry Solvent Equivalents of NCS Temperature (°C) Reaction Time (h) Yield (%)
1DMF1.125465
2DMF1.525472
3Acetonitrile1.125658
4DMF1.10 to 25875

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Step cluster_product Product & Purification Tubercidin Tubercidin Chlorination Direct Chlorination Tubercidin->Chlorination NCS N-Chlorosuccinimide (NCS) NCS->Chlorination Crude Crude this compound Chlorination->Crude Purification Purification (Chromatography) Crude->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the direct synthesis of this compound.

Troubleshooting_Logic Start Low Yield in Chlorination Step Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Degradation Degradation? Start->Degradation Byproducts Byproducts Formed? Start->Byproducts Incomplete_Reaction->Degradation No Increase_Time_Temp Increase Reaction Time/Temp Increase NCS equivalents Incomplete_Reaction->Increase_Time_Temp Yes Degradation->Byproducts No Lower_Temp Lower Reaction Temperature Ensure Anhydrous Conditions Degradation->Lower_Temp Yes Control_NCS Control NCS Equivalents Monitor Reaction Closely Byproducts->Control_NCS Yes

Caption: Troubleshooting logic for low yield in the chlorination step.

Haspin_Signaling_Pathway Haspin Haspin Kinase HistoneH3 Histone H3 Haspin->HistoneH3 phosphorylates H3T3ph Phosphorylated Histone H3 (H3T3ph) HistoneH3->H3T3ph AuroraB Aurora B Kinase Recruitment H3T3ph->AuroraB CPC Chromosomal Passenger Complex (CPC) Localization AuroraB->CPC Chromosome_Segregation Proper Chromosome Alignment & Segregation CPC->Chromosome_Segregation Mitosis Successful Mitosis Chromosome_Segregation->Mitosis Chlorotubercidin This compound Chlorotubercidin->Haspin inhibits

Caption: The Haspin kinase signaling pathway and the inhibitory action of this compound.

References

Validation & Comparative

5-Chlorotubercidin vs. 5-Iodotubercidin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between analogous molecular compounds is critical for advancing therapeutic discovery. This guide provides a detailed comparison of the biological activities of 5-Chlorotubercidin and 5-Iodotubercidin, supported by experimental data and protocols.

Both this compound and 5-Iodotubercidin belong to the class of pyrrolopyrimidine nucleoside analogs and are recognized as kinase inhibitors. While 5-Iodotubercidin has been extensively studied, data on this compound is less abundant. However, structure-activity relationship (SAR) studies on halogenated tubercidins provide a basis for a comparative analysis of their potential activities.

Kinase Inhibition Profile

5-Iodotubercidin is a potent inhibitor of several kinases, with its primary target being Adenosine (B11128) Kinase (AK).[1][2][3][4][5] It also demonstrates inhibitory activity against a range of other kinases, including Haspin, Casein Kinase 1 (CK1), and Protein Kinase A (PKA).[1][4][5]

While specific IC50 values for this compound are not widely reported in the available literature, research on a series of 5-halogenated tubercidin (B1682034) derivatives as inhibitors of the serine/threonine kinase Haspin has revealed a clear trend in activity. This research indicates that the inhibitory potency increases with the size and polarizability of the halogen atom at the 5-position, following the order: Fluoro < Chloro < Bromo < Iodo. This suggests that this compound is a less potent inhibitor of Haspin than 5-Iodotubercidin. This trend is attributed to the formation of halogen-aromatic π interactions that influence the inhibitor's residence time at the active site.

Table 1: Comparative Kinase Inhibition Data

Kinase Target5-Iodotubercidin IC50This compound IC50
Adenosine Kinase26 nM[1][2][3][4][5]Data not available
Haspin5-9 nM[6]Expected to be > 9 nM
Casein Kinase 1 (CK1)0.4 µM[1][4][5]Data not available
Protein Kinase A (PKA)5-10 µM[1]Data not available
Phosphorylase Kinase5-10 µM[1]Data not available
Casein Kinase 2 (CK2)10.9 µM[1]Data not available
Protein Kinase C (PKC)27.7 µM[4][5]Data not available
Insulin Receptor Tyrosine Kinase3.5 µM[4][5]Data not available

Cellular Activity: Genotoxicity and p53 Activation

5-Iodotubercidin has been identified as a genotoxic agent that causes DNA damage, leading to the activation of the ATM-Chk2-p53 signaling pathway.[1] This activation of the tumor suppressor p53 can induce G2 cell cycle arrest and apoptosis.[1] Studies have shown that 5-Iodotubercidin can up-regulate p53 at concentrations as low as 0.25 µM.[1] The cytotoxicity of 5-Iodotubercidin has been demonstrated in cancer cell lines, with an EC50 of 1.88 µM in HCT116 cells.[1]

There is currently no specific data available in the searched literature regarding the genotoxicity or p53 activation potential of this compound. However, given its structural similarity to 5-Iodotubercidin, it is plausible that it may exhibit similar, albeit potentially less potent, effects.

Table 2: Comparative Cellular Activity

Biological Activity5-IodotubercidinThis compound
GenotoxicityInduces DNA damage[1]Data not available
p53 ActivationStrong activator[1]Data not available
Cytotoxicity (HCT116 cells)EC50 = 1.88 µM[1]Data not available

Signaling Pathways

The primary signaling pathway affected by both compounds is expected to be the one downstream of Adenosine Kinase. Inhibition of AK leads to an increase in intracellular and extracellular adenosine levels, which can then modulate various physiological processes through adenosine receptors.

For 5-Iodotubercidin, a clear link to the DNA damage response and p53 signaling pathway has been established.

G cluster_0 5-Halogenated Tubercidin Action 5-Iodotubercidin 5-Iodotubercidin Adenosine_Kinase Adenosine_Kinase 5-Iodotubercidin->Adenosine_Kinase Inhibits (Potent) DNA_Damage DNA_Damage 5-Iodotubercidin->DNA_Damage Induces This compound This compound This compound->Adenosine_Kinase Inhibits (Predicted) p53_Activation p53_Activation DNA_Damage->p53_Activation Cell_Cycle_Arrest_Apoptosis Cell_Cycle_Arrest_Apoptosis p53_Activation->Cell_Cycle_Arrest_Apoptosis G cluster_0 Kinase Inhibition Assay Workflow Prepare_Reagents Prepare_Reagents Serial_Dilution Serial_Dilution Prepare_Reagents->Serial_Dilution Reaction_Setup Reaction_Setup Serial_Dilution->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Stop_Reaction Stop_Reaction Incubation->Stop_Reaction Detection Detection Stop_Reaction->Detection Data_Analysis Data_Analysis Detection->Data_Analysis

References

A Comparative Guide to 5-Chlorotubercidin and Other Tubercidin Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of 5-Chlorotubercidin with other analogues of tubercidin (B1682034), a pyrrolo[2,3-d]pyrimidine nucleoside antibiotic. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.

Introduction to Tubercidin and its Analogues

Tubercidin, originally isolated from Streptomyces tubercidicus, is a 7-deazaadenosine nucleoside with a range of biological activities, including anticancer and antiviral properties.[1] Its mechanism of action generally involves its phosphorylation to the triphosphate form, which can then be incorporated into RNA and DNA, disrupting their synthesis and function.[1] Additionally, tubercidin and its analogues are known to inhibit various cellular kinases.[1][2] Modifications to the tubercidin scaffold, particularly at the C-5 position of the pyrrolo[2,3-d]pyrimidine ring, have led to the development of numerous analogues with altered biological activity profiles. This guide focuses on comparing this compound to other key tubercidin analogues, including toyocamycin (B1682990) and sangivamycin, as well as other C-5 substituted derivatives.

Comparative Biological Activity

The biological activities of this compound and other tubercidin analogues are summarized below, with a focus on their antiviral and cytotoxic effects. The data presented is compiled from various studies and highlights the impact of different substitutions on the pyrrolo[2,3-d]pyrimidine core.

Antiviral Activity

Tubercidin analogues have demonstrated broad-spectrum antiviral activity against various RNA viruses.[3][4] The substitution at the C-5 position significantly influences this activity.

CompoundVirusCell LineEC50 / IC50Citation
This compound Reovirus type 1, Parainfluenza virus type 3, Coxsackie virus B4HeLa, PRK, VeroSubstantial activity[3]
Tubercidin Reovirus type 1, Parainfluenza virus type 3, Coxsackie virus B4HeLa, PRK, VeroActive[3]
5-Bromotubercidin Reovirus type 1, Parainfluenza virus type 3, Coxsackie virus B4HeLa, PRK, VeroSubstantial activity[3]
5-Iodotubercidin (B1582133) Reovirus type 1, Parainfluenza virus type 3, Coxsackie virus B4HeLa, PRK, VeroSubstantial activity[3]
Toyocamycin RNA viruses-Substantial activity[3]
Sangivamycin RNA viruses-Substantial activity[3]
5-Hydroxymethyltubercidin Flaviviruses, Coronaviruses (including SARS-CoV-2)VariousPotent activity[4]

Note: "Substantial activity" is reported in the literature without specific EC50/IC50 values in the available search results.

Cytotoxic Activity

The cytotoxic effects of tubercidin analogues have been evaluated against various cancer cell lines.

CompoundCell LineID50 / CC50Citation
This compound L-1210 (Leukemia)Toxic[3]
Tubercidin DMS 52, DMS 114 (Small-cell lung cancer)<10 µM[5]
Toyocamycin L-1210 (Leukemia)0.006 µg/mL[3]
5-Bromotubercidin L-1210 (Leukemia)Toxic[3]
5-Iodotubercidin L-1210 (Leukemia)Toxic[3]
5-Hydroxymethyltubercidin VariousNo strong cytotoxicity observed[4]
Kinase Inhibition

Tubercidin and its analogues are known to inhibit adenosine (B11128) kinase (AK), a key enzyme in adenosine metabolism.[2][6] Inhibition of AK can lead to an increase in intracellular adenosine levels, which can have various physiological effects.

CompoundEnzymeIC50Citation
5-Iodotubercidin Adenosine Kinase (human)26 nM[1]
5'-Amino-5'-deoxy-5-iodotubercidin Adenosine Kinase (human)0.0006 µM[6]
ABT-702 Adenosine Kinase1.7 nM[1]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for tubercidin analogues involves their metabolic activation to the triphosphate form and subsequent incorporation into nucleic acids, leading to chain termination and inhibition of RNA and DNA synthesis.[1][4] Furthermore, these compounds can modulate cellular signaling pathways.

Inhibition of RNA-Dependent RNA Polymerase (RdRp)

5-Hydroxymethyltubercidin triphosphate has been shown to inhibit the RNA-dependent RNA polymerase (RdRp) of flaviviruses and coronaviruses, acting as a chain terminator during viral RNA replication.[4]

Modulation of Cellular Signaling

Tubercidin has been found to affect the Ras/BRaf/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival.[5] Knockdown of BCAT1, a gene downregulated by tubercidin treatment in small-cell lung cancer cells, was found to reduce the activity of this pathway.[5]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for determining the cytotoxic effects of compounds on cultured cells.

Materials:

  • 96-well microtiter plates

  • Complete cell culture medium

  • Test compounds (tubercidin analogues)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After the incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value (the concentration that causes 50% cell death).

Antiviral Plaque Reduction Assay

This is a standard method to determine the antiviral activity of compounds.

Materials:

  • 6-well or 12-well plates

  • Confluent monolayer of susceptible host cells

  • Virus stock of known titer

  • Test compounds

  • Overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or low-melting-point agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

  • Seed host cells in multi-well plates and grow to confluency.

  • Prepare serial dilutions of the test compounds in infection medium.

  • Pre-incubate the confluent cell monolayers with the compound dilutions for 1-2 hours.

  • Infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well) in the presence of the test compounds.

  • After a 1-hour adsorption period, remove the virus inoculum and wash the cells.

  • Add 2 mL of overlay medium containing the respective concentrations of the test compounds to each well.

  • Incubate the plates for 2-3 days until plaques are visible.

  • Fix the cells with 10% formaldehyde (B43269) and stain with crystal violet solution.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

  • Determine the EC50 value (the concentration that reduces the number of plaques by 50%).

Kinase Inhibition Assay (ADP-Glo™ Assay)

This is a luminescent assay to measure kinase activity and its inhibition.

Materials:

  • Kinase enzyme

  • Kinase substrate

  • ATP

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a white multi-well plate, add the kinase, substrate, ATP, and the test compound.

  • Initiate the kinase reaction by adding ATP and incubate at the optimal temperature for the kinase.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a luminometer.

  • The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Visualizations

Chemical Structures

G cluster_tubercidin Tubercidin Core Structure cluster_analogues C-5 Position Analogues Tubercidin Tubercidin 5-H 5-H (Tubercidin) 5-Cl 5-Cl (this compound) 5-Br 5-Br (5-Bromotubercidin) 5-I 5-I (5-Iodotubercidin) 5-CN 5-CN (Toyocamycin) 5-CONH2 5-CONH2 (Sangivamycin) 5-CH2OH 5-CH2OH (5-Hydroxymethyltubercidin)

Caption: Core structure of tubercidin and common C-5 substitutions.

General Mechanism of Action

G Tubercidin_Analogue Tubercidin Analogue Cell_Membrane Cell Membrane Tubercidin_Analogue->Cell_Membrane Uptake Kinase Cellular Kinase (e.g., Adenosine Kinase) Tubercidin_Analogue->Kinase Inhibition Tubercidin_Analogue_TP Tubercidin Analogue Triphosphate Cell_Membrane->Tubercidin_Analogue_TP Phosphorylation RNA_Polymerase RNA/DNA Polymerase Tubercidin_Analogue_TP->RNA_Polymerase Incorporation Nucleic_Acid Viral/Cellular RNA/DNA RNA_Polymerase->Nucleic_Acid Chain_Termination Chain Termination/ Disrupted Synthesis Nucleic_Acid->Chain_Termination Kinase_Inhibition Kinase Inhibition Kinase->Kinase_Inhibition

Caption: Generalized mechanism of action for tubercidin analogues.

Experimental Workflow for Comparison

G cluster_compounds Test Compounds cluster_assays Biological Assays cluster_data Data Analysis 5-Cl-Tub This compound Antiviral Antiviral Assay (e.g., Plaque Reduction) 5-Cl-Tub->Antiviral Cytotoxicity Cytotoxicity Assay (e.g., MTT) 5-Cl-Tub->Cytotoxicity Kinase Kinase Inhibition Assay (e.g., ADP-Glo) 5-Cl-Tub->Kinase Other_Analogs Other Tubercidin Analogues Other_Analogs->Antiviral Other_Analogs->Cytotoxicity Other_Analogs->Kinase EC50 EC50 Determination Antiviral->EC50 CC50 CC50 Determination Cytotoxicity->CC50 Ki Ki Determination Kinase->Ki Comparison Comparative Analysis EC50->Comparison CC50->Comparison Ki->Comparison

References

Validating the Antiviral Potential of 5-Chlorotubercidin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral effects of 5-Chlorotubercidin and its analogs, offering available experimental data and methodologies to aid in research and development. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from closely related and well-studied compounds to provide a valuable comparative context.

Quantitative Comparison of Antiviral Activity

The following table summarizes the in vitro antiviral activity and cytotoxicity of a tubercidin (B1682034) analog, 5-Iodotubercidin, against SARS-CoV-2, alongside the well-established antiviral drug Remdesivir. This comparison provides a benchmark for evaluating the potential efficacy of this compound.

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
5-Iodotubercidin SARS-CoV-2Huh7-ACE20.7559.4679.28[1]
Remdesivir SARS-CoV-2Huh7-ACE20.4>10>25[2]

Note: Data for 5-Iodotubercidin is presented as a proxy for this compound due to the lack of specific publicly available data for the latter. Both are C-5 substituted tubercidin analogs and are expected to share similar mechanisms of action.

Proposed Mechanism of Action

This compound, as a nucleoside analog, is hypothesized to exert its antiviral effects by interfering with viral RNA synthesis. The proposed mechanism, based on studies of related compounds like 5-Iodotubercidin, involves the inhibition of adenosine (B11128) kinase (ADK). This inhibition likely leads to a depletion of the host cell's adenosine triphosphate (ATP) pool, which is essential for viral RNA-dependent RNA polymerase (RdRp) to replicate the viral genome. By limiting the available energy and substrate for viral replication, the compound effectively halts the proliferation of the virus.[1]

Antiviral Mechanism of this compound cluster_cell Host Cell This compound This compound ADK Adenosine Kinase (ADK) This compound->ADK Inhibits ATP ATP ADK->ATP Produces Adenosine Adenosine Adenosine->ADK Substrate Viral_RNA_Synthesis Viral RNA Synthesis (RdRp) ATP->Viral_RNA_Synthesis Required for Viral_Replication Viral Replication Viral_RNA_Synthesis->Viral_Replication Leads to

Caption: Proposed mechanism of this compound's antiviral action.

Experimental Protocols

The following is a generalized protocol for an in vitro antiviral assay to determine the EC50 and CC50 values of a compound. This protocol is based on standard cytopathic effect (CPE) inhibition assays.

1. Cell Culture and Virus Propagation:

  • Cell Lines: A suitable host cell line susceptible to the virus of interest (e.g., Vero E6, Huh-7, A549) is cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.

  • Virus Stock: A high-titer stock of the virus is prepared by infecting the host cells and harvesting the supernatant after observing significant CPE. The virus titer is determined using a plaque assay or TCID50 assay.

2. Cytotoxicity Assay (CC50 Determination):

  • Seed host cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the compound dilutions.

  • Incubate the plate for a period equivalent to the antiviral assay (e.g., 48-72 hours).

  • Assess cell viability using a suitable method, such as the MTT or MTS assay.

  • Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.[3][4]

3. Antiviral Assay (EC50 Determination):

  • Seed host cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound.

  • Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • Immediately after infection, remove the virus inoculum and add the compound dilutions.

  • Incubate the plate for 48-72 hours, or until significant CPE is observed in the virus control wells (untreated, infected cells).

  • Observe and quantify the CPE in each well. This can be done microscopically or by using a cell viability assay.

  • Calculate the EC50 value, which is the concentration of the compound that inhibits the viral CPE by 50%.

4. Data Analysis:

  • The EC50 and CC50 values are typically calculated by non-linear regression analysis of the dose-response curves.

  • The Selectivity Index (SI) is calculated as the ratio of CC50 to EC50. A higher SI value indicates a more favorable therapeutic window for the compound.

Experimental Workflow for Antiviral Assay cluster_workflow In Vitro Antiviral Assay Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Dilution (Serial Dilutions) A->B C 3. Virus Infection (Predetermined MOI) B->C D 4. Incubation (48-72 hours) C->D E 5. CPE/Viability Assay (e.g., MTT, MTS) D->E F 6. Data Analysis (EC50, CC50, SI Calculation) E->F

Caption: General workflow for in vitro antiviral activity testing.

References

Comparative Analysis of C-5 Substituted Tubercidins: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of Structure-Activity Relationships and Biological Impact

Tubercidin (B1682034), a pyrrolo[2,3-d]pyrimidine nucleoside antibiotic, has long been a subject of interest in medicinal chemistry due to its potent biological activities. As an adenosine (B11128) analog, it can interfere with numerous enzymatic processes by mimicking its natural counterpart. Modifications at the C-5 position of the tubercidin scaffold have been extensively explored to modulate its therapeutic index, enhance target specificity, and overcome resistance mechanisms. This guide provides a comparative analysis of various C-5 substituted tubercidins, presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways to aid researchers in the ongoing development of novel therapeutics.

Performance Comparison of C-5 Substituted Tubercidins

The biological activity of C-5 substituted tubercidins varies significantly with the nature of the substituent, influencing their antiviral, anticancer, and antitubercular potential. The following table summarizes the inhibitory activities of several key analogs against various cell lines and viruses.

CompoundC-5 SubstituentBiological ActivityCell Line/VirusIC50/ID50/MICReference
Tubercidin-HAntiviral, AnticancerL-1210-[1]
Toyocamycin-CNAnticancerL-12100.006 µg/mL[1]
5-Chlorotubercidin-ClAntiviralMultiple RNA/DNA viruses-[1]
5-Bromotubercidin-BrAntiviralMultiple RNA/DNA viruses-[1]
5-Iodotubercidin-IAntiviralMultiple RNA/DNA viruses-[1]
5-(1-Hydroxyethyl)tubercidin-CH(OH)CH3Antiviral (selective)Reovirus type 1, Parainfluenza virus type 3, Coxsackie virus B4-[1]
5-(1-Methoxyethyl)tubercidin-CH(OCH3)CH3Antiviral (selective)Reovirus type 1, Parainfluenza virus type 3, Coxsackie virus B4-[1]
(E)-5-(2-Bromoethenyl)tubercidin-CH=CHBrAntiviralMultiple RNA/DNA viruses-[1]
(E)-5-(2-Cyanoethenyl)tubercidin-CH=CHCNAntiviralMultiple RNA/DNA viruses-[1]
5-Butyltubercidin-C4H9AntiviralMultiple RNA/DNA viruses-[1]

Experimental Protocols

The evaluation of C-5 substituted tubercidins involves a variety of in vitro assays to determine their biological efficacy and cytotoxicity. Below are detailed methodologies for key experiments cited in the literature.

Antiviral Activity Assays

The antiviral properties of C-5 substituted tubercidin analogues are typically evaluated against a panel of RNA and DNA viruses.[1]

  • Cell Culture: HeLa, primary rabbit kidney, and Vero cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.

  • Virus Propagation: Viral stocks are prepared by infecting confluent cell monolayers and harvesting the virus upon observation of cytopathic effects.

  • Antiviral Assay:

    • Cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.

    • The culture medium is removed, and the cells are infected with the virus at a specific multiplicity of infection (MOI).

    • After a 1-hour adsorption period, the viral inoculum is removed, and the cells are washed.

    • Medium containing serial dilutions of the test compounds is added to the wells.

    • The plates are incubated at 37°C in a humidified CO2 incubator.

    • Viral-induced cytopathic effect (CPE) is scored microscopically after a specified incubation period (e.g., 48-72 hours). .

  • Data Analysis: The 50% inhibitory concentration (IC50), the concentration of the compound that inhibits viral CPE by 50%, is determined from the dose-response curves.

Cytotoxicity Assays

The cytotoxic effects of the compounds on host cells are crucial for determining their selectivity.

  • Cell Seeding: L-1210 cells are seeded into 96-well plates at a specific density.

  • Compound Treatment: The cells are exposed to serial dilutions of the C-5 substituted tubercidins.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.

  • Data Analysis: The 50% inhibitory dose (ID50), the concentration of the compound that reduces cell viability by 50%, is calculated.

Signaling Pathway and Experimental Workflow

The biological effects of tubercidin and its analogs are often attributed to their interference with crucial cellular signaling pathways, particularly those involving kinases.

Signaling_Pathway Tubercidin C-5 Substituted Tubercidin Kinase Protein Kinase (e.g., EGFR, HER2) Tubercidin->Kinase Competitive Inhibition ATP ATP ATP->Kinase Binds to active site PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling & Cellular Response PhosphoSubstrate->Downstream

Caption: Competitive inhibition of protein kinases by C-5 substituted tubercidins.

The general workflow for the synthesis and evaluation of novel C-5 substituted tubercidins follows a structured path from chemical synthesis to biological testing.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Material (e.g., 5-Bromotubercidin) Reaction Chemical Reaction (e.g., Suzuki Coupling) Start->Reaction Product C-5 Substituted Tubercidin Analog Reaction->Product Purification Purification & Characterization (HPLC, NMR, MS) Product->Purification Antiviral Antiviral Assays Purification->Antiviral Anticancer Cytotoxicity Assays (e.g., L-1210) Purification->Anticancer SAR Structure-Activity Relationship Analysis Antiviral->SAR Anticancer->SAR

Caption: General workflow for synthesis and biological evaluation of C-5 substituted tubercidins.

Structure-Activity Relationship (SAR)

The data gathered from various studies on C-5 substituted tubercidins and related pyrimidine (B1678525) nucleosides allows for the deduction of key structure-activity relationships.

SAR_Logic cluster_substituent C-5 Substituent Properties cluster_activity Biological Outcome Size Size Potency Potency (IC50/ID50) Size->Potency affects binding Lipophilicity Lipophilicity Lipophilicity->Potency influences membrane permeability Toxicity Toxicity Lipophilicity->Toxicity Electronic Electronic Effects (Withdrawing/Donating) Electronic->Potency modulates reactivity HBD Hydrogen Bond Donors/Acceptors HBD->Potency interacts with target residues Selectivity Selectivity Potency->Selectivity Potency->Toxicity

Caption: Logical relationships in the SAR of C-5 substituted tubercidins.

References

A Comparative Guide to Adenosine Kinase Inhibitors: 5-Chlorotubercidin in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Adenosine (B11128) kinase (ADK) is a critical enzyme that regulates intracellular and extracellular concentrations of adenosine, a nucleoside with potent neuromodulatory, anti-inflammatory, and cardioprotective properties. By phosphorylating adenosine to adenosine monophosphate (AMP), ADK effectively reduces adenosine levels.[1] Inhibition of ADK has emerged as a promising therapeutic strategy for a range of conditions, including epilepsy, chronic pain, and inflammation, by elevating adenosine concentrations in a site- and event-specific manner.[1][2] This guide provides a comparative overview of 5-Chlorotubercidin and other key adenosine kinase inhibitors, supported by experimental data and detailed protocols.

Mechanism of Action of Adenosine Kinase Inhibitors

Adenosine kinase inhibitors function by blocking the catalytic activity of ADK, thereby preventing the phosphorylation of adenosine. This leads to an accumulation of intracellular adenosine, which can then be transported out of the cell to act on adenosine receptors (A1, A2A, A2B, and A3), mediating various physiological effects.[1] The primary mechanism involves competitive inhibition at the adenosine-binding site of the enzyme.

Quantitative Comparison of ADK Inhibitors

InhibitorTypeAdenosine Kinase IC50Selectivity Profile
5-Iodotubercidin (B1582133) Nucleoside Analogue26 nM[1][2]Also inhibits other kinases such as CK1 (IC50 = 0.4 µM), insulin (B600854) receptor tyrosine kinase (IC50 = 3.5 µM), PKA (IC50 = 5-10 µM), and PKC (IC50 = 27.7 µM).[1]
ABT-702 Non-nucleoside1.7 nM[3]Highly selective for ADK over adenosine receptors (A1, A2A, A3), adenosine deaminase, and the adenosine transporter.[3]
A-134974 Non-nucleoside0.06 nM (60 pM)Potent and selective ADK inhibitor.
GP515 Non-nucleosideNot readily availableKnown ADK inhibitor.

Signaling Pathway of Adenosine Kinase Inhibition

The inhibition of adenosine kinase initiates a signaling cascade that ultimately leads to diverse physiological responses. The following diagram illustrates the central role of ADK in regulating adenosine levels and the downstream effects of its inhibition.

AdenosineSignaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Adenosine_ext Adenosine A1R A1 Receptor Adenosine_ext->A1R Activation A2AR A2A Receptor Adenosine_ext->A2AR Activation A2BR A2B Receptor Adenosine_ext->A2BR Activation A3R A3 Receptor Adenosine_ext->A3R Activation ENT Equilibrative Nucleoside Transporter Adenosine_ext->ENT Transport Adenosine_int Adenosine ENT->Adenosine_int ADK Adenosine Kinase Adenosine_int->ADK Phosphorylation AMP AMP ADK->AMP Inhibitor ADK Inhibitor (e.g., this compound) Inhibitor->ADK Inhibition

Caption: Adenosine signaling pathway and the impact of ADK inhibition.

Experimental Protocols

In Vitro Adenosine Kinase Inhibition Assay

The following protocol outlines a common method for determining the IC50 value of a potential ADK inhibitor using a commercially available assay kit, such as the Transcreener® ADP² FP Assay.

Objective: To determine the concentration of an inhibitor that results in 50% inhibition of adenosine kinase activity.

Materials:

  • Recombinant human adenosine kinase

  • Adenosine

  • ATP

  • ADK inhibitor (e.g., this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Transcreener® ADP² FP Assay Kit (contains ADP Alexa Fluor® 633 Tracer and ADP² Antibody)

  • 384-well microplates

  • Plate reader capable of fluorescence polarization detection

Experimental Workflow Diagram:

experimental_workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prepare_reagents serial_dilution Perform Serial Dilution of Inhibitor prepare_reagents->serial_dilution add_enzyme Add Adenosine Kinase to wells prepare_reagents->add_enzyme add_inhibitor Add Inhibitor Dilutions to wells serial_dilution->add_inhibitor add_enzyme->add_inhibitor pre_incubate Pre-incubate Enzyme and Inhibitor add_inhibitor->pre_incubate initiate_reaction Initiate Reaction (Add Adenosine and ATP) pre_incubate->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate stop_reaction Stop Reaction and Add Detection Reagents incubate->stop_reaction read_plate Read Fluorescence Polarization stop_reaction->read_plate analyze_data Analyze Data and Calculate IC50 read_plate->analyze_data end End analyze_data->end

References

5-Chlorotubercidin: A Comparative Guide to its Primary Target, NUAK1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-Chlorotubercidin and its primary molecular target, NUAK family SNF1-like kinase 1 (NUAK1), also known as AMPK-related protein kinase 5 (ARK5). It offers a comparative analysis with alternative NUAK1 inhibitors, supported by experimental data and detailed protocols for key assays.

Executive Summary

Comparison of NUAK1 Inhibitors

The following table summarizes the in vitro potency of several small molecule inhibitors against NUAK1. This data is essential for comparing the efficacy of this compound's alternatives.

CompoundPrimary Target(s)NUAK1 IC50 (nM)Additional Kinases Inhibited (IC50 in nM)
WZ4003 NUAK1/NUAK220NUAK2 (100)
HTH-01-015 NUAK1100>100-fold selectivity over NUAK2 (>10,000)
Narazaciclib (ON123300) Multi-kinase5CDK4 (3.9), PDGFRβ (26), FGFR1 (26), RET (9.2), FYN (11), CDK6 (9.82)[1]
MRT199665 MARK/SIK/AMPK family-MARK1/2/3/4 (2/2/3/2), AMPKα1/α2 (10/10), SIK1/2/3 (110/12/43)[1]

Note: The IC50 value for this compound against NUAK1 is not publicly available at the time of this publication.

NUAK1 Signaling Pathway

NUAK1 is a key downstream effector of the LKB1 tumor suppressor kinase and is also activated by Akt. It plays a crucial role in regulating cell survival, proliferation, and metabolism through various downstream signaling pathways.

NUAK1_Signaling_Pathway LKB1 LKB1 NUAK1 NUAK1 (ARK5) LKB1->NUAK1 Activates AKT Akt AKT->NUAK1 Activates Growth_Factors Growth Factors Growth_Factors->AKT mTORC1 mTORC1 NUAK1->mTORC1 Inhibits MYPT1_PP1 MYPT1/PP1 Complex NUAK1->MYPT1_PP1 Inhibits LATS1_2 LATS1/2 NUAK1->LATS1_2 Stabilizes Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival Cell_Adhesion_Migration Cell Adhesion & Migration MYPT1_PP1->Cell_Adhesion_Migration YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Inhibits Transcription Transcription YAP_TAZ->Transcription Transcription->Cell_Survival

Caption: The NUAK1 signaling pathway, illustrating its upstream activation and downstream effects.

Experimental Protocols

Accurate and reproducible experimental data are critical for comparing kinase inhibitors. Below are detailed methodologies for key in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kits for measuring kinase activity.

1. Reagent Preparation:

  • Prepare 1x Kinase Assay Buffer by diluting a 5x stock solution with distilled water.
  • Thaw recombinant NUAK1 enzyme, substrate (e.g., CHKtide), and ATP on ice.
  • Prepare a master mix containing Kinase Assay Buffer, ATP, and substrate.
  • Prepare serial dilutions of the test inhibitor (e.g., this compound, WZ4003) in 1x Kinase Assay Buffer with a constant, low percentage of DMSO (e.g., 1%).

2. Reaction Setup (96-well plate):

  • Add the master mix to all wells.
  • Add the serially diluted inhibitor to the "Test Inhibitor" wells.
  • Add vehicle (e.g., 1% DMSO in buffer) to "Positive Control" and "Blank" wells.
  • Add 1x Kinase Assay Buffer to the "Blank" wells.
  • Initiate the reaction by adding diluted NUAK1 enzyme to the "Test Inhibitor" and "Positive Control" wells.

3. Incubation:

  • Incubate the plate at 30°C for a predetermined time (e.g., 45 minutes) to allow for the enzymatic reaction.

4. Detection:

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
  • The luminescent signal is inversely proportional to the kinase activity.

5. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive and negative controls.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (CCK-8)

This protocol outlines a common method for assessing the effect of inhibitors on cancer cell proliferation.

1. Cell Culture:

  • Culture a relevant cancer cell line (e.g., a multiple myeloma cell line with known NUAK1 expression) in appropriate media and conditions.

2. Cell Seeding:

  • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

3. Compound Treatment:

  • Treat the cells with serial dilutions of the test inhibitors for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

4. Proliferation Measurement:

  • Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
  • Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

5. Data Analysis:

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
  • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.

Experimental Workflow for Kinase Inhibitor Comparison

The following diagram illustrates a typical workflow for the discovery and characterization of kinase inhibitors.

Kinase_Inhibitor_Workflow cluster_Discovery Discovery & Initial Screening cluster_In_Vitro In Vitro Characterization cluster_Cell_Based Cell-Based Assays cluster_In_Vivo In Vivo Evaluation HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Biochem_Assay Biochemical Assays (e.g., Kinase Inhibition) Hit_ID->Biochem_Assay IC50_Det IC50 Determination Biochem_Assay->IC50_Det Selectivity Kinase Selectivity Profiling IC50_Det->Selectivity Proliferation Proliferation/ Viability Assays Selectivity->Proliferation Target_Engagement Target Engagement (e.g., Western Blot) Proliferation->Target_Engagement Apoptosis Apoptosis Assays Target_Engagement->Apoptosis PK_PD Pharmacokinetics & Pharmacodynamics Apoptosis->PK_PD Efficacy In Vivo Efficacy (Xenograft Models) PK_PD->Efficacy

Caption: A generalized workflow for the evaluation of kinase inhibitors.

This guide provides a foundational understanding of this compound's target, NUAK1, and a framework for its comparative evaluation. The provided protocols and workflows are intended to assist researchers in designing and executing experiments to further elucidate the therapeutic potential of NUAK1 inhibitors.

References

Cross-Validation of 5-Chlorotubercidin Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of 5-Chlorotubercidin, a potent nucleoside analogue, with other relevant compounds. The information is intended to support research and drug development efforts by offering a concise overview of its mechanism of action, comparative potency, and the experimental protocols necessary for its evaluation.

Mechanism of Action: Adenosine (B11128) Kinase Inhibition

This compound is a member of the 7-deazapurine nucleoside family, a class of compounds recognized for their cytostatic, cytotoxic, and antiviral properties. Its primary mechanism of action is the inhibition of adenosine kinase (AK), a key enzyme in adenosine metabolism. By inhibiting AK, this compound elevates intracellular and extracellular adenosine levels, thereby modulating various physiological processes regulated by adenosine signaling. This mechanism is shared with other tubercidin (B1682034) analogues, such as 5-Iodotubercidin (B1582133).

Comparative Bioactivity

Direct comparative studies of this compound against other adenosine kinase inhibitors under identical experimental conditions are limited in the publicly available literature. However, by cross-referencing data for this compound's close analogues and other relevant nucleoside inhibitors, we can infer its relative potency.

Table 1: Comparative Inhibitory Concentrations (IC50/K_i) of this compound and Alternatives

CompoundTargetIC50 / K_iNotes
This compound Analogue Adenosine Kinase< 0.001 µMBased on data for 5'-amino-5'-deoxy analogues of 5-bromo- and 5-iodotubercidins, suggesting very high potency for this compound.[1]
5-IodotubercidinAdenosine Kinase26 nMA structurally similar and potent adenosine kinase inhibitor.[2][3][4][5][6]
ToyocamycinXBP1 mRNA cleavage80 nMAn adenosine analogue with a different primary target.[7][8]
CDK979 nMDemonstrates polypharmacology, inhibiting multiple kinases.[7][9]
SangivamycinProtein Kinase C (PKC)10 µM (K_i)A nucleoside analogue known to inhibit PKC.[10]

Note: The IC50 and K_i values presented above are from different studies and experimental conditions and therefore should be interpreted with caution as they do not represent a direct head-to-head comparison of potency against adenosine kinase.

Signaling Pathway

The inhibition of adenosine kinase by this compound directly impacts the adenosine signaling pathway. The following diagram illustrates the central role of adenosine kinase and the consequences of its inhibition.

Adenosine_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP ADP ADP ATP->ADP CD39 AMP AMP ADP->AMP CD39 Adenosine_ext Adenosine AMP->Adenosine_ext CD73 A_Receptor Adenosine Receptors (A1, A2A, A2B, A3) Adenosine_ext->A_Receptor Activates Adenosine_int Adenosine Adenosine_ext->Adenosine_int Nucleoside Transporters Downstream_Signaling Downstream Signaling Cascades A_Receptor->Downstream_Signaling Initiates Adenosine_int->Adenosine_ext Nucleoside Transporters Inosine Inosine Adenosine_int->Inosine AMP_int AMP Adenosine_int->AMP_int Phosphorylation AK Adenosine Kinase ADA Adenosine Deaminase Chlorotubercidin This compound Chlorotubercidin->AK Inhibits

Caption: Adenosine Kinase Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

To facilitate the cross-validation of this compound's bioactivity, a detailed protocol for an in vitro adenosine kinase inhibition assay is provided below.

Experimental Workflow: Adenosine Kinase Inhibition Assay

experimental_workflow start Start reagent_prep Prepare Reagents: - Adenosine Kinase Enzyme - Substrate (Adenosine) - ATP - Assay Buffer - this compound (and alternatives) - Detection Reagent start->reagent_prep plate_setup Plate Setup: - Add buffer, enzyme, and inhibitor to microplate wells reagent_prep->plate_setup incubation1 Pre-incubation (e.g., 15 min at RT) plate_setup->incubation1 reaction_init Initiate Reaction: - Add Adenosine and ATP incubation1->reaction_init incubation2 Incubation (e.g., 60 min at RT) reaction_init->incubation2 reaction_stop Stop Reaction & Detect: - Add detection reagent (measures ADP) incubation2->reaction_stop read_plate Read Plate (e.g., Fluorescence/Luminescence) reaction_stop->read_plate data_analysis Data Analysis: - Calculate % inhibition - Determine IC50 values read_plate->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro adenosine kinase inhibition assay.

Detailed Protocol: In Vitro Adenosine Kinase (AK) Inhibition Assay

This protocol is a general guideline and may require optimization based on the specific reagents and equipment used.

1. Materials and Reagents:

  • Recombinant human adenosine kinase
  • Adenosine
  • Adenosine 5'-triphosphate (ATP)
  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
  • This compound and other test compounds (dissolved in DMSO)
  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
  • 96-well or 384-well white, opaque microplates
  • Multichannel pipettes
  • Plate reader capable of luminescence detection

2. Assay Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and alternative inhibitors in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
  • Reagent Preparation:
  • Prepare the adenosine kinase enzyme solution in assay buffer to the desired concentration.
  • Prepare the substrate solution containing adenosine and ATP in assay buffer. The concentrations of adenosine and ATP should be at or near their K_m values for the enzyme to ensure sensitive detection of inhibition.
  • Assay Plate Setup:
  • Add 5 µL of the diluted compound solutions to the wells of the microplate. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor or without enzyme as a positive control (0% activity).
  • Add 5 µL of the adenosine kinase enzyme solution to all wells except the "no enzyme" control wells.
  • Mix gently and pre-incubate the plate at room temperature for 15 minutes.
  • Initiation of Kinase Reaction:
  • Add 10 µL of the substrate solution (adenosine and ATP) to all wells to start the reaction.
  • Mix gently and incubate the plate at room temperature for 60 minutes.
  • Detection of ADP Formation:
  • Following the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
  • Incubate for 40 minutes at room temperature.
  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
  • Incubate for 30-60 minutes at room temperature.
  • Data Acquisition:
  • Measure the luminescence of each well using a plate reader.

3. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the controls.
  • Plot the percentage of inhibition against the logarithm of the compound concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

This comprehensive guide provides a foundation for the comparative evaluation of this compound's bioactivity. The provided data and protocols are intended to aid researchers in designing and executing experiments to further elucidate the therapeutic potential of this and related compounds.

References

Navigating the Landscape of Antiviral Research: A Comparative Guide to Alternatives for 5-Chlorotubercidin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of virology, the quest for potent, broad-spectrum antiviral agents is a perpetual challenge. 5-Chlorotubercidin, a known adenosine (B11128) kinase inhibitor, has shown promise in this arena. However, the landscape of antiviral research is dynamic, with a continuous emergence of novel compounds and repurposed drugs. This guide provides an objective comparison of the performance of various alternatives to this compound, supported by available experimental data, to aid in the strategic selection of compounds for further investigation.

While direct, quantitative, broad-spectrum antiviral and cytotoxicity data for this compound is not extensively available in publicly accessible literature for a direct head-to-head comparison, this guide focuses on a range of promising alternatives, categorized by their mechanism of action. We will delve into the performance of several key nucleoside analogs, for which significant data exists, and explore the potential of host-targeting kinase inhibitors and other emerging compounds.

Nucleoside Analogs: Pillars of Antiviral Therapy

Nucleoside analogs represent a cornerstone of antiviral drug development. These compounds mimic natural nucleosides and, upon activation by cellular or viral kinases, are incorporated into the growing viral RNA or DNA chain, leading to premature termination of replication. The following tables summarize the in vitro efficacy (EC₅₀) and cytotoxicity (CC₅₀) of prominent broad-spectrum nucleoside analogs against a variety of viruses. The therapeutic index (TI), calculated as CC₅₀/EC₅₀, is a crucial parameter for evaluating the safety and potential of a drug candidate.

CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Therapeutic Index (TI)Citation
Remdesivir SARS-CoV-2Vero E60.77>100>129.87[1]
HCoV-229EMRC-50.067>2>29.85[2]
HCoV-NL63Caco-20.380621.7857.22[3]
Ribavirin SARS-CoV-2Vero E6109.50>400>3.65[1]
Respiratory Syncytial Virus (RSV)HeLa15.3 (3.74 µg/mL)--[4]
Hepatitis C Virus (HCV) RepliconHuh-781.9>829>10.12[5]
Favipiravir SARS-CoV-2Vero E661.88>400>6.46[1]
Influenza A (H1N1)MDCK11.36 - 17.05>1000>58.65 - >87.9[6]
West Nile Virus (WNV)Vero---[7]
Molnupiravir SARS-CoV-2Vero0.3--[8]
MERS-CoVVero0.56--[8]
Influenza AhAEC0.06 - 0.08--[9]
Galidesivir LASVVero43.0>100>2.33[10]
JUNVVero42.2>100>2.37[10]
West Nile Virus (WNV)PS2.3>100>43.48[10]
SARS-CoV-2Caco-2->32.2 (10 µg/mL)-[11]
Cidofovir BK polyomavirus (BKV)WI-38---[12]
Human Cytomegalovirus (HCMV)MRC-50.46 - 0.47--[13]
Herpes Simplex Virus-1 (HSV-1)MRC-53.3--[13]
Sinefungin Herpes Simplex Virus-1 (HSV-1)VERO-76129.5 (49.5 µg/mL)>523.4 (>200 µg/mL)>4.04[14]
SARS-CoV-2VERO-76261.9 (100.1 µg/mL)>523.4 (>200 µg/mL)>2.00[14]

Host-Targeting Kinase Inhibitors: A Paradigm Shift in Antiviral Strategy

Instead of directly targeting viral components, a burgeoning area of research focuses on inhibiting host cell kinases that are essential for viral replication. This approach offers the potential for broad-spectrum activity and a higher barrier to the development of drug resistance.

Sunitinib (B231)

Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor. Its antiviral mechanism is thought to involve the inhibition of host factors required for viral entry and replication.

  • Zika Virus (ZIKV): Sunitinib malate (B86768) has been shown to reduce ZIKV-induced cytopathic effect and viral yield with a 50% inhibitory concentration (IC₅₀) of 0.015 µM and a selectivity index of greater than 100.[3] It appears to act at both the entry and post-entry stages of the ZIKV replication cycle.[3]

Erlotinib (B232)

Erlotinib is an epidermal growth factor receptor (EGFR) inhibitor. EGFR has been identified as a host factor for the entry of several viruses.

  • Hepatitis C Virus (HCV): In a clinical trial with chronic HCV patients, erlotinib demonstrated antiviral activity at a dose of 100 mg/day, confirming the role of EGFR as an HCV host factor.[9]

  • Hepatitis B Virus (HBV): Erlotinib has been shown to reduce supernatant HBV virions with a half-maximal inhibitory concentration (IC₅₀) of 1.05 µM in a stable HBV-producing cell line.[15]

Baricitinib

Baricitinib is a Janus kinase (JAK) inhibitor. Its antiviral activity is believed to stem from its ability to inhibit host factors involved in viral entry and to modulate the host immune response.

  • SARS-CoV-2: Baricitinib has been investigated for the treatment of COVID-19, with the hypothesis that it can reduce the cytokine storm and potentially inhibit viral entry.[5][7] It has shown to reduce the risk of secondary infections in hospitalized COVID-19 patients.[16]

Berzosertib

Berzosertib is a selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor. ATR is a key regulator of the DNA damage response, and its inhibition has been explored as an antiviral strategy.

  • SARS-CoV-2: Berzosertib has demonstrated potent antiviral activity against SARS-CoV-2 in human primary lung air-liquid interface cultures.[10] It was found to reduce CHK1 phosphorylation, a downstream target of ATR, and inhibit viral replication.[10]

Other Emerging Alternatives

Adenosine Kinase (ADK) Inhibitors: A-134974

Inhibiting adenosine kinase, the same target as this compound, can lead to an increase in intracellular adenosine levels, which can have antiviral effects.

  • A-134974 is a potent and selective adenosine kinase inhibitor with an IC₅₀ of 60 pM.[16] While its primary evaluation has been in the context of pain management, its mechanism of action suggests potential for antiviral research that warrants further investigation.

Experimental Protocols

To ensure the reproducibility and accurate comparison of antiviral compounds, standardized experimental protocols are essential. Below are detailed methodologies for key assays cited in this guide.

Plaque Reduction Assay

This assay is a gold standard for quantifying infectious virus particles and evaluating the efficacy of antiviral compounds.

Methodology:

  • Cell Seeding: Plate a confluent monolayer of susceptible host cells in 6- or 12-well plates.

  • Compound Treatment: Prepare serial dilutions of the test compound in a suitable medium.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus in the presence of the test compound or a vehicle control.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (days to weeks, depending on the virus).

  • Staining and Counting: Fix the cells and stain with a dye (e.g., crystal violet) to visualize and count the plaques.

  • Data Analysis: The EC₅₀ is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced damage known as the cytopathic effect.

Methodology:

  • Cell Seeding: Seed host cells in 96-well plates.

  • Compound and Virus Addition: Add serial dilutions of the test compound to the wells, followed by the addition of the virus at a multiplicity of infection (MOI) that causes significant CPE within a few days.

  • Incubation: Incubate the plates until CPE is clearly visible in the virus control wells.

  • Viability Assessment: Assess cell viability using a suitable method, such as staining with crystal violet or using a metabolic assay like the MTT assay.

  • Data Analysis: The EC₅₀ is the concentration of the compound that inhibits CPE by 50%.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Expose the cells to serial dilutions of the test compound for a defined period (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The CC₅₀ is the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.[2][14]

Visualizing Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.

Antiviral_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis A Seed host cells in multi-well plates C Infect cells with virus A->C B Prepare serial dilutions of test compound D Treat cells with compound dilutions B->D E Incubate for a defined period C->E D->E F Assess viral replication or cell viability E->F G Determine EC50 and CC50 values F->G

Caption: Generalized workflow for in vitro antiviral assays.

Nucleoside_Analog_MoA cluster_cell Host Cell cluster_virus Viral Replication NA Nucleoside Analog NA_MP Nucleoside Analog Monophosphate NA->NA_MP Cellular/Viral Kinase NA_DP Nucleoside Analog Diphosphate NA_MP->NA_DP Cellular Kinases NA_TP Nucleoside Analog Triphosphate (Active Form) NA_DP->NA_TP Cellular Kinases Viral_Polymerase Viral RNA/DNA Polymerase NA_TP->Viral_Polymerase Incorporation Viral_Genome Growing Viral RNA/DNA Chain Viral_Polymerase->Viral_Genome Termination Chain Termination Viral_Genome->Termination

Caption: Mechanism of action of nucleoside analog antivirals.

Host_Kinase_Inhibitor_MoA Virus Virus Host_Receptor Host Cell Receptor Virus->Host_Receptor Attachment Host_Kinase Host Kinase Host_Receptor->Host_Kinase Activates Viral_Process Essential Viral Process (e.g., Entry, Replication) Host_Kinase->Viral_Process Required for Inhibition Inhibition Host_Kinase->Inhibition Kinase_Inhibitor Kinase Inhibitor Kinase_Inhibitor->Host_Kinase Blocks

Caption: Mechanism of action of host-targeting kinase inhibitors.

Conclusion

The pursuit of effective, broad-spectrum antiviral therapies is a complex but critical endeavor. While a direct quantitative comparison with this compound is hampered by the limited availability of public data, this guide provides a comprehensive overview of promising alternatives. Nucleoside analogs like Remdesivir, Molnupiravir, and Favipiravir have demonstrated significant in vitro efficacy against a range of viruses, although their therapeutic indices and clinical effectiveness can vary. Host-targeting kinase inhibitors, such as Sunitinib, Erlotinib, and Berzosertib, represent a newer paradigm in antiviral research with the potential to overcome drug resistance, though more extensive research is needed to establish their broad-spectrum utility and safety profiles.

Researchers and drug development professionals are encouraged to use this guide as a starting point for their investigations, considering the specific viral targets and the mechanistic advantages of each class of compounds. The provided experimental protocols and workflow diagrams offer a framework for the rigorous evaluation of these and other novel antiviral candidates. The continued exploration of diverse chemical scaffolds and mechanisms of action will be paramount in building a robust arsenal (B13267) against existing and emerging viral threats.

References

Unveiling the Mechanism: A Comparative Guide to 5-Chlorotubercidin and Other Adenosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 5-Chlorotubercidin's presumed mechanism of action with alternative compounds, supported by available experimental data. The primary focus is on the inhibition of adenosine (B11128) kinase, a key enzyme in adenosine metabolism.

Introduction

Comparative Analysis of Adenosine Kinase Inhibitors

This section provides a comparative overview of this compound (via its analog 5-Iodotubercidin) and other selected adenosine kinase inhibitors. The data presented is collated from various independent studies.

Table 1: Quantitative Comparison of Adenosine Kinase Inhibitors

CompoundTypeTargetIC50 (nM)Source
5-Iodotubercidin (B1582133) Nucleoside AnalogAdenosine Kinase26[1][2][3]
ABT-702 Non-nucleosideAdenosine Kinase1.7[3]
GP3269 Not specifiedAdenosine Kinase11
A-286501 Carbocyclic NucleosideAdenosine Kinase0.47[3]

Note: The IC50 value for this compound is not available in the reviewed literature. The value for the structurally similar compound, 5-Iodotubercidin, is provided as a reference.

Signaling Pathway of Adenosine Kinase Inhibition

The inhibition of adenosine kinase by compounds like this compound is expected to increase the local concentration of adenosine, which can then activate adenosine receptors (A1, A2A, A2B, A3), leading to downstream cellular effects.

Adenosine Kinase Inhibition Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Adenosine_ext Adenosine AR Adenosine Receptors (A1, A2A, A2B, A3) Adenosine_ext->AR Activates Adenosine_int Adenosine Adenosine_ext->Adenosine_int Transport Downstream_Signaling Cellular Responses AR->Downstream_Signaling Initiates Adenosine_int->Adenosine_ext Transport AK Adenosine Kinase (AK) Adenosine_int->AK Substrate AMP AMP AK->AMP Phosphorylates Inhibitor This compound (or other AKI) Inhibitor->AK Inhibits

Mechanism of Adenosine Kinase Inhibition.

Experimental Protocols

A standardized in vitro adenosine kinase inhibition assay is crucial for the direct comparison of inhibitor potency. Below is a detailed methodology based on commonly employed protocols.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human adenosine kinase.

Materials:

  • Recombinant human adenosine kinase (AK)

  • Adenosine

  • Adenosine-5'-triphosphate (ATP)

  • Test compounds (e.g., this compound, 5-Iodotubercidin, ABT-702)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% (w/v) Bovine Serum Albumin (BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

  • 96-well or 384-well microplates

  • Plate reader capable of luminescence detection

Experimental Workflow:

Experimental Workflow for AK Inhibition Assay A 1. Compound Preparation Prepare serial dilutions of test compounds in DMSO and then in assay buffer. C 3. Incubation Add compound dilutions and reaction mixture to microplate wells. Incubate at room temperature for a defined period (e.g., 60 min). A->C B 2. Reaction Mixture Preparation Prepare a master mix containing adenosine kinase, adenosine, and ATP in assay buffer. B->C D 4. ADP Detection Stop the enzymatic reaction and detect the amount of ADP produced using a commercial kit (e.g., ADP-Glo™). C->D E 5. Data Analysis Measure luminescence and calculate the percent inhibition for each compound concentration. Determine IC50 values by fitting the data to a dose-response curve. D->E

Workflow for Adenosine Kinase Inhibition Assay.

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of each test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient.

    • Further dilute the DMSO serial dilutions into the assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing recombinant human adenosine kinase, adenosine, and ATP in the assay buffer. The concentrations of enzyme, adenosine, and ATP should be optimized for linear reaction kinetics.

    • Add a fixed volume of the diluted test compound to the wells of a microplate.

    • Initiate the enzymatic reaction by adding the reaction mixture to each well.

    • Include control wells with no inhibitor (100% enzyme activity) and no enzyme (background).

  • Incubation:

    • Incubate the microplate at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme reaction.

  • ADP Detection:

    • Stop the reaction and measure the amount of ADP produced using a suitable detection method. The ADP-Glo™ assay is a common method that measures ADP production through a luciferase-based reaction, resulting in a luminescent signal that is proportional to the amount of ADP.

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all other readings.

    • Calculate the percentage of enzyme inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Selectivity Profile

While the primary target of 5-Iodotubercidin is adenosine kinase, it has been shown to inhibit other kinases at higher concentrations. This is a critical consideration in drug development, as off-target effects can lead to undesirable side effects. A comprehensive kinase selectivity profile for this compound is not publicly available.

Table 2: Kinase Selectivity Profile of 5-Iodotubercidin

KinaseIC50 (µM)Source
Casein Kinase 1 (CK1)0.4[2]
Protein Kinase C (PKC)27.7[2]
Protein Kinase A (PKA)5-10[2]
Casein Kinase 2 (CK2)10.9[2]
Insulin Receptor Tyrosine Kinase3.5[2]
Phosphorylase Kinase5-10[2]

This data indicates that 5-Iodotubercidin is significantly more potent against adenosine kinase (IC50 = 0.026 µM) than against other tested kinases.

Logical Relationship for Kinase Inhibitor Evaluation

The evaluation of a kinase inhibitor like this compound involves a logical progression from initial characterization to assessing its broader biological effects.

Kinase Inhibitor Evaluation Logic A Primary Target Identification (e.g., Adenosine Kinase) B Determination of Potency (IC50) A->B C Assessment of Selectivity (Kinase Panel Screening) B->C D Cellular Activity Assays (e.g., Measurement of adenosine levels) C->D E In Vivo Efficacy and Pharmacokinetic Studies D->E

References

A Head-to-Head Comparison of 5-Chlorotubercidin and Favipiravir in Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiviral drug development, the exploration of potent and broad-spectrum agents is paramount for addressing the continuous threat of viral infections. This guide provides a detailed head-to-head comparison of two such compounds: 5-Chlorotubercidin, a lesser-known nucleoside analog, and favipiravir (B1662787), a widely recognized antiviral medication. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, antiviral activity, and cytotoxicity, supported by available experimental data.

Executive Summary

While favipiravir is a well-characterized antiviral with a broad range of activity against RNA viruses, this compound is a more enigmatic compound with limited publicly available data. Information on closely related analogs, such as 5-Iodotubercidin (B1582133), suggests that this compound likely functions as a nucleoside analog, interfering with viral replication. The available data indicates that halogenated tubercidins can exhibit significant antiviral activity, but also notable cytotoxicity. Favipiravir, on the other hand, generally displays a favorable safety profile with high concentrations required to induce cytotoxic effects.

Mechanism of Action

This compound: As a nucleoside analog, this compound is presumed to exert its antiviral effect through incorporation into the nascent viral RNA or DNA chains, leading to premature termination of replication or the accumulation of mutations. Research on the related compound, 5-Iodotubercidin, suggests a mechanism involving the inhibition of adenosine (B11128) kinase (ADK).[1][2][3][4] Inhibition of ADK would lead to a depletion of the host cell's adenosine triphosphate (ATP) pool, thereby indirectly hampering viral RNA synthesis which is a highly energy-dependent process.[5][6]

Favipiravir: Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[7] This active metabolite then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[7] Incorporation of favipiravir-RTP into the growing viral RNA chain can lead to chain termination or lethal mutagenesis, where the accumulation of errors in the viral genome renders it non-viable.

Signaling Pathway Diagrams

G cluster_5CT This compound Pathway 5_CT This compound ADK Adenosine Kinase (ADK) ATP_pool Cellular ATP Pool Viral_Replication Viral RNA/DNA Synthesis Inhibition Inhibition

G cluster_Favi Favipiravir Pathway Favipiravir Favipiravir (Prodrug) Favi_RTP Favipiravir-RTP (Active Form) RdRp Viral RNA-dependent RNA Polymerase (RdRp) Viral_RNA_Elongation Viral RNA Elongation Chain_Termination Chain Termination Lethal_Mutagenesis Lethal Mutagenesis

Antiviral Activity: A Comparative Overview

Direct comparative studies between this compound and favipiravir are not available in the public domain. However, by compiling data from various sources, we can construct a comparative profile of their antiviral activities.

Quantitative Data Summary

Table 1: Antiviral Activity (EC50) of this compound Analogs and Favipiravir Against Various Viruses

CompoundVirusCell LineEC50 (µM)Reference
Acyclic this compound Human Cytomegalovirus (HCMV)Not Specified>100 (less potent than 5-bromo analog)[8][9]
5-Iodotubercidin Human Coronavirus OC43HCT-81.56[5][6]
Human Coronavirus NL63LLC-MK23.62[5][6]
Favipiravir Influenza A (H1N1)MDCK0.19[10][11]
Influenza A (H3N2)MDCK0.45[11]
Influenza BMDCK0.039 - 0.089[12]
Human Coronavirus NL63Caco-20.6203[13]
Ebola VirusVeroNot Specified[12]
Lassa VirusVeroNot Specified[14]
Junin VirusVero0.75[14]
Rift Valley Fever VirusVero4.1 - 5.0[14]

Note: EC50 (Half-maximal Effective Concentration) is the concentration of a drug that gives half-maximal response.

Cytotoxicity Profile

The therapeutic potential of an antiviral compound is intrinsically linked to its safety profile, specifically its toxicity to host cells.

Quantitative Data Summary

Table 2: Cytotoxicity (CC50) of this compound Analogs and Favipiravir in Various Cell Lines

CompoundCell LineCC50 (µM)Reference
C-5 Substituted Tubercidins GeneralReported to be quite toxic[15]
5-Iodotubercidin HCT-837.47[5][6]
LLC-MK245.58[5][6]
Favipiravir MDCK>1000[16]
Vero>1000 µg/mL[12]
HEL>1000 µg/mL[12]
A549>1000 µg/mL[12]
HeLa>1000 µg/mL[12]
HEp-2>1000 µg/mL[12]
Caco-2>1000[13]

Note: CC50 (Half-maximal Cytotoxic Concentration) is the concentration of a drug that is toxic to 50% of cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for key assays used in the evaluation of antiviral compounds.

Viral Plaque Reduction Assay

This assay is a standard method to determine the effective concentration of an antiviral agent.

G Cell_Seeding Seed host cells in multi-well plates Confluent_Monolayer Incubate to form a confluent monolayer Cell_Seeding->Confluent_Monolayer Virus_Infection Infect cell monolayers with virus Confluent_Monolayer->Virus_Infection Drug_Dilution Prepare serial dilutions of the test compound Overlay Add semi-solid overlay containing drug dilutions Drug_Dilution->Overlay Virus_Infection->Overlay Incubation Incubate to allow plaque formation Overlay->Incubation Staining Stain cells to visualize plaques Incubation->Staining Plaque_Counting Count plaques and calculate EC50 Staining->Plaque_Counting

Protocol Summary:

  • Cell Seeding: Host cells susceptible to the virus are seeded in multi-well plates and incubated until a confluent monolayer is formed.[17][18]

  • Virus Infection: The cell culture medium is removed, and the cells are infected with a known amount of virus for a defined adsorption period.[19][20]

  • Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose (B213101) or methylcellulose) containing serial dilutions of the test compound.[21]

  • Incubation: The plates are incubated for a period sufficient for viral plaques (zones of cell death) to develop.[19][21]

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in treated wells is compared to untreated controls to determine the concentration of the compound that inhibits plaque formation by 50% (EC50).[17][21]

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[22][23][24][25][26]

G Cell_Seeding Seed cells in 96-well plates Compound_Treatment Treat cells with serial dilutions of the compound Cell_Seeding->Compound_Treatment Incubation Incubate for a defined period Compound_Treatment->Incubation MTT_Addition Add MTT reagent to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan (B1609692) crystal formation by viable cells MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at ~570 nm Solubilization->Absorbance_Reading CC50_Calculation Calculate CC50 Absorbance_Reading->CC50_Calculation

Protocol Summary:

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.[23]

  • Compound Exposure: The cells are then treated with various concentrations of the test compound and incubated for a predetermined period (e.g., 24, 48, or 72 hours).[22]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[22][24]

  • Formazan Crystal Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. The plates are incubated for a few hours to allow this reaction to occur.[25]

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent solution, is added to dissolve the formazan crystals.[22]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells. The concentration of the compound that reduces cell viability by 50% is determined as the CC50.[25]

Conclusion

This comparative guide highlights the current understanding of this compound and favipiravir. Favipiravir stands out as a well-documented antiviral with a broad spectrum of activity against RNA viruses and a favorable cytotoxicity profile. In contrast, the available data on this compound is limited, though studies on its analogs suggest potential antiviral activity, likely through the inhibition of adenosine kinase. A significant caveat for the tubercidin (B1682034) class of compounds is their reported cytotoxicity, which may limit their therapeutic window.

For the research community, this comparison underscores the need for further investigation into the antiviral potential and toxicological profile of this compound and other halogenated tubercidin analogs. Direct, head-to-head in vitro and in vivo studies against a panel of clinically relevant viruses are essential to fully elucidate their potential as therapeutic agents and to draw more definitive comparisons with established antivirals like favipiravir.

References

Validating 5-Chlorotubercidin Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the efficacy of a compound across various cell lines is paramount. This guide provides a framework for validating the adenosine (B11128) kinase inhibitor, 5-Chlorotubercidin, and objectively compares its theoretical performance with established alternatives based on available data for structurally similar compounds.

Mechanism of Action: Adenosine Kinase Inhibition

This compound, a nucleoside analogue, exerts its biological effects primarily by inhibiting adenosine kinase. ADK is responsible for the phosphorylation of adenosine to adenosine monophosphate (AMP). By blocking this enzymatic activity, this compound effectively increases the local concentration of adenosine. This elevation in adenosine can then activate adenosine receptors (A1, A2A, A2B, and A3), leading to downstream signaling events that can impact cell viability and function.

Signaling Pathway of this compound cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Adenosine_ext Adenosine Adenosine_Receptors Adenosine Receptors (A1, A2A, A2B, A3) Adenosine_ext->Adenosine_Receptors Activation Adenosine_int Adenosine Adenosine_ext->Adenosine_int Nucleoside Transporters Downstream_Signaling Downstream Signaling (e.g., cAMP modulation) Adenosine_Receptors->Downstream_Signaling 5_Chlorotubercidin This compound ADK Adenosine Kinase (ADK) 5_Chlorotubercidin->ADK Inhibition AMP AMP ADK->AMP Phosphorylation Adenosine_int->Adenosine_ext Transport Adenosine_int->ADK Substrate

Signaling Pathway of this compound

Comparative Efficacy of Adenosine Kinase Inhibitors

To provide a quantitative comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several known adenosine kinase inhibitors. Lower IC50 values indicate greater potency. Due to the lack of specific data for this compound, data for the closely related 5-Iodotubercidin is presented as a surrogate.

CompoundTargetIC50 (nM)Cell Line/Assay Condition
5-Iodotubercidin Adenosine Kinase26Enzyme Assay
ABT-702 Adenosine Kinase1.7Enzyme Assay
AK-IN-1 Adenosine Kinase-86-89% inhibition at 2-10 µM

Experimental Protocols

Validating the efficacy of this compound requires robust and reproducible experimental protocols. The following are standard methods for assessing the impact of adenosine kinase inhibitors on cell lines.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on cell proliferation and viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The intensity of the purple color is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow for Cell Viability (MTT) Assay Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with this compound and controls Seed_Cells->Treat_Cells Incubate Incubate for 24-72h Treat_Cells->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Solubilize Add DMSO to dissolve formazan Incubate_MTT->Solubilize Measure Measure absorbance at 570nm Solubilize->Measure Analyze Calculate IC50 values Measure->Analyze End End Analyze->End

MTT Assay Workflow
Adenosine Kinase Activity Assay

This biochemical assay directly measures the inhibitory effect of the compound on ADK activity.

Principle: The assay measures the amount of ADP produced from the ADK-catalyzed phosphorylation of adenosine. The amount of ADP is quantified using a coupled enzyme reaction that results in a colorimetric or fluorescent signal.

Protocol:

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, ATP, and adenosine.

  • Enzyme and Inhibitor: Add purified recombinant adenosine kinase and various concentrations of this compound to the reaction mixture.

  • Initiate Reaction: Start the reaction by adding the substrate (adenosine).

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and add a detection reagent that quantifies the amount of ADP produced.

  • Measurement: Measure the signal (absorbance or fluorescence) using a plate reader.

  • Data Analysis: Determine the percentage of ADK inhibition and calculate the IC50 value.

Logical Comparison of Adenosine Kinase Inhibitors cluster_parameters Evaluation Parameters cluster_alternatives Alternative Inhibitors Compound Test Compound (e.g., this compound) Potency Potency (IC50) Compound->Potency Selectivity Selectivity vs. other kinases Compound->Selectivity Cell_Permeability Cell Permeability Compound->Cell_Permeability Cytotoxicity Cytotoxicity in various cell lines Compound->Cytotoxicity Potency->Selectivity Selectivity->Cell_Permeability Cell_Permeability->Cytotoxicity 5_Iodotubercidin 5-Iodotubercidin 5_Iodotubercidin->Potency ABT_702 ABT-702 ABT_702->Potency AK_IN_1 AK-IN-1 AK_IN_1->Potency

Comparative Evaluation Framework

Conclusion

While direct comparative data for this compound is limited, its role as a potent adenosine kinase inhibitor suggests significant potential for modulating cellular processes. By employing the standardized experimental protocols outlined in this guide, researchers can systematically validate its efficacy in various cell lines. Furthermore, comparison with established ADK inhibitors like 5-Iodotubercidin and ABT-702 will provide a crucial benchmark for its therapeutic potential. The provided diagrams offer a visual representation of the underlying biological pathways and experimental workflows, facilitating a deeper understanding of the validation process. As more data becomes available, a more direct and comprehensive comparison of this compound's performance will be possible.

Independent Verification of 5-Chlorotubercidin's Inhibitory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of 5-Chlorotubercidin and other kinase inhibitors, supported by experimental data. The information is intended to assist researchers in evaluating its potential as a therapeutic agent.

Comparative Inhibitory Activity

Recent patent literature has described 5-chloro-2-amino-pyridines as potent and selective Cyclin-Dependent Kinase 9 (CDK9) inhibitors, with specific compounds in this class demonstrating IC50 values as low as 0.93 nM and 1.27 nM.[3] This highlights the potential of chlorine substitution in enhancing the inhibitory activity of heterocyclic compounds against protein kinases.

For a comprehensive comparison, the following table summarizes the IC50 values of various established kinase inhibitors against different kinase targets. This allows for a contextual understanding of the potency of inhibitors in the nanomolar to micromolar range.

Inhibitor NameTarget Kinase(s)IC50 Value(s)
CDK9 Inhibitors
Compound 9 (GenFleet)CDK90.93 nM[3]
Compound 10 (GenFleet)CDK91.27 nM[3]
Enitociclib (BAY 1251152)CDK93 nM[4]
MC180295CDK95 nM[4]
Flavopiridol (Alvocidib)CDK1, 2, 4, 6, 920-100 nM[4]
GSK-3β Inhibitors
LY2090314GSK-3α/β1.5 nM / 0.9 nM[5]
COB-187GSK-3α/β22 nM / 11 nM[5][6]
BRD3731GSK-3β15 nM[5]
TideglusibGSK-360 nM[5]
CK1 Inhibitors
5-Iodotubercidin (B1582133)CK1µM range[7]
PF-670462CK1δ/ε13 nM / 90 nM
D4476CK1δ300 nM
IC261CK1δ/ε1 µM

Experimental Protocols

The determination of a compound's inhibitory effect on a specific kinase is typically performed using an in vitro kinase assay. A widely accepted and robust method is the radiometric kinase assay, which directly measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.

Detailed Protocol: In Vitro Radiometric Protein Kinase Assay

This protocol is a generalized procedure for determining the IC50 value of an inhibitor against a target protein kinase.

Materials:

  • Purified active protein kinase

  • Specific peptide or protein substrate for the kinase

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Adenosine (B11128) Triphosphate (ATP), high purity

  • [γ-³²P]ATP or [γ-³³P]ATP (radiolabeled ATP)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphocellulose paper (e.g., P81)

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and scintillation fluid

  • Microcentrifuge tubes, pipettes, and other standard laboratory equipment

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test inhibitor at a high concentration in DMSO. Perform serial dilutions to create a range of inhibitor concentrations to be tested.

    • Prepare a kinase reaction master mix containing the kinase reaction buffer, the specific substrate, and the purified kinase enzyme. The concentration of the kinase should be optimized for linear reaction kinetics.

    • Prepare an ATP solution containing a mixture of non-radiolabeled ("cold") ATP and radiolabeled ("hot") [γ-³²P]ATP or [γ-³³P]ATP. The final ATP concentration in the assay should be close to the Michaelis-Menten constant (Km) for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[8]

  • Kinase Reaction:

    • In a microcentrifuge tube, add a small volume of the diluted inhibitor solution (or DMSO for the control).

    • Add the kinase reaction master mix to the tube.

    • Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically 25-50 µL.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 10-30 minutes) within the linear range of the assay.

  • Stopping the Reaction and Spotting:

    • Terminate the reaction by adding a small volume of a stop solution (e.g., phosphoric acid).

    • Spot a portion of the reaction mixture onto a phosphocellulose paper square. The phosphorylated substrate will bind to the paper, while the unreacted ATP will not.

  • Washing:

    • Wash the phosphocellulose papers multiple times with the wash buffer to remove any unbound radiolabeled ATP.

    • Perform a final wash with acetone (B3395972) to dry the papers.

  • Quantification:

    • Place the dried phosphocellulose papers into scintillation vials with scintillation fluid.

    • Measure the amount of radioactivity incorporated into the substrate using a scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the control (DMSO) reaction.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the kinase activity, by fitting the data to a sigmoidal dose-response curve using appropriate software.

Visualizing Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the general signaling pathway of kinase inhibition and the experimental workflow for determining inhibitory activity.

G cluster_0 Kinase Signaling Pathway ATP ATP Kinase Protein Kinase ATP->Kinase Binds to Active Site PhosphoSubstrate Phosphorylated Substrate (Active) Kinase->PhosphoSubstrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Inhibitor This compound (ATP-Competitive Inhibitor) Inhibitor->Kinase Blocks ATP Binding Site CellularResponse Cellular Response PhosphoSubstrate->CellularResponse

Caption: ATP-competitive inhibition of a protein kinase signaling pathway.

G cluster_1 Experimental Workflow for IC50 Determination A Prepare Reagents: - Kinase - Substrate - Buffer - Inhibitor Dilutions B Set up Kinase Reactions: - Add Kinase Mix - Add Inhibitor/DMSO A->B C Initiate Reaction: Add [γ-³²P]ATP B->C D Incubate at 30°C C->D E Stop Reaction & Spot on Phosphocellulose Paper D->E F Wash to Remove Unbound [γ-³²P]ATP E->F G Quantify Radioactivity (Scintillation Counting) F->G H Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 G->H

References

Assessing the Specificity of 5-Chlorotubercidin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the kinase inhibitor 5-Chlorotubercidin, focusing on its specificity and performance relative to other kinase inhibitors. Due to the limited availability of comprehensive public data on the kinome-wide selectivity of this compound, this guide leverages information on its primary target and compares it with its well-studied analog, 5-Iodotubercidin, to infer its potential specificity profile. Detailed experimental protocols for assessing kinase inhibitor specificity are also provided.

Introduction to this compound

Comparative Kinase Inhibition Profile

Comprehensive kinase screening for this compound from commercial vendors like Eurofins Discovery or Reaction Biology is not publicly available.[3][4][5] However, data for the closely related analog, 5-Iodotubercidin, offers valuable insights into the potential selectivity of 5-substituted tubercidin (B1682034) derivatives.

5-Iodotubercidin has been identified as a potent inhibitor of adenosine (B11128) kinase with an IC50 value of 26 nM.[6] Beyond its primary target, it has been shown to inhibit other kinases at higher concentrations, indicating a degree of promiscuity. This suggests that this compound may also exhibit a similar, though not identical, inhibition profile. The substitution at the C-5 position of the pyrrolo[2,3-d]pyrimidine core is known to influence the biological activity and selectivity of these compounds.[1]

Table 1: Comparative Inhibition Data for 5-Iodotubercidin

Kinase Target5-Iodotubercidin IC50 (µM)Reference
Adenosine Kinase0.026[6]
Casein Kinase 1 (CK1)0.4[6]
Insulin Receptor Tyrosine Kinase3.5[6]
Phosphorylase Kinase5 - 10[6]
Protein Kinase A (PKA)5 - 10[6]
Casein Kinase 2 (CK2)10.9[6]
Protein Kinase C (PKC)27.7[6]

This data for 5-Iodotubercidin suggests that while it is a potent adenosine kinase inhibitor, it can interact with other kinases at micromolar concentrations. It is plausible that this compound exhibits a similar trend of potent ADK inhibition with potential for off-target effects at higher concentrations.

Signaling Pathway Perturbation

The primary signaling pathway affected by this compound is the adenosine metabolism pathway. By inhibiting adenosine kinase, it prevents the phosphorylation of adenosine to adenosine monophosphate (AMP), leading to an accumulation of intracellular and extracellular adenosine. This excess adenosine can then signal through adenosine receptors (A1, A2A, A2B, A3), which are G-protein coupled receptors that modulate a wide range of downstream signaling cascades, including those involving adenylyl cyclase and mitogen-activated protein kinases (MAPKs).

Simplified Adenosine Signaling Pathway This compound This compound Adenosine Kinase Adenosine Kinase This compound->Adenosine Kinase inhibits AMP AMP Adenosine Kinase->AMP Adenosine Adenosine Adenosine->Adenosine Kinase substrate Adenosine Receptors Adenosine Receptors Adenosine->Adenosine Receptors activates Downstream Signaling Downstream Signaling Adenosine Receptors->Downstream Signaling

Caption: Inhibition of Adenosine Kinase by this compound.

Experimental Protocols for Specificity Assessment

To definitively determine the specificity of this compound, a comprehensive kinase profiling assay is required. Below are detailed methodologies for key experiments used to assess kinase inhibitor specificity.

In Vitro Kinase Profiling (Example: Kinase Panel Screen)

This protocol outlines a general procedure for screening a compound against a large panel of purified kinases to determine its selectivity.

Objective: To determine the IC50 values of this compound against a broad range of human kinases.

Materials:

  • Purified recombinant human kinases (e.g., from Eurofins Discovery or Reaction Biology panels)

  • Specific peptide or protein substrates for each kinase

  • This compound (stock solution in DMSO)

  • ATP (Adenosine Triphosphate), radiolabeled [γ-³³P]ATP or unlabeled for non-radioactive methods

  • Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT)

  • 96-well or 384-well assay plates

  • Phosphocellulose paper or other capture membrane (for radiometric assays)

  • Scintillation counter or luminescence/fluorescence plate reader

  • Stop solution (e.g., phosphoric acid for radiometric assays)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for a broad screen might be 10 µM, with subsequent dilutions to determine the IC50.

  • Reaction Setup:

    • In each well of the assay plate, add the kinase reaction buffer.

    • Add the specific kinase to each well.

    • Add the serially diluted this compound or DMSO (vehicle control).

    • Pre-incubate the kinase and inhibitor for a defined period (e.g., 10-15 minutes) at room temperature.

  • Initiation of Reaction: Add a mixture of the specific substrate and ATP (containing a tracer amount of [γ-³³P]ATP for radiometric assays) to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for each specific kinase to ensure physiological relevance.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Termination of Reaction:

    • For radiometric assays, spot a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper.

    • Wash the paper extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

  • Detection:

    • For radiometric assays, air-dry the phosphocellulose paper and measure the incorporated radioactivity using a scintillation counter.

    • For non-radiometric assays (e.g., ADP-Glo™, Z'-LYTE™), follow the manufacturer's protocol for detection using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase activity remaining at each concentration of this compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

Workflow for In Vitro Kinase Profiling cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Dilution Compound Dilution Reaction Setup Reaction Setup Compound Dilution->Reaction Setup Kinase & Substrate Prep Kinase & Substrate Prep Kinase & Substrate Prep->Reaction Setup Incubation Incubation Reaction Setup->Incubation Termination Termination Incubation->Termination Detection Detection Termination->Detection Data Analysis & IC50 Data Analysis & IC50 Detection->Data Analysis & IC50

Caption: A generalized workflow for determining kinase inhibitor specificity.

Conclusion and Future Directions

This compound is a potent inhibitor of adenosine kinase. Based on data from its close analog, 5-Iodotubercidin, it is likely to exhibit a degree of selectivity for ADK, but may also inhibit other kinases at higher concentrations. To fully assess its therapeutic potential and guide further drug development, a comprehensive kinome-wide specificity profile is essential. Researchers are encouraged to perform or commission broad-panel kinase screening to generate this crucial dataset. The experimental protocols provided in this guide offer a framework for conducting such specificity studies. Understanding the complete target profile of this compound will enable a more accurate interpretation of its biological effects and facilitate the design of more selective and potent next-generation inhibitors.

References

Safety Operating Guide

Proper Disposal of 5-Chlorotubercidin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the safe handling and disposal of 5-Chlorotubercidin, ensuring the safety of laboratory personnel and environmental protection.

This document provides essential, immediate safety and logistical information for the proper disposal of this compound. The procedural, step-by-step guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and compliance with hazardous waste regulations.

Hazard Identification and Safety Precautions

This compound is a chlorinated nucleoside analog that should be handled as a potent, cytotoxic compound. Due to its chemical nature, it is classified as a hazardous waste and requires special disposal procedures.

Primary Hazards:

  • High Toxicity: Assumed to be highly toxic based on its structural similarity to other nucleoside analogues.

  • Environmental Hazard: Potentially toxic to aquatic life.

  • Irritant: May cause irritation to the skin, eyes, and respiratory tract.

Personal Protective Equipment (PPE): Strict adherence to the use of appropriate PPE is mandatory when handling this compound in any form.

  • Gloves: Double-gloving with nitrile gloves is required.

  • Eye Protection: Chemical safety goggles and a face shield are essential.

  • Protective Clothing: A disposable, solid-front gown should be worn.

  • Respiratory Protection: A NIOSH-approved respirator should be used, particularly when handling the solid compound or when there is a risk of aerosol generation.

Quantitative Data Summary

Specific toxicological data for this compound is limited. The following table includes data for the closely related parent compound, Tubercidin, to provide an estimate of its potential toxicity.

ParameterValue (for Tubercidin)UnitReference
LD50 (Oral, Rat) 16mg/kg[1]
LD50 (Intraperitoneal, Rat) 1mg/kg[1]
LD50 (Oral, Mouse) 28.32mg/kg[1]
LD50 (Intraperitoneal, Mouse) 6mg/kg[1]
Permissible Exposure Limit (PEL) Not Established-

Note: The provided LD50 values are for Tubercidin and should be used as a conservative estimate of the high toxicity of this compound. No specific Occupational Safety and Health Administration (OSHA) Permissible Exposure Limit (PEL) has been established for this compound.[2][3][4][5][6] All work should be conducted in a manner that minimizes any potential for exposure.

Step-by-Step Disposal Procedures

All materials contaminated with this compound must be treated as hazardous cytotoxic waste.

Step 1: Waste Segregation

  • Solid Waste: All non-sharp solid waste, such as contaminated gloves, gowns, bench paper, and lab consumables, must be placed in a designated, leak-proof, puncture-resistant container lined with a heavy-duty plastic bag.[7]

  • Liquid Waste: All liquid waste containing this compound must be collected in a clearly labeled, leak-proof, and shatter-resistant container.

  • Sharps Waste: All contaminated sharps, including needles, syringes, and glass vials, must be disposed of in a designated cytotoxic sharps container.[7]

Step 2: Waste Labeling and Storage

  • All waste containers must be clearly labeled with the words "Cytotoxic Waste," "Hazardous Waste," and the name "this compound."[8]

  • Waste containers should be sealed when not in immediate use and stored in a designated, secure, and well-ventilated area away from general laboratory traffic.

Step 3: Final Disposal

  • The disposal of this compound waste must be handled by a licensed hazardous waste management company.

  • The recommended method of disposal is high-temperature incineration. [9][10] This method ensures the complete destruction of the cytotoxic compound.

  • Landfilling in a designated hazardous waste landfill is a less preferable alternative and should only be considered if incineration is not a viable option.[10][11][12] Such landfills are engineered with specific containment measures to prevent environmental contamination.[11]

Spill and Decontamination Protocols

In the event of a spill, immediate and appropriate action is critical.

Small Spills (<5 mL or 5 g):

  • Alert personnel in the immediate area.

  • Don the appropriate PPE, including respiratory protection.

  • Cover the spill with absorbent material, working from the outside in.

  • For powdered spills, gently cover with damp absorbent material to avoid aerosolization.[8]

  • Carefully collect all contaminated materials and place them in the cytotoxic waste container.

  • Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.[8]

Large Spills (>5 mL or 5 g):

  • Evacuate the area immediately and restrict access.

  • Notify the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

  • Only personnel trained in hazardous spill response should perform the cleanup.

  • Follow the same cleanup procedure as for a small spill, but with the use of a full-face respirator and appropriate protective clothing.

Disposal Workflow Diagram

DisposalWorkflow Start Generation of this compound Waste Segregate Segregate Waste (Solid, Liquid, Sharps) Start->Segregate Label Label as 'Cytotoxic Waste' Segregate->Label Store Store in Secure Designated Area Label->Store Contact Contact Licensed Hazardous Waste Vendor Store->Contact Incinerate High-Temperature Incineration Contact->Incinerate Preferred Landfill Hazardous Waste Landfill Contact->Landfill Alternative End Proper Disposal Incinerate->End Landfill->End

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 5-Chlorotubercidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 5-Chlorotubercidin. As a nucleoside analog, this compound should be handled with extreme caution due to its potential toxicity. The following procedures are based on the known hazards of the parent compound, tubercidin (B1682034), and general best practices for managing cytotoxic materials.

Hazard Summary

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE for various procedures.

Task Required Personal Protective Equipment
Receiving and Storage - Nitrile gloves- Lab coat- Safety glasses with side shields
Weighing and Aliquoting (in a certified chemical fume hood) - Double nitrile gloves[4]- Disposable gown with closed front and elastic cuffs- Safety goggles- Face shield- N95 or higher-level respirator
In Vitro/In Vivo Administration - Double nitrile gloves- Disposable gown- Safety goggles- Face shield (if splash hazard exists)
Waste Disposal - Double nitrile gloves- Disposable gown- Safety goggles
Spill Cleanup - Double nitrile gloves- Chemical-resistant disposable coveralls- Chemical-resistant boots- Full-face respirator with appropriate cartridges[5][6]

Operational Plan: Step-by-Step Guidance

A structured approach to handling this compound is essential to minimize exposure risk.

Receiving and Inspection
  • Upon receipt, inspect the package for any signs of damage or leakage.

  • Wear single-use nitrile gloves and a lab coat during inspection.

  • If the package is compromised, isolate it in a fume hood and follow spill procedures.

Storage
  • Store this compound in a clearly labeled, sealed container.

  • The storage location should be a designated, secure area for highly toxic compounds, away from incompatible materials.

  • Maintain a detailed inventory of the compound.

Preparation of Solutions (to be performed in a certified chemical fume hood)
  • Preparation: Before starting, ensure all necessary equipment, including PPE, is readily available.

  • Weighing:

    • Perform all weighing operations within a certified chemical fume hood to prevent inhalation of the powder.

    • Use a dedicated, calibrated balance.

    • Handle the compound with spatulas; avoid creating dust.

  • Dissolving:

    • Add the solvent to the weighed compound slowly and carefully to avoid splashing.

    • Gently swirl or vortex to dissolve; do not sonicate in an open vessel.

  • Labeling: Clearly label all prepared solutions with the compound name, concentration, date, and hazard symbols.

Experimental Use
  • When handling solutions, always wear appropriate PPE as outlined in the table above.

  • Use Luer-lock syringes and needles to prevent accidental disconnection and spraying of the solution.

  • All procedures should be performed over a disposable, absorbent bench liner to contain any small drips or spills.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, bench liners, and plasticware, must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste:

    • Unused solutions of this compound should be collected in a clearly labeled, sealed hazardous waste container.

    • Do not dispose of this compound solutions down the drain.

  • Sharps: Needles and syringes used for administration must be disposed of in a designated sharps container for cytotoxic waste.

  • Decontamination:

    • All non-disposable equipment (e.g., glassware, stir bars) must be decontaminated. A common procedure involves soaking in a suitable inactivating solution (e.g., a high pH solution or a solution of sodium hypochlorite, followed by thorough rinsing). The specific decontamination procedure should be validated for effectiveness.

  • Waste Pickup: All hazardous waste must be disposed of through the institution's official hazardous waste management program.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps and safety precautions for handling this compound.

SafeHandlingWorkflow Safe Handling and Disposal Workflow for this compound cluster_receiving Receiving & Storage cluster_preparation Preparation (in Fume Hood) cluster_experiment Experimental Use cluster_disposal Disposal cluster_spill Spill Response Receiving Receiving Inspect Inspect Package Receiving->Inspect Wear Gloves, Lab Coat Store Secure Storage Inspect->Store If Intact Spill Spill Occurs Inspect->Spill If Damaged Weigh Weigh Compound Store->Weigh Transport in Secondary Container Dissolve Dissolve in Solvent Weigh->Dissolve Double Gloves, Gown, Respirator, Goggles, Face Shield Label Label Solution Dissolve->Label Administer Administer Compound Label->Administer Decontaminate_Exp Decontaminate Equipment Administer->Decontaminate_Exp Post-Experiment Collect_Solid Collect Solid Waste Administer->Collect_Solid Collect_Liquid Collect Liquid Waste Administer->Collect_Liquid Collect_Sharps Collect Sharps Waste Administer->Collect_Sharps Dispose_Waste Dispose via HazWaste Program Decontaminate_Exp->Dispose_Waste Collect_Solid->Dispose_Waste Collect_Liquid->Dispose_Waste Collect_Sharps->Dispose_Waste Evacuate Evacuate Area Spill->Evacuate Notify Notify Safety Officer Evacuate->Notify Cleanup Spill Cleanup Notify->Cleanup Wear Full PPE

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.